Product packaging for Nickel(II) sulfide(Cat. No.:CAS No. 12503-53-6)

Nickel(II) sulfide

Cat. No.: B088940
CAS No.: 12503-53-6
M. Wt: 90.76 g/mol
InChI Key: ADGNAMGSVYAHHD-UHFFFAOYSA-N
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Description

Nickel(II) Sulfide (NiS) is an inorganic compound with the formula NiS, appearing as a black solid that is insoluble in water . It is a significant transition metal sulfide with a density of 5.87 g/cm³ and a melting point of 797 °C . This material is a focus of research due to its metal-insulator transition characteristics and potential as a paramagnetic-antiferromagnetic phase-changing material . Research Applications & Value NiS is extensively investigated for its applications in next-generation energy storage and conversion technologies. Its high electronic conduction and redox activity make it a promising candidate for use as an electrode material in rechargeable lithium-ion batteries and supercapacitors . In the field of photovoltaics, NiS, particularly in the form of thin films, is engineered for solar cell applications; its bandgap can be tuned, for instance, through doping with elements like zinc, to optimize its optical properties for enhanced light absorption . Furthermore, its stability, non-toxic nature, and high photocatalytic activity make NiS a desirable semiconductor for the photocatalytic degradation of organic dyes and for photocatalytic hydrogen production, offering remedies for environmental pollution . It also serves as a catalyst for the decomposition of sulfur-containing organic compounds and for hydrogenation reactions . Synthesis & Handling Researchers can synthesize NiS through various methods, including solvothermal decomposition of single-source precursors like nickel dithiocarbamate complexes , chemical bath deposition (CBD) for thin films , and chemical vapor deposition (CVD) for high-quality, large-area thin films suitable for nanoelectronic devices . Nickel sulfide may cause cancer by inhalation and poses hazards to the aquatic environment. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and personal protective equipment (PPE) information. Usage Note This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified as a consumer good. It is NOT FOR DIAGNOSTIC, THERAPEUTIC, OR HUMAN USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NiS B088940 Nickel(II) sulfide CAS No. 12503-53-6

Properties

CAS No.

12503-53-6

Molecular Formula

NiS

Molecular Weight

90.76 g/mol

IUPAC Name

nickel(2+);sulfide

InChI

InChI=1S/Ni.S/q+2;-2

InChI Key

ADGNAMGSVYAHHD-UHFFFAOYSA-N

SMILES

[S-2].[Ni+2]

Canonical SMILES

[S-2].[Ni+2]

Other CAS No.

12503-53-6
27911-69-9

Related CAS

16812-54-7 (Parent)

Synonyms

Heptanickel hexasulpide

Origin of Product

United States

Foundational & Exploratory

Nickel(II) sulfide crystal structure and phase transitions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the crystal structure and phase transitions of Nickel(II) Sulfide (NiS), designed for researchers, scientists, and materials development professionals.

Introduction

This compound (NiS) is an inorganic compound that exhibits a complex phase behavior, making it a subject of significant scientific interest. It exists in multiple crystallographic forms, or polymorphs, with the most common being the hexagonal α-NiS and the rhombohedral β-NiS (millerite).[1][2] The transition between these phases is crucial as it involves a significant volume change and a shift in electronic and magnetic properties.[2][3][4] This transition has notable practical implications, particularly in the manufacturing of tempered glass, where NiS inclusions can lead to spontaneous fracture.[2][5] Understanding the crystal structure and phase behavior of NiS is essential for controlling its properties and mitigating its adverse effects in various applications.

Crystal Structures of this compound Polymorphs

NiS primarily exists in two polymorphic forms at ambient pressure: a high-temperature α-phase and a low-temperature β-phase.

α-NiS: The High-Temperature Hexagonal Phase

The α-phase of NiS adopts the nickel arsenide (NiAs)-type crystal structure.[6][7] This structure is hexagonal, with the nickel atoms occupying octahedral sites and the sulfur atoms located in trigonal prismatic sites.[2][7] The α-phase is stable at temperatures above 379 °C (652 K).[2] It is a metallic conductor with Pauli paramagnetic behavior.[4]

β-NiS (Millerite): The Low-Temperature Rhombohedral Phase

The β-phase, known as the mineral millerite, is the stable form of NiS at lower temperatures.[1][2] It possesses a rhombohedral (trigonal) crystal system.[8][9] In contrast to the metallic α-phase, β-NiS is a semimetallic itinerant-electron antiferromagnet at low temperatures.[4] The mineral form typically appears as brassy yellow, needle-like (acicular) crystals.[8]

Crystallographic Data

The crystallographic parameters for the primary NiS polymorphs are summarized below.

Propertyα-NiS (NiAs-type)β-NiS (Millerite)
Crystal System HexagonalTrigonal (Rhombohedral)
Space Group P6₃/mmc (No. 194)[6][10][11]R3m (No. 160)[8][9]
Lattice Parameters a = 3.420 Å, c = 5.300 Å[10]a = 9.607 Å, c = 3.143 Å[8]
Coordination Ni: Octahedral (6-coordinate)[2] S: Trigonal Prismatic (6-coordinate)[2]Ni: Distorted Trigonal Bipyramidal (5-coordinate)[9] S: 5-coordinate[9]

Phase Transitions in this compound

The transformations between NiS polymorphs are driven by changes in temperature and pressure, leading to significant alterations in the material's physical properties.

Temperature-Induced α ↔ β Phase Transition

The most prominent phase transition in NiS is the reversible transformation between the high-temperature α-phase and the low-temperature β-phase.

  • Transition Characteristics : The transition from α-NiS to β-NiS upon cooling is a first-order phase transition.[3][4] It is associated with a significant volume increase of 2-4%.[2][5] This volumetric expansion is the primary cause of spontaneous failure in tempered glass containing NiS inclusions.[2][5] The transition from the β-phase back to the α-phase occurs on heating above approximately 650 K.[1]

  • Electronic and Magnetic Changes : The α → β transition involves a transformation from a Pauli paramagnetic metal to a semimetallic, antiferromagnetic state.[3][4] This metal-to-semiconductor/semimetal transition occurs at a Néel temperature (TN) of 265 K.[3][4]

  • Influence of Stoichiometry : The kinetics and mechanism of the phase transformation are highly dependent on the sulfur content. Near-stoichiometric compositions undergo a massive transformation, whereas sulfur-rich (overstoichiometric) compositions exhibit a diffusion-controlled mechanism.[12] Increasing sulfur content can lower the transition temperature and slow the transformation rate.[5]

ParameterValue / Description
Transition Temperature α → β: Occurs below 379 °C (652 K)[2] β → α: Occurs above 650 K[1]
Volume Change (α → β) 2–4% increase[2][5]
Transition Type First-order, reversible[3][4]
Property Change Paramagnetic Metal (α) ↔ Antiferromagnetic Semimetal (β)[4]
Influencing Factors Stoichiometry (Sulphur content), impurities (e.g., Fe), holding temperature and time.[5][13]
Pressure-Induced Phase Transitions

Applying high pressure to nickel sulfides also induces phase transformations. For instance, NiS₂ transforms from its pyrite structure to a tetragonal phase (P4₂/n) at 150 GPa and subsequently to a hexagonal AlB₂-type structure at 756 GPa.[14] For Ni₃S₂, a transition from the α-phase to an orthorhombic Cmcm structure occurs at approximately 18-23 GPa.[15] Ab initio calculations predict a series of stable Ni-S compounds at pressures between 100-400 GPa, relevant for geophysical studies.[16]

Experimental Protocols

The characterization of NiS crystal structures and phase transitions relies on several key analytical techniques.

X-ray Diffraction (XRD) for Crystal Structure Analysis

XRD is the primary method for identifying crystalline phases and determining their structural parameters.

Methodology:

  • Sample Preparation : A finely ground powder of the synthesized NiS sample is prepared to ensure random orientation of the crystallites.

  • Instrument Setup : The powder is mounted on a sample holder in an X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).[17]

  • Data Collection : The sample is irradiated with monochromatic X-rays over a defined range of diffraction angles (2θ), typically from 10° to 90°.[17] The detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis : The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine lattice parameters, and the peak intensities are used for structure refinement. The overall pattern is compared to standard diffraction databases (e.g., AMCSD) to identify the NiS phases present (e.g., α-NiS, β-NiS).[18]

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat flow associated with phase transitions as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.[19][20]

Methodology:

  • Sample Preparation : A small, weighed amount of the NiS sample is hermetically sealed in a sample pan (e.g., aluminum or alundum). An empty, sealed pan is used as a reference.[21]

  • Instrument Setup : The sample and reference pans are placed in the DSC instrument. The system is purged with an inert gas (e.g., Argon) to prevent oxidation.[22]

  • Thermal Program : The sample is subjected to a controlled temperature program, which includes heating and cooling at a constant rate (e.g., 10 °C/min).[22]

  • Data Collection : The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

  • Data Analysis : The resulting DSC curve plots heat flow versus temperature. Endothermic or exothermic peaks indicate phase transitions. The onset temperature of a peak corresponds to the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.[5][19]

Neutron Diffraction for Structural and Magnetic Characterization

Neutron diffraction is particularly useful for accurately locating light atoms (like sulfur in the presence of nickel) and for determining magnetic structures.[3][23]

Methodology:

  • Sample Preparation : A powder sample of NiS is loaded into a suitable container (e.g., a vanadium can) that is largely transparent to neutrons.

  • Instrument Setup : The sample is placed in a neutron diffractometer at a neutron source (e.g., a nuclear reactor or spallation source). The experiment can be conducted at various temperatures and pressures.[3]

  • Data Collection : A beam of neutrons is directed at the sample. The scattered neutrons are detected at various angles to produce a diffraction pattern. For magnetic studies, data is collected both above and below the magnetic ordering temperature.[24]

  • Data Analysis : The diffraction pattern is analyzed using Rietveld refinement to determine both the crystal and magnetic structures. Magnetic ordering is identified by the appearance of new diffraction peaks below the ordering temperature. The analysis can reveal the arrangement and magnitude of magnetic moments on the Ni atoms.[3]

Visualized Pathways and Workflows

PhaseTransition LowT Low Temperature HighT High Temperature alpha α-NiS (Hexagonal, NiAs-type) Paramagnetic Metal beta β-NiS (Rhombohedral, Millerite) Antiferromagnetic Semimetal alpha->beta beta->alpha

Caption: Temperature-induced reversible phase transition between α-NiS and β-NiS.

ExperimentalWorkflow cluster_analysis Characterization synthesis NiS Synthesis (e.g., Hydrothermal, Solid-State) xrd Structural Analysis (XRD, Neutron Diffraction) synthesis->xrd Primary Structure ID dsc Thermal Analysis (DSC) synthesis->dsc Thermal Behavior results Phase Identification Crystal Structure Data Transition Temperatures xrd->results dsc->results

References

An In-depth Technical Guide to the Electronic and Magnetic Properties of Nickel Sulfide (NiS) Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct electronic and magnetic properties of the primary polymorphs of nickel sulfide (NiS), a material of significant interest in various scientific and technological fields. This document details the structural, electronic, and magnetic characteristics of the hexagonal α-NiS and rhombohedral β-NiS phases, presenting key quantitative data in a comparative format. Furthermore, it outlines the detailed experimental protocols for the characterization of these properties and provides visual representations of key structural and transitional relationships.

Introduction to NiS Polymorphs

Nickel sulfide exists in several crystallographic forms, with the most common being the hexagonal α-NiS (Nickeline structure) and the rhombohedral β-NiS (Millerite structure).[1] These polymorphs exhibit remarkably different physical properties, stemming from their distinct crystal structures. The α-NiS phase is thermodynamically stable at high temperatures, while the β-NiS phase is the stable form at lower temperatures.[2] The transition between these phases and their unique electronic and magnetic behaviors make them fascinating subjects for fundamental research and potential applications.

Crystal Structure of α-NiS and β-NiS

The contrasting properties of α-NiS and β-NiS are fundamentally linked to their different atomic arrangements.

  • α-NiS (Hexagonal): This polymorph crystallizes in the NiAs-type hexagonal structure, belonging to the space group P6₃/mmc.[3] In this structure, each nickel atom is octahedrally coordinated to six sulfur atoms.

  • β-NiS (Rhombohedral): This polymorph adopts a rhombohedral (trigonal) crystal structure with the space group R3m.[4][5] In the β-NiS lattice, each nickel atom is coordinated to five sulfur atoms in a trigonal bipyramidal geometry.[5]

A visual representation of the coordination environments is provided below.

cluster_alpha α-NiS (Hexagonal) cluster_beta β-NiS (Rhombohedral) Ni_alpha Ni S1_alpha S Ni_alpha->S1_alpha S2_alpha S Ni_alpha->S2_alpha S3_alpha S Ni_alpha->S3_alpha S4_alpha S Ni_alpha->S4_alpha S5_alpha S Ni_alpha->S5_alpha S6_alpha S Ni_alpha->S6_alpha label_alpha Octahedral Coordination (6) Ni_beta Ni S1_beta S Ni_beta->S1_beta S2_beta S Ni_beta->S2_beta S3_beta S Ni_beta->S3_beta S4_beta S Ni_beta->S4_beta S5_beta S Ni_beta->S5_beta label_beta Trigonal Bipyramidal Coordination (5)

Coordination environments of Nickel in α-NiS and β-NiS.

Electronic and Magnetic Properties

The differences in crystal structure give rise to distinct electronic and magnetic behaviors in the two primary NiS polymorphs. A summary of these properties is presented in the tables below.

Quantitative Data Summary
Propertyα-NiS (Hexagonal)β-NiS (Rhombohedral)
Crystal Structure Hexagonal (NiAs-type)Rhombohedral (Millerite)
Space GroupP6₃/mmcR3m
Lattice Parameters a = 3.44 Å, c = 5.18 Å[3]a = 9.50 Å, c = 3.13 Å[5]
Electronic Behavior Metal-to-Insulator TransitionMetallic
Transition Temperature (Tt)~265 KNot Applicable
High-Temperature Phase (>Tt)Paramagnetic MetalMetallic
Low-Temperature Phase (t)Antiferromagnetic InsulatorMetallic
Magnetic Behavior Paramagnetic above TN, Antiferromagnetic below TNGenerally considered non-magnetic or weakly paramagnetic
Néel Temperature (TN)~265 KNot Applicable
High-Temperature MagnetismParamagneticPauli Paramagnetic
Low-Temperature MagnetismAntiferromagneticDiamagnetic/Weakly Paramagnetic
Magnetic Moment ~1.7 µB per Ni atom in the antiferromagnetic stateNot Applicable
Temperature Dependence of Electrical Resistivity (Schematic)
α-NiS: Exhibits a sharp increase in resistivity as the temperature is lowered below the transition temperature of approximately 265 K, indicative of a metal-to-insulator transition.[6] Above this temperature, it shows metallic behavior with resistivity increasing with temperature.
β-NiS: Displays typical metallic behavior, with electrical resistivity increasing linearly with temperature due to electron-phonon scattering.
Temperature Dependence of Magnetic Susceptibility (Schematic)
α-NiS: In the high-temperature metallic phase, it exhibits paramagnetic behavior. Below the Néel temperature (~265 K), it transitions to an antiferromagnetic state, characterized by a decrease in magnetic susceptibility.[7]
β-NiS: As a metallic substance, it is expected to exhibit weak, nearly temperature-independent Pauli paramagnetism.

Experimental Protocols

The characterization of the electronic and magnetic properties of NiS polymorphs relies on a suite of specialized experimental techniques.

Synthesis of NiS Polymorphs

The synthesis method plays a crucial role in obtaining the desired polymorph.

  • α-NiS: Typically synthesized at higher temperatures.

  • β-NiS: Generally formed at lower temperatures. A common synthesis route is the solvothermal method, where nickel salts and a sulfur source are reacted in a solvent at a controlled temperature.

cluster_params Reaction Parameters start Solvothermal Synthesis precursors Nickel Salt (e.g., NiCl₂) + Sulfur Source (e.g., Thiourea) start->precursors solvent Solvent (e.g., Ethanol, Water, Glycol) precursors->solvent autoclave Sealed Autoclave solvent->autoclave heating Controlled Heating autoclave->heating product NiS Polymorphs heating->product temp Temperature heating->temp time Reaction Time heating->time ratio Precursor Ratio heating->ratio

Workflow for the solvothermal synthesis of NiS polymorphs.
Structural Characterization: X-ray Diffraction (XRD)

Objective: To identify the crystalline phase (α-NiS or β-NiS) and determine lattice parameters.

Methodology:

  • Sample Preparation: A fine powder of the synthesized NiS is thinly and evenly spread onto a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range (e.g., 20° to 80°) with a step size of ~0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the phases present. For instance, the diffraction peaks for β-NiS are expected at 18.5°, 29.6°, 32.7°, and so on, corresponding to specific crystallographic planes.[4]

Electronic Transport Measurements: Four-Probe Method

Objective: To measure the electrical resistivity of the NiS polymorphs as a function of temperature.

Methodology:

  • Sample Preparation: A pressed pellet or a single crystal of the NiS polymorph is used. For a pressed pellet, the powder is compacted under high pressure to form a dense sample of known dimensions.

  • Instrumentation: A four-probe setup is employed, where four equally spaced, spring-loaded probes are brought into contact with the sample surface. A constant current source is connected to the outer two probes, and a high-impedance voltmeter is connected to the inner two probes. The sample is placed in a cryostat for temperature control.

  • Data Collection: A constant DC current (typically in the mA range) is passed through the outer probes. The voltage drop across the inner probes is measured at various temperatures, from cryogenic temperatures (e.g., 4 K) to above room temperature.

  • Data Analysis: The resistivity (ρ) is calculated using the formula: ρ = (V/I) * 2πs * F, where V is the measured voltage, I is the applied current, s is the probe spacing, and F is a geometric correction factor that depends on the sample dimensions and probe spacing.

Magnetic Property Measurements: SQUID Magnetometry

Objective: To measure the magnetic susceptibility and magnetization of the NiS polymorphs as a function of temperature and applied magnetic field.

Methodology:

  • Sample Preparation: A precisely weighed amount of the powdered NiS sample (typically a few milligrams) is placed in a gelatin capsule or a straw, which is then mounted in the magnetometer.

  • Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is used due to its high sensitivity.

  • Data Collection:

    • Temperature-dependent susceptibility: The sample is cooled to the lowest temperature (e.g., 2 K) in zero magnetic field (zero-field-cooled, ZFC) or in a small applied field (field-cooled, FC). A small magnetic field (e.g., 1000 Oe) is then applied, and the magnetic moment is measured as the temperature is increased.

    • Field-dependent magnetization: The sample is held at a constant temperature, and the magnetic moment is measured as the applied magnetic field is swept through a range (e.g., -5 T to 5 T).

  • Data Analysis: The magnetic susceptibility (χ) is calculated as M/H, where M is the measured magnetic moment and H is the applied magnetic field. The effective magnetic moment can be determined from the paramagnetic region using the Curie-Weiss law.

Magnetic Structure Determination: Neutron Diffraction

Objective: To determine the arrangement of magnetic moments in the antiferromagnetic state of α-NiS.

Methodology:

  • Sample Preparation: A relatively large amount of the powdered α-NiS sample is required (typically several grams) and is loaded into a sample container (e.g., a vanadium can).

  • Instrumentation: A neutron powder diffractometer at a nuclear reactor or spallation source is used. The experiment is conducted in a cryostat to reach temperatures below the Néel temperature of α-NiS.

  • Data Collection: Neutron diffraction patterns are collected at various temperatures, both above and below the Néel temperature.

  • Data Analysis: Below the Néel temperature, additional Bragg peaks, known as magnetic reflections, will appear in the diffraction pattern at positions forbidden for the nuclear structure. The positions and intensities of these magnetic peaks are used to determine the size and orientation of the magnetic moments on the Ni atoms, revealing the antiferromagnetic structure.[8][9]

Theoretical Models and Phase Transitions

The intriguing properties of NiS polymorphs, particularly the metal-insulator transition in α-NiS, are explained by fundamental concepts in solid-state physics.

Metal-Insulator Transition in α-NiS

The transition from a metallic to an insulating state in α-NiS as it is cooled below ~265 K is a classic example of a Mott transition. In the high-temperature metallic phase, the Ni 3d electrons are delocalized and can move freely throughout the crystal, leading to electrical conductivity. As the temperature is lowered, the electron-electron correlations become more significant. Below the transition temperature, it becomes energetically favorable for the electrons to localize on the Ni atoms, opening up a band gap and leading to an insulating state. This transition is coupled with the onset of antiferromagnetic ordering.

cluster_temp Temperature Effect on α-NiS cluster_prop Properties high_T High Temperature (> 265 K) low_T Low Temperature (< 265 K) high_T->low_T Cooling metallic Metallic high_T->metallic Electronic State paramagnetic Paramagnetic high_T->paramagnetic Magnetic State low_T->high_T Heating insulating Insulating low_T->insulating Electronic State antiferromagnetic Antiferromagnetic low_T->antiferromagnetic Magnetic State origin T_axis Temperature origin->T_axis P_axis Pressure origin->P_axis beta_NiS β-NiS (Rhombohedral) Stable at low T alpha_NiS α-NiS (Hexagonal) Stable at high T beta_NiS->alpha_NiS Phase Transition

References

A Comprehensive Technical Guide to the Thermodynamic Stability of Nickel(II) Sulfide Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermodynamic stability of different Nickel(II) sulfide (NiS) phases, with a primary focus on the hexagonal α-NiS and the rhombohedral β-NiS (millerite) polymorphs. Understanding the thermodynamic properties of these phases is crucial for various applications, including in materials science, geology, and catalysis.

Introduction to this compound Phases

This compound is an inorganic compound with the chemical formula NiS. It exists in two primary polymorphic forms at atmospheric pressure: the high-temperature α-phase and the low-temperature β-phase, known as millerite. The α-phase possesses a hexagonal crystal structure, while millerite has a rhombohedral structure. A phase transition occurs from the α-phase to the β-phase at temperatures below 379 °C (652 K), which is accompanied by a significant volume increase of 2-4%. This volumetric expansion can have profound implications in various applications, such as the potential for stress-induced fractures in materials where NiS is present as an inclusion.

Quantitative Thermodynamic Data

The thermodynamic stability of a substance is fundamentally described by its standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard molar entropy (S°). A more negative ΔG°f indicates greater thermodynamic stability at standard conditions (298.15 K and 1 bar). The following table summarizes the available quantitative thermodynamic data for the α-NiS and β-NiS (millerite) phases.

Thermodynamic Propertyα-NiS (hexagonal)β-NiS (millerite, rhombohedral)Units
Standard Enthalpy of Formation (ΔH°f) -88.8 ± 1.9[1]-82.0kJ/mol
Standard Molar Entropy (S°) 53.053.0J/(mol·K)
Standard Gibbs Free Energy of Formation (ΔG°f) -87.86 (calculated)-80.9 (calculated)kJ/mol

Note: The Standard Gibbs Free Energy of Formation (ΔG°f) was calculated using the formula ΔG°f = ΔH°f - TΔS°, with T = 298.15 K and the standard entropy of formation of the elements (S°(Ni, solid) = 29.87 J/(mol·K) and S°(S, rhombic) = 32.05 J/(mol·K)). The standard entropy change of formation (ΔS°f) is calculated as ΔS°f = S°(NiS) - S°(Ni) - S°(S).

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of NiS phases relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures.

High-Temperature Oxide Melt Solution Calorimetry

This technique is employed to determine the enthalpy of formation (ΔH°f) of refractory materials like metal sulfides.

Methodology:

  • Sample Preparation: High-purity α-NiS and β-NiS samples are synthesized and characterized using X-ray diffraction (XRD) to confirm phase purity and crystal structure. The samples are then pressed into small pellets of known mass (typically a few milligrams).

  • Calorimeter Setup: A high-temperature twin Calvet-type calorimeter is used. The solvent, typically a molten oxide like lead borate (2PbO·B₂O₃) or sodium molybdate (3Na₂O·4MoO₃), is maintained at a constant high temperature (e.g., 700-800 °C).

  • Measurement: The NiS sample pellet is dropped from room temperature into the molten solvent. The heat effect of the dissolution and any accompanying chemical reactions (oxidation of the sulfide) is measured by the calorimeter.

  • Thermodynamic Cycle: To determine the enthalpy of formation from the elements, a thermodynamic cycle is constructed. This involves measuring the heat of dissolution of the constituent elements (Ni and S) or their oxides under the same conditions.

  • Calculation: By applying Hess's law to the thermodynamic cycle, the standard enthalpy of formation of the NiS phase can be calculated from the measured heats of dissolution.

Adiabatic Calorimetry

Adiabatic calorimetry is utilized to measure the heat capacity (Cp) of a substance as a function of temperature. This data is essential for calculating the standard molar entropy (S°).

Methodology:

  • Sample Preparation: A known mass of the pure NiS phase (either α or β) is sealed in a sample container, typically made of a highly conductive material like copper or silver. A small amount of helium gas is often added to improve thermal contact.

  • Calorimeter Setup: The sample container is placed within an adiabatic shield in a high-vacuum cryostat or furnace. The temperature of the shield is precisely controlled to match the temperature of the sample container at all times, minimizing heat exchange with the surroundings.

  • Measurement: A known amount of electrical energy is supplied to a heater within the sample container, causing a small, incremental increase in temperature. The temperature change is precisely measured using a calibrated thermometer (e.g., a platinum resistance thermometer).

  • Calculation of Heat Capacity: The heat capacity of the sample is calculated from the electrical energy input and the measured temperature rise.

  • Determination of Standard Entropy: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near absolute zero (0 K) to 298.15 K, according to the third law of thermodynamics.

Phase Stability and Transitions

The relative thermodynamic stability of the α-NiS and β-NiS phases is temperature-dependent. At temperatures below 652 K (379 °C), the β-phase (millerite) is the thermodynamically stable form. Above this temperature, the α-phase becomes the stable polymorph. This reversible phase transition is a key characteristic of the NiS system.

NiS_Phase_Transition alpha_NiS α-NiS (Hexagonal) High-Temperature Phase beta_NiS β-NiS (Millerite, Rhombohedral) Low-Temperature Phase alpha_NiS->beta_NiS Cooling < 379 °C beta_NiS->alpha_NiS Heating > 379 °C

Phase transition diagram for this compound.

Workflow for Thermodynamic Property Determination

The experimental determination of the thermodynamic stability of a material like NiS follows a logical workflow, integrating synthesis, characterization, and calorimetric measurements.

Thermodynamic_Workflow cluster_synthesis Material Synthesis & Characterization cluster_calorimetry Calorimetric Measurements cluster_data_analysis Data Analysis and Calculation synthesis Synthesis of α-NiS and β-NiS Phases characterization Phase Purity and Structural Analysis (XRD) synthesis->characterization solution_cal High-Temperature Oxide Melt Solution Calorimetry characterization->solution_cal adiabatic_cal Adiabatic Calorimetry characterization->adiabatic_cal enthalpy_calc Calculation of ΔH°f (from Solution Calorimetry) solution_cal->enthalpy_calc entropy_calc Calculation of S° (from Adiabatic Calorimetry) adiabatic_cal->entropy_calc gibbs_calc Calculation of ΔG°f (ΔG°f = ΔH°f - TΔS°f) enthalpy_calc->gibbs_calc entropy_calc->gibbs_calc stability_assessment stability_assessment gibbs_calc->stability_assessment Thermodynamic Stability Assessment

Workflow for determining thermodynamic properties.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic stability of α-NiS and β-NiS (millerite). The quantitative data presented in a structured format, along with detailed experimental protocols for key calorimetric techniques, offer valuable information for researchers and professionals in related fields. The provided diagrams visually summarize the phase transition relationship and the experimental workflow for determining these crucial thermodynamic parameters. A thorough understanding of these properties is essential for predicting the behavior of NiS-containing systems and for the development of new materials with tailored functionalities.

References

The Core Electrochemical Properties of Nickel(II) Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electrochemical properties of Nickel(II) sulfide (NiS). NiS has garnered significant attention in various electrochemical applications, including supercapacitors, batteries, and electrocatalysts, owing to its impressive capacitive properties, high electrical conductivity, and cost-effectiveness.[1] This document delves into the material's core characteristics, experimental evaluation protocols, and key performance metrics, presenting a consolidated resource for professionals in the field.

Structural and Electronic Properties

This compound exists in two primary crystallographic polymorphs: the hexagonal α-phase and the rhombohedral β-phase.[2] The α-phase is stable at temperatures exceeding 379 °C and transforms into the β-phase at lower temperatures, a transition accompanied by a 2–4% increase in volume.[2] In its common millerite mineral form, NiS possesses a hexagonal crystal structure.[2][3] From an electronic standpoint, NiS is known for its good electrical conductivity, which is a crucial attribute for an electrode material.[1][4]

Electrochemical Behavior

The electrochemical performance of NiS is rooted in its rich redox chemistry.[4] It participates in faradaic reactions, which contribute to its high pseudocapacitive behavior. This characteristic allows it to store charge not just through the physical accumulation of ions at the electrode-electrolyte interface (as in electric double-layer capacitors) but also through fast, reversible redox reactions occurring at the surface of the material.

Redox Reactions

In alkaline electrolytes, such as potassium hydroxide (KOH), the electrochemical behavior of NiS involves the conversion between different oxidation states of nickel. The generally accepted redox reaction involves the Ni²⁺/Ni³⁺ couple, often in the presence of hydroxide ions, leading to the formation of nickel oxyhydroxide species on the electrode surface during charging. The simplified reaction can be represented as:

NiS + OH⁻ ↔ NiSOH + e⁻

Further oxidation can also occur. The specific redox potentials are dependent on the electrolyte and the material's morphology.

Capacitive Properties

NiS is a prominent material for supercapacitors due to its high theoretical specific capacitance.[4][5] The interconnected nanostructured morphologies of NiS provide a large surface area for electrochemical reactions, facilitating rapid electron and ion transport.[6] This results in high specific capacitance, good rate capability, and excellent cycling stability.[6]

Quantitative Electrochemical Data

The following tables summarize the key quantitative electrochemical performance metrics of this compound reported in various studies.

ParameterValueCurrent Density/Scan RateElectrolyteReference(s)
Specific Capacitance 2587 F g⁻¹0.2 A g⁻¹Not Specified[7]
1897 F g⁻¹1 A g⁻¹Not Specified[4]
1553 F g⁻¹2.35 A g⁻¹Not Specified[8]
1122.7 F g⁻¹1 A g⁻¹Not Specified[8]
1073.8 F g⁻¹1.2 A g⁻¹KOH[9]
850 F g⁻¹1 A g⁻¹6 M KOH[10]
788 F g⁻¹1 mA cm⁻²1 M KOH[6]
770 F g⁻¹1 A g⁻¹Not Specified[11]
750.6 F g⁻¹5 mV s⁻¹Not Specified[4]
655 F g⁻¹10 mV s⁻¹1 M KOH[12]
640 F g⁻¹50 mA cm⁻²1 M KOH[6]
Energy Density 38 W h kg⁻¹at 1.5 kW kg⁻¹ power densityNot Specified[7]
27.4 W h kg⁻¹at 3.05 kW kg⁻¹ power density1 M KOH[6]
23.5 W h kg⁻¹at 600 W kg⁻¹ power density6 M KOH[10]
23.19 W h kg⁻¹at 243.9 W kg⁻¹ power densityKOH[9]
0.991 W h kg⁻¹at 132 W kg⁻¹ power densityNot Specified[4][8]
Cycling Stability 98% retention after 1000 cycles-1 M KOH[6]
97.8% retention after 1000 cycles-Not Specified[8]
95.8% retention after 4000 cycles-Not Specified[7]
95.7% retention after 2000 cycles-Not Specified[8]
92.67% retention after 2200 cycles-Not Specified[11]
90% retention after 2000 cycles-Not Specified[4]
89% retention after 1000 cycles-KOH[9]
83% retention after 1000 cycles-1 M KOH[12]
67% retention after 10,000 cycles-6 M KOH[10]

Note: The performance of NiS electrodes is highly dependent on the synthesis method, morphology, and the overall electrode architecture.

Experimental Protocols

The characterization of the electrochemical properties of NiS typically involves a three-electrode system in an aqueous electrolyte.

Electrode Preparation

A common method for preparing a working electrode involves creating a slurry of the active material (NiS), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP). This slurry is then coated onto a current collector, such as nickel foam or fluorine-doped tin oxide (FTO) glass, and dried.

Electrochemical Measurements

Standard electrochemical techniques are employed to evaluate the performance of NiS electrodes:

  • Cyclic Voltammetry (CV): This technique is used to assess the capacitive behavior and identify the redox peaks of the material. The electrode potential is swept linearly between two set points, and the resulting current is measured. The shape of the CV curve provides insights into the charge storage mechanism. For NiS, CV curves typically exhibit distinct redox peaks, indicating pseudocapacitive behavior.[13][14]

  • Galvanostatic Charge-Discharge (GCD): GCD measurements are performed to determine the specific capacitance, energy density, and power density of the electrode. A constant current is applied to the electrode, and the potential is monitored over time during the charge and discharge cycles. The triangular shape of the GCD curves is characteristic of capacitive behavior.[15][16]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the electrode's internal resistance, charge transfer resistance, and ion diffusion kinetics. A small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured. The resulting Nyquist plot can be modeled with an equivalent circuit to extract these parameters.[17][18][19][20]

Visualizing Electrochemical Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the electrochemical characterization of NiS.

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis synthesis NiS Synthesis (e.g., Hydrothermal) slurry Slurry Preparation (NiS, Carbon Black, Binder) synthesis->slurry coating Coating on Current Collector slurry->coating drying Drying coating->drying cv Cyclic Voltammetry (CV) drying->cv gcd Galvanostatic Charge-Discharge (GCD) drying->gcd eis Electrochemical Impedance Spectroscopy (EIS) drying->eis capacitance Specific Capacitance cv->capacitance energy_density Energy & Power Density gcd->energy_density stability Cycling Stability gcd->stability resistance Resistance Analysis eis->resistance

Caption: Experimental workflow for characterizing NiS electrodes.

charge_storage_mechanism total_capacitance Total Capacitance of NiS Electrode edlc Electric Double-Layer Capacitance (EDLC) total_capacitance->edlc pseudocapacitance Pseudocapacitance total_capacitance->pseudocapacitance ion_adsorption Ion Adsorption/ Desorption edlc->ion_adsorption redox_reaction Faradaic Redox Reactions (Ni²⁺ ↔ Ni³⁺) pseudocapacitance->redox_reaction

Caption: Charge storage mechanism in NiS electrodes.

eis_analysis nyquist_plot Nyquist Plot High-Frequency Intercept Semicircle Diameter Low-Frequency Tail equivalent_circuit Equivalent Circuit Rs Rct CPE W nyquist_plot:f1->equivalent_circuit:f0 Corresponds to Rs nyquist_plot:f2->equivalent_circuit:f1 Corresponds to Rct nyquist_plot:f3->equivalent_circuit:f2 Corresponds to W parameters Rs: Solution Resistance Rct: Charge Transfer Resistance CPE: Constant Phase Element W: Warburg Impedance (Ion Diffusion)

Caption: Interpretation of Electrochemical Impedance Spectroscopy (EIS) data for NiS.

Conclusion

This compound stands out as a highly promising material for advanced electrochemical energy storage and conversion applications. Its favorable combination of high conductivity, rich redox activity, and pseudocapacitive behavior leads to excellent performance characteristics, particularly in supercapacitors. The data and protocols outlined in this guide provide a foundational understanding for researchers and scientists working with this versatile material. Further advancements in nanostructuring and composite design are expected to unlock even greater potential for NiS in next-generation energy technologies.

References

A Deep Dive into the Electronic Landscape of Nickel Sulfide Polymorphs: α-NiS vs. β-NiS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nickel sulfide (NiS) presents a fascinating case study in the intricate relationship between crystal structure and electronic properties. Its two primary polymorphs, the high-temperature hexagonal phase (α-NiS) and the low-temperature rhombohedral phase (β-NiS, millerite), exhibit remarkably different electronic and magnetic behaviors. This technical guide provides a comprehensive comparison of the band structure and density of states of these two phases, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the fundamental relationships that govern their properties.

Executive Summary

The core distinction between the two phases lies in their electronic character. β-NiS is a classic metal, characterized by a significant density of states at the Fermi level, ensuring metallic conductivity at all temperatures. In contrast, α-NiS undergoes a first-order phase transition from a high-temperature paramagnetic metallic state to a low-temperature antiferromagnetic semi-metallic state. This transition is accompanied by a dramatic change in its electronic structure, most notably a significant reduction in the density of states at the Fermi level. These differences are rooted in their distinct crystal structures, particularly the coordination environment of the nickel atoms.

Comparative Analysis of Electronic and Structural Properties

A side-by-side comparison of the key properties of α-NiS and β-NiS is essential for understanding their distinct behaviors. The following tables summarize the available quantitative data from experimental and theoretical studies.

Table 1: Crystallographic and Electronic Properties of α-NiS vs. β-NiS

Propertyα-NiS (Hexagonal)β-NiS (Rhombohedral/Trigonal - Millerite)
Crystal System HexagonalRhombohedral (Trigonal)
Space Group P6₃/mmc (No. 194)R3m (No. 160)
Ni Coordination 6 (Octahedral)5 (Square Pyramidal)[1]
Electronic State High Temp: Paramagnetic MetalLow Temp: Antiferromagnetic Semi-metalMetallic[1]
Band Gap 0.00 eV (Metallic/Semi-metallic)0.00 eV (Metallic)
Magnetic Ordering High Temp: ParamagneticLow Temp: AntiferromagneticParamagnetic

Table 2: Lattice Parameters of α-NiS and β-NiS

PhaseLattice Parameters (a, b, c) [Å]Angles (α, β, γ) [°]Source (Database)
α-NiS (Hexagonal) a = 3.44, b = 3.44, c = 5.1890, 90, 120Materials Project
β-NiS (Rhombohedral) a = 9.50, b = 9.50, c = 3.1390, 90, 120Materials Project

Band Structure and Density of States (DOS): A Tale of Two Phases

β-NiS: The Covalent Metal

First-principles calculations consistently show that β-NiS is metallic.[1] The band structure exhibits several bands crossing the Fermi level, leading to a finite density of states at E_F. This confirms its metallic nature.

The Density of States (DOS) reveals significant hybridization between the Ni 3d and S 3p orbitals, indicating a high degree of covalency in the Ni-S bonds. The states near the Fermi level are primarily composed of Ni 3d and S 3p orbitals, which facilitates the free movement of electrons and results in metallic conductivity.

α-NiS: The Phase-Changing Semi-metal

The electronic structure of α-NiS is more complex due to its temperature-dependent phase transition.

  • High-Temperature Paramagnetic Metallic Phase: Above the transition temperature (~265 K), α-NiS is a paramagnetic metal. Its electronic structure is characterized by bands crossing the Fermi level, similar to β-NiS, but with differences in the band dispersion due to the different crystal structure.

  • Low-Temperature Antiferromagnetic Semi-metallic Phase: Below the transition temperature, α-NiS becomes an antiferromagnetic semi-metal. Photoemission spectroscopy studies have shown that in this phase, there is a reduced density of states at the Fermi level.[1] This reduction is believed to be due to the opening of partial gaps in the Brillouin zone as a result of the antiferromagnetic ordering. This change in the electronic structure is responsible for the observed changes in its transport and magnetic properties. It has been noted that there is an eight-fold increase in the density of states at the Fermi level upon heating through this transition.

The stark difference in the electronic behavior of α-NiS and β-NiS underscores the profound impact of local atomic arrangement on the macroscopic properties of materials.

Methodologies for Characterization

The determination of the band structure and density of states for materials like NiS relies on a combination of sophisticated experimental techniques and computational modeling.

Experimental Protocols

Angle-Resolved Photoemission Spectroscopy (ARPES): This is a powerful technique for directly mapping the electronic band structure of crystalline solids.

  • Principle: A monochromatic beam of photons (typically UV or X-rays) is directed at a sample, causing the emission of photoelectrons. By measuring the kinetic energy and emission angle of these electrons, their binding energy and momentum within the crystal can be determined, thus reconstructing the band structure.

  • Methodology:

    • Sample Preparation: Single crystals of α-NiS or β-NiS are cleaved in ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

    • Photon Source: A synchrotron light source or a UV lamp (e.g., He-Iα at 21.2 eV) is used to generate the incident photons. The photon energy is chosen to optimize surface sensitivity and momentum resolution.

    • Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons with high precision.

    • Data Acquisition: The intensity of photoelectrons is recorded as a function of their kinetic energy and two emission angles. This data is then converted to a plot of energy versus momentum (E vs. k), representing the band structure.

    • Temperature Control: For α-NiS, the sample temperature is carefully controlled to probe the electronic structure both above and below its phase transition temperature.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These techniques provide information about the elemental composition, chemical states, and the unoccupied density of states.

  • Principle: XPS involves irradiating the sample with X-rays and analyzing the kinetic energies of the emitted core-level electrons to identify elements and their chemical states. XAS measures the absorption of X-rays as a function of energy, which is related to the unoccupied density of states.

  • Methodology:

    • Sample Preparation: Similar to ARPES, clean sample surfaces are prepared in UHV.

    • X-ray Source: A monochromatic X-ray source (e.g., Al Kα or a synchrotron source) is used.

    • Analysis: The energy of emitted electrons (XPS) or the absorption coefficient (XAS) is measured. For NiS, this can reveal differences in the Ni and S electronic environments between the α and β phases.

Computational Protocols

Density Functional Theory (DFT): This is the most widely used first-principles method for calculating the electronic structure of materials.

  • Principle: DFT solves the many-body Schrödinger equation by mapping it onto a system of non-interacting electrons moving in an effective potential. This allows for the calculation of the ground-state energy, electron density, and from these, the band structure and density of states.

  • Methodology:

    • Crystal Structure Input: The experimentally determined crystal structures of α-NiS (hexagonal) and β-NiS (rhombohedral) are used as the starting point.

    • Exchange-Correlation Functional: A choice of exchange-correlation functional is made. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Erzerhof (PBE) parameterization, is a common choice. For strongly correlated systems like NiS, a Hubbard U correction (DFT+U) is often necessary to accurately describe the localized Ni 3d electrons and predict the correct electronic and magnetic ground state, particularly for the antiferromagnetic phase of α-NiS.

    • Basis Set and Pseudopotentials: A plane-wave basis set is typically used to represent the electronic wavefunctions, and pseudopotentials are employed to describe the interaction between the valence electrons and the ionic cores.

    • Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent solution for the electron density and effective potential is reached.

    • Band Structure and DOS Calculation: Once the ground state is determined, the band structure is calculated along high-symmetry directions in the Brillouin zone, and the density of states is computed.

Visualizing the Relationships

Diagrams are crucial for understanding the complex relationships between the structure, phases, and characterization of α-NiS and β-NiS.

G Phase Transition and Properties of NiS Polymorphs alpha_high α-NiS (High T) Hexagonal Paramagnetic Metal alpha_low α-NiS (Low T) Hexagonal Antiferromagnetic Semi-metal alpha_high->alpha_low Cooling (T < 265 K) electronic Electronic Properties (Band Structure, DOS) alpha_high->electronic magnetic Magnetic Properties alpha_high->magnetic alpha_low->alpha_high Heating (T > 265 K) alpha_low->electronic alpha_low->magnetic beta_NiS β-NiS Rhombohedral Metallic beta_NiS->electronic beta_NiS->magnetic structure Crystal Structure (Ni Coordination) structure->alpha_high 6-fold structure->alpha_low 6-fold structure->beta_NiS 5-fold

Caption: Phase transition diagram of NiS polymorphs.

G Experimental and Computational Workflow for NiS Characterization cluster_paths start Sample Synthesis (α-NiS or β-NiS) exp_path Experimental Characterization comp_path Computational Modeling arpes ARPES (Angle-Resolved Photoemission Spectroscopy) exp_path->arpes xps_xas XPS / XAS (X-ray Photoelectron/Absorption Spectroscopy) exp_path->xps_xas exp_result Experimental Band Structure & DOS Information arpes->exp_result xps_xas->exp_result analysis Comparative Analysis (α-NiS vs. β-NiS) exp_result->analysis dft DFT Calculation (e.g., with GGA+U) comp_path->dft comp_result Calculated Band Structure & Density of States dft->comp_result comp_result->analysis

Caption: Workflow for NiS characterization.

Conclusion

The distinct electronic and magnetic properties of α-NiS and β-NiS are a direct consequence of their different crystal structures. While β-NiS remains a stable metal, the hexagonal α-NiS phase exhibits a fascinating temperature-driven transition from a paramagnetic metal to an antiferromagnetic semi-metal. This transition is characterized by a significant rearrangement of its electronic structure, particularly the density of states near the Fermi level. A thorough understanding of these differences, achieved through a combination of advanced experimental techniques like ARPES and first-principles calculations using DFT, is crucial for harnessing the unique properties of nickel sulfide polymorphs in various technological applications. Further research focusing on a direct, comparative theoretical study of both phases using consistent computational parameters would be invaluable in refining our understanding of these complex materials.

References

A Technical Guide to the Natural Occurrence and Mineral Forms of Nickel(II) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) sulfide (NiS) and related nickel sulfide minerals are of significant interest across various scientific disciplines. In geology, they are key components of magmatic and hydrothermal ore deposits, providing insights into geological processes and serving as primary sources of nickel.[1] For materials scientists, the unique electronic and magnetic properties of nickel sulfides make them promising candidates for applications in catalysis, energy storage, and electronics. This guide provides a comprehensive overview of the natural occurrences and diverse mineral forms of this compound, tailored for a scientific audience. It delves into their geological settings, physical and chemical properties, and the experimental protocols used for their characterization.

Natural Occurrence and Major Mineral Forms

Nickel sulfide minerals are predominantly found in two main types of ore deposits: magmatic sulfide deposits and laterite deposits.[1] Magmatic sulfide deposits, where the primary ore mineral is often pentlandite, form from the cooling and crystallization of nickel-rich magma.[1][2] Lateritic nickel deposits result from the weathering of ultramafic rocks in tropical environments.[2] Nickel sulfides are commonly associated with iron- and magnesium-rich ultramafic rocks.[1]

The following sections detail the key mineral forms of this compound and related compounds.

Millerite (NiS)

Millerite is a nickel sulfide mineral that typically forms in low-temperature hydrothermal systems, within cavities of carbonate rocks, and as an alteration product of other nickel minerals.[3][4] It is known for its characteristic acicular (needle-like) crystal habit, often forming radiating sprays and fibrous aggregates.[2][5]

PropertyDescription
Chemical Formula NiS[6][7]
Crystal System Trigonal[2]
Color Pale brass-yellow to bronze-yellow[2]
Luster Metallic[3]
Hardness (Mohs) 3 - 3.5[2][3]
Specific Gravity 5.3 - 5.5[2]
Cleavage Perfect on {1011} and {0112}[2][3]
Streak Greenish-black[2][3]
Heazlewoodite (Ni₃S₂)

Heazlewoodite is a rare, sulfur-poor nickel sulfide mineral found in serpentinized dunite and as a product of metamorphism of peridotite.[8] It occurs as metallic, light bronze to brassy yellow grains.[8]

PropertyDescription
Chemical Formula Ni₃S₂[8]
Crystal System Trigonal[8]
Color Pale bronze to brassy yellow[8]
Luster Metallic[9]
Hardness (Mohs) 4[8]
Specific Gravity 5.82[8]
Cleavage None[8]
Streak Bronze[10]
Pentlandite ((Fe,Ni)₉S₈)

Pentlandite is the most important ore of nickel and is commonly found in magmatic sulfide deposits associated with mafic and ultramafic rocks.[11][12][13] It is typically found in massive granular aggregates and is often intergrown with pyrrhotite.[11]

PropertyDescription
Chemical Formula (Fe,Ni)₉S₈[11]
Crystal System Isometric[11]
Color Yellowish-bronze[11]
Luster Metallic[11]
Hardness (Mohs) 3.5 - 4[11]
Specific Gravity 4.6 - 5.0[11]
Cleavage Absent, but has octahedral parting[11]
Streak Light bronze-brown to greenish-black[11]
Polydymite (Ni³⁺₂Ni²⁺S₄)

Polydymite is a supergene thiospinel sulfide mineral that forms from the weathering of primary pentlandite.[14] It is often found in the oxidized regolith above primary nickel sulfide ore systems.[15]

PropertyDescription
Chemical Formula Ni³⁺₂Ni²⁺S₄[14]
Crystal System Isometric[14]
Color Pale to steel-gray, may tarnish to copper-red[14][16]
Luster Metallic[14]
Hardness (Mohs) 4.5 - 5.5[14]
Specific Gravity 4.5 - 4.8[14]
Cleavage Indistinct on {001}[14]
Streak Black-gray[14]
Vaesite (NiS₂)

Vaesite is the nickel-equivalent of pyrite and is a rare sulfide mineral.[17] It is found in hydrothermal nickel mineralizations and can form cubic or octahedral crystals.[17]

PropertyDescription
Chemical Formula NiS₂[17]
Crystal System Isometric[18]
Color Tin-white to yellowish, tarnishing to black[17]
Luster Metallic[18]
Hardness (Mohs) 4.5 - 5.5[17][18]
Specific Gravity 4.45[17]
Cleavage Distinct on {001}[18]
Streak Black[19]

Geological Formation Pathways

The formation of nickel sulfide deposits is a complex process primarily linked to magmatic activity. The following diagram illustrates a simplified pathway for the formation of magmatic nickel sulfide deposits.

G A Mantle-Derived Magma (Nickel-rich, Sulfur-undersaturated) B Crustal Contamination (Sulfur addition) A->B Ascent through crust F Komatiitic Lava Flows A->F Extrusive Volcanism C Sulfide Saturation & Immiscible Sulfide Liquid Formation B->C D Segregation and Accumulation of Sulfide Liquid C->D Gravity settling I Disseminated Sulfides within Lava Flow (Type 2) C->I E Crystallization of Nickel Sulfide Minerals (e.g., Pentlandite) D->E H Formation of Massive Sulfide Ores (Type 1) D->H G Thermo-mechanical Erosion of Sulfidic Substrate F->G G->C

Formation of Magmatic Nickel Sulfide Deposits.

Experimental Protocols for Characterization

The identification and characterization of nickel sulfide minerals rely on a suite of analytical techniques. Detailed protocols for the key methods are provided below.

Sample Preparation for Microscopic Analysis

Proper sample preparation is crucial for accurate microscopic analysis. The following protocol outlines the steps for preparing polished sections of ore samples.

  • Sample Selection and Cutting : Select a representative sample of the ore. Use a diamond saw to cut a small, manageable piece from the bulk sample.[4]

  • Mounting : Place the cut sample in a mold and embed it in a cold-setting epoxy resin. This is important to avoid thermal alteration of the minerals.[8]

  • Grinding : After the resin has cured, grind the mounted sample to create a flat surface. This is typically done using a series of abrasive papers with decreasing grit size.[16]

  • Polishing : Polish the ground surface to a mirror finish using a polishing cloth with a diamond paste or alumina powder slurry. A typical polishing sequence would involve 6 µm, then 1 µm, and finally 0.25 µm diamond paste.[12]

  • Cleaning : Thoroughly clean the polished section to remove any polishing residue.

G Start Bulk Ore Sample Cut Cutting with Diamond Saw Start->Cut Mount Mounting in Epoxy Resin Cut->Mount Grind Grinding with Abrasive Papers Mount->Grind Polish Polishing with Diamond Paste Grind->Polish Clean Cleaning Polish->Clean End Polished Section for Microscopy Clean->End

Workflow for Preparing Polished Ore Sections.
Reflected Light Microscopy (Ore Microscopy)

Reflected light microscopy is a fundamental technique for the identification of opaque ore minerals based on their optical properties.

  • Microscope Setup : Use a petrographic microscope equipped with a reflected light source.

  • Qualitative Analysis (Plane Polarized Light) :

    • Color : Observe the color of the mineral. For example, pentlandite is yellowish-bronze, while millerite is brassy yellow.[2][11]

    • Reflectance : Estimate the brightness of the mineral, which is related to its reflectance.

    • Bireflectance/Pleochroism : Rotate the stage and observe any changes in color or brightness.[19]

  • Qualitative Analysis (Crossed Polars) :

    • Anisotropism : Observe if the mineral appears to change brightness (anisotropic) or remains dark (isotropic) as the stage is rotated.

    • Internal Reflections : Note the presence and color of any internal reflections.[19]

  • Quantitative Analysis (Reflectance Measurement) :

    • Calibration : Use a set of reflectance standards to calibrate the photometer system.

    • Measurement : Measure the intensity of light reflected from the surface of the mineral at a specific wavelength (commonly 546 nm). The reflectance is expressed as a percentage (R%).

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectrometry (SEM-EDS)

SEM-EDS provides high-magnification imaging and elemental analysis of mineral samples.

  • Sample Preparation : Use a polished section as prepared for reflected light microscopy. The sample must be coated with a thin layer of carbon to make it conductive.

  • SEM Imaging :

    • Insert the sample into the SEM chamber and evacuate to a high vacuum.

    • Use the backscattered electron (BSE) detector to generate an image. The brightness of different minerals in the BSE image is proportional to their average atomic number, which aids in distinguishing between phases.

  • EDS Analysis :

    • Position the electron beam on the mineral of interest.

    • Acquire an EDS spectrum. The peaks in the spectrum correspond to the characteristic X-rays emitted by the elements present in the mineral.

    • Use the EDS software to identify and quantify the elemental composition of the mineral. This allows for the calculation of the mineral's chemical formula.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying crystalline minerals and determining their crystal structure.

  • Sample Preparation : The sample must be ground to a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.

  • Instrument Setup :

    • Place the powdered sample in a sample holder.

    • Mount the sample holder in the X-ray diffractometer.

  • Data Acquisition :

    • The instrument directs a beam of X-rays onto the sample.

    • The detector rotates around the sample to measure the intensity of the diffracted X-rays at different angles (2θ).

  • Data Analysis :

    • The output is a diffractogram, which is a plot of X-ray intensity versus 2θ angle.

    • The positions and intensities of the peaks in the diffractogram are characteristic of the mineral's crystal structure.

    • Compare the obtained diffractogram with a database of known mineral patterns (e.g., the ICDD database) to identify the mineral(s) present in the sample.

G cluster_sample Sample Characterization cluster_analysis Analytical Techniques cluster_data Data Output A Ore Sample B Polished Section Preparation A->B C Powder Sample Preparation A->C D Reflected Light Microscopy B->D E SEM-EDS B->E F XRD C->F G Optical Properties (Color, Reflectance, Anisotropism) D->G H Morphology & Elemental Composition E->H I Crystal Structure & Mineral ID F->I

Integrated Workflow for Nickel Sulfide Mineral Analysis.

References

solubility and reactivity of NiS in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Reactivity of Nickel(II) Sulfide (NiS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NiS) is an inorganic compound of significant interest in various fields, including geochemistry, materials science, and catalysis.[1] Its solubility and reactivity are critical parameters that dictate its behavior in different chemical environments. This technical guide provides a comprehensive overview of the solubility of NiS in various solvents and its reactivity profile, with a focus on quantitative data, experimental methodologies, and visual representations of its chemical behavior.

Solubility of this compound (NiS)

The solubility of NiS is highly dependent on the nature of the solvent, the pH of the medium, and the presence of complexing agents. Generally, it is considered insoluble in water but can be dissolved in acidic solutions and in the presence of certain ligands.[1][2]

Aqueous Solubility

This compound is sparingly soluble in water.[1][3] The dissolution equilibrium in pure water can be represented as:

NiS(s) ⇌ Ni²⁺(aq) + S²⁻(aq)

The extent of this dissolution is quantified by the solubility product constant (Ksp). The reported Ksp values for NiS can vary, but a commonly cited value is in the range of 1.0 x 10⁻¹⁹ to 3.0 x 10⁻²¹.[4][5][6][7][8] This low Ksp value indicates a very low molar solubility in water. For instance, a Ksp of 3.0 x 10⁻¹⁶ corresponds to a molar solubility of 5.48 x 10⁻⁸ M.[9]

Solubility in Acidic Media

The solubility of NiS is significantly enhanced in acidic solutions.[2][10] The sulfide ion (S²⁻), being the conjugate base of the weak acid HS⁻, reacts with H⁺ ions, shifting the dissolution equilibrium to the right. The reaction with non-oxidizing acids, such as hydrochloric acid (HCl), proceeds as follows:

NiS(s) + 2H⁺(aq) → Ni²⁺(aq) + H₂S(g)

In the presence of oxidizing acids like nitric acid (HNO₃), the sulfide ion is oxidized, leading to the dissolution of NiS.[1][11]

Solubility in Alkaline Media

This compound is generally insoluble in alkaline or basic solutions.[12] The addition of a common ion, such as S²⁻ from a soluble sulfide salt, will further decrease its solubility due to the common ion effect.[7]

Effect of Complexing Agents

The solubility of NiS dramatically increases in the presence of ligands that form stable complexes with Ni²⁺ ions. This is because the formation of these complexes removes Ni²⁺ from the solution, which, according to Le Chatelier's principle, drives the dissolution of more NiS.

  • Cyanide: In the presence of potassium cyanide (KCN), Ni²⁺ forms the highly stable tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻.[4] The overall reaction is:

    NiS(s) + 4CN⁻(aq) ⇌ [Ni(CN)₄]²⁻(aq) + S²⁻(aq)

    The formation constant (Kf) for [Ni(CN)₄]²⁻ is very large (e.g., 1.0 x 10³¹), leading to a significant increase in the molar solubility of NiS.[4] For example, the molar solubility of NiS in 0.091 M KCN is approximately 0.0226 M.[4]

  • Ammonia: Ammonia (NH₃) also forms a stable complex with Ni²⁺, the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺.[9] The reaction is:

    NiS(s) + 6NH₃(aq) ⇌ [Ni(NH₃)₆]²⁻(aq) + S²⁻(aq)

    The formation constant (Kf) for [Ni(NH₃)₆]²⁺ is 2.0 x 10⁸, which also results in an increased solubility of NiS in ammonia solutions.[9]

Solubility in Organic Solvents

Organometallic forms of nickel compounds may be soluble in organic solvents; however, inorganic nickel sulfide is generally considered insoluble in most organic solvents.[2]

Data Presentation: Solubility of NiS

Solvent/Condition Solubility Product (Ksp) Molar Solubility (M) Notes Reference(s)
Pure Water3.0 x 10⁻¹⁹5.5 x 10⁻¹⁰Calculated from Ksp.[4]
Pure Water1.0 x 10⁻²⁰1.0 x 10⁻¹⁰[5]
Pure Water3.0 x 10⁻¹⁶1.7 x 10⁻⁸[9]
Pure Water3.0 x 10⁻²¹1.7 x 10⁻¹¹[7][8]
0.091 M KCN-0.0226Increased solubility due to the formation of [Ni(CN)₄]²⁻.[4]
3.0 M NH₃-9.14 x 10⁻⁹Increased solubility due to the formation of [Ni(NH₃)₆]²⁺.[9]
Acidic SolutionNot applicableSignificantly IncreasedReacts to form Ni²⁺ and H₂S or undergoes oxidation.[2][10][11]
Alkaline SolutionNot applicableVery LowInsoluble.[12]

Reactivity of this compound

Reaction with Acids

As mentioned, NiS reacts with strong acids. In non-oxidizing acids, it produces hydrogen sulfide gas, which has a characteristic rotten egg smell.[10][13] With strong oxidizing acids, the sulfide is oxidized to elemental sulfur or sulfur oxides.[1][11]

Oxidation Reaction

When heated in the presence of air (oxygen), this compound is converted to nickel(II) oxide (NiO) and sulfur dioxide (SO₂).[1]

2NiS(s) + 3O₂(g) → 2NiO(s) + 2SO₂(g)

Precipitation Reaction

This compound can be precipitated from a solution containing Ni²⁺ ions by the addition of a source of sulfide ions, such as hydrogen sulfide (H₂S) or a soluble sulfide salt like sodium sulfide (Na₂S).[1][14]

Ni²⁺(aq) + S²⁻(aq) → NiS(s)

This reaction is a common method in qualitative inorganic analysis for the separation of metal ions.[1]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered a reliable technique for determining the equilibrium solubility of a compound.[15][16]

  • Preparation: Add an excess amount of solid NiS to a series of vials containing the desired solvent (e.g., water, buffer solutions of different pH, solutions with complexing agents). The excess solid ensures that a saturated solution is formed.[17][18]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.[17][18]

  • Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a fine, inert filter (e.g., 0.22 µm syringe filter).[16][18]

  • Quantification: Analyze the concentration of dissolved nickel in the clear filtrate. Suitable analytical techniques include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present or can be formed.[15][16]

  • Calculation: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

Protocol for Assessing Reactivity with Acids

This qualitative protocol can be used to observe the reactivity of NiS with acids.

  • Setup: Place a small amount of NiS powder in a test tube.

  • Reaction: Carefully add a few milliliters of a strong acid (e.g., 6 M HCl) to the test tube.

  • Observation: Observe any signs of a reaction, such as the evolution of a gas. If a gas is produced, carefully note its odor (caution: H₂S is toxic). A rotten egg smell indicates the formation of hydrogen sulfide.[13]

  • Confirmation: To confirm the presence of H₂S, a strip of filter paper moistened with a lead(II) acetate solution can be held over the mouth of the test tube. A blackening of the paper (due to the formation of PbS) confirms the presence of H₂S.[13][14]

Mandatory Visualization

NiS_Solubility_Reactivity cluster_acid Acidic Medium (e.g., HCl) cluster_complex Complexing Agents cluster_oxidation Oxidation (Heating in Air) NiS NiS(s) (this compound) Ni2_aq Ni²⁺(aq) NiS->Ni2_aq H₂O (low) NiS->Ni2_aq + 2H⁺ S2_aq S²⁻(aq) NiS->S2_aq H₂O (low) H2S H₂S(g) (Hydrogen Sulfide) NiS->H2S + 2H⁺ Ni_complex_CN [Ni(CN)₄]²⁻(aq) (Tetracyanonickelate(II)) NiS->Ni_complex_CN + 4CN⁻ Ni_complex_NH3 [Ni(NH₃)₆]²⁺(aq) (Hexaamminenickel(II)) NiS->Ni_complex_NH3 + 6NH₃ NiO NiO(s) (Nickel(II) Oxide) NiS->NiO + O₂ Ni2_aq->NiS S²⁻ S2_aq->NiS Ni²⁺

Caption: Dissolution and reaction pathways of NiS in different chemical environments.

Conclusion

The solubility and reactivity of this compound are governed by a complex interplay of factors, including pH and the presence of complexing agents. While NiS is poorly soluble in water, its solubility is markedly increased in acidic solutions and in the presence of ligands such as cyanide and ammonia, which form stable complexes with the Ni²⁺ ion. Understanding these properties is crucial for professionals in research and development, as it allows for the prediction and control of NiS behavior in various applications, from industrial processes to pharmaceutical formulations. The provided data and protocols serve as a valuable resource for the systematic investigation of this important inorganic compound.

References

Health and Safety Considerations for Handling Nickel Sulfide (NiS) Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nickel sulfide (NiS) nanoparticles are finding increasing applications in diverse fields, including catalysis, energy storage, and biomedical technologies. As with any nanomaterial, understanding and mitigating the potential health and safety risks associated with their handling is paramount for protecting researchers and ensuring a safe laboratory environment. This technical guide provides a comprehensive overview of the current knowledge regarding the health and safety considerations for NiS nanoparticles. It covers their physicochemical properties, toxicological profile, recommended safety protocols, and emergency procedures. While specific toxicological data for NiS nanoparticles are still emerging, this guide draws upon the broader knowledge base of nickel-based nanoparticles to provide a thorough assessment of potential hazards.

Physicochemical Properties and Their Influence on Toxicity

The toxicological effects of NiS nanoparticles are intrinsically linked to their physicochemical properties. These properties can influence their interaction with biological systems, cellular uptake, and subsequent biological responses.

Table 1: Key Physicochemical Properties of Nickel-Based Nanoparticles and Their Toxicological Relevance

PropertyTypical Range/Values for Nickel-Based NanoparticlesInfluence on Toxicity
Size 1 - 100 nmSmaller particles generally exhibit higher toxicity due to a larger surface area-to-volume ratio, leading to increased reactivity and cellular uptake.[1]
Crystal Structure Rhombohedral, hexagonal (for NiS)Different crystalline forms can have varying dissolution rates and surface reactivities, potentially impacting their toxic effects.
Surface Area Varies significantly with size and morphologyA larger surface area can lead to increased generation of reactive oxygen species (ROS) and greater interaction with biological molecules.
Zeta Potential Can be positive or negative depending on the medium and surface coatingSurface charge influences the stability of the nanoparticle dispersion and their interaction with negatively charged cell membranes, affecting cellular uptake.
Surface Coating Often coated with polymers (e.g., PEG) or other moleculesSurface coatings can alter the physicochemical properties, biodistribution, and toxicity of the nanoparticles, sometimes reducing their adverse effects.[1]
Dissolution Varies depending on the specific nickel compound and biological mediumThe release of nickel ions (Ni²⁺) is a significant contributor to toxicity. The rate of dissolution in biological fluids is a critical factor.

Toxicological Profile of Nickel-Based Nanoparticles

Exposure to nickel-based nanoparticles, including NiS, can occur through inhalation, dermal contact, and ingestion. The primary mechanisms of toxicity are believed to be oxidative stress, inflammation, and genotoxicity, largely driven by the release of nickel ions and the physicochemical properties of the nanoparticles themselves.

Mechanisms of Toxicity
  • Oxidative Stress: Nickel nanoparticles are known to induce the generation of reactive oxygen species (ROS) within cells. This leads to an imbalance in the cellular redox state, causing damage to lipids, proteins, and DNA.

  • Inflammation: The presence of nickel nanoparticles can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6. Chronic inflammation is a known risk factor for various diseases.

  • Genotoxicity and Carcinogenicity: Nickel and its compounds are classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC). Nickel nanoparticles have been shown to cause DNA damage and chromosomal aberrations in various studies.[2]

Quantitative Toxicity Data

Obtaining precise quantitative toxicity data specifically for NiS nanoparticles is challenging due to limited available research. However, data from studies on other nickel-based nanoparticles can provide valuable insights into their potential toxicity. It is crucial to note that these values can vary significantly depending on the specific nanoparticle characteristics and the experimental model used.

Table 2: Summary of In Vitro and In Vivo Toxicity Data for Nickel-Based Nanoparticles

Nanoparticle TypeTest SystemEndpointValueReference
Nickel Oxide (NiO)Human lung epithelial cells (A549)IC50 (24h)> 250 µg/mL[3]
Nickel Oxide (NiO)Rat (oral)LD50> 5000 mg/kg[4][5]
Nickel Oxide (NiO)Rat (inhalation)LC50 (4h)> 5.42 mg/L[4][5]
Nickel (Ni)Rat (oral, 92-day)NOAEL< 0.1 mg/kg bw/day[6]

Note: IC50 (half-maximal inhibitory concentration), LD50 (median lethal dose), LC50 (median lethal concentration), NOAEL (No-Observed-Adverse-Effect Level). Data for NiS nanoparticles is currently limited.

Signaling Pathways and Experimental Workflows

The toxicity of nickel-based nanoparticles involves the perturbation of several key cellular signaling pathways. Understanding these pathways is crucial for assessing risk and developing potential therapeutic interventions.

Key Signaling Pathways

SignalingPathways cluster_0 NiS Nanoparticle Exposure cluster_1 Cellular Response cluster_2 Downstream Effects NiS NiS Nanoparticles ROS Increased ROS (Oxidative Stress) NiS->ROS Induces Inflam Inflammatory Cytokine Release (TNF-α, IL-6) NiS->Inflam Triggers DNA_damage DNA Damage NiS->DNA_damage Causes Apoptosis Apoptosis ROS->Apoptosis MAPK MAPK Pathway Activation ROS->MAPK Inflam->MAPK Genotoxicity Genotoxicity & Carcinogenesis DNA_damage->Genotoxicity MAPK->Apoptosis

Experimental Workflow for Toxicity Assessment

A multi-pronged approach is necessary to comprehensively evaluate the toxicity of NiS nanoparticles. This typically involves a combination of in vitro and in vivo studies.

ExperimentalWorkflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Toxicity Assays cluster_2 Phase 3: In Vivo Toxicity Studies (if necessary) PChem Size, Shape, Surface Charge, Crystal Structure, Composition CellViability Cell Viability (MTT, LDH assays) PChem->CellViability ROS_Gen ROS Generation (DCFH-DA assay) PChem->ROS_Gen Inflammation Inflammation (ELISA for cytokines) PChem->Inflammation Genotoxicity Genotoxicity (Comet, Micronucleus assays) PChem->Genotoxicity AnimalModels Animal Models (e.g., rodent) CellViability->AnimalModels ROS_Gen->AnimalModels Inflammation->AnimalModels Genotoxicity->AnimalModels AcuteTox Acute Toxicity (LD50, LC50) AnimalModels->AcuteTox SubchronicTox Sub-chronic Toxicity (NOAEL) AnimalModels->SubchronicTox Histopath Histopathology AnimalModels->Histopath

Safe Handling and Exposure Control

Given the potential hazards of NiS nanoparticles, a stringent set of safety protocols must be implemented in the laboratory. The primary goal is to minimize all potential routes of exposure.

Engineering Controls
  • Ventilation: All work with dry NiS nanopowders should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent inhalation.[4][7][8]

  • Containment: Use enclosed systems for synthesis and transfer of nanoparticles whenever possible.

Administrative Controls
  • Designated Areas: Establish designated areas for handling NiS nanoparticles and clearly label these areas.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving NiS nanoparticles.

  • Training: Ensure all personnel are thoroughly trained on the potential hazards, safe handling procedures, and emergency protocols.[7][9]

Personal Protective Equipment (PPE)
  • Gloves: Wear two pairs of nitrile gloves. Change the outer pair frequently, especially after handling the material.[9][10]

  • Eye Protection: Wear chemical splash goggles or a face shield.[9]

  • Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn and should not be taken outside the laboratory.

  • Respiratory Protection: If engineering controls are not sufficient to prevent aerosolization, a properly fitted respirator (e.g., N95 or higher) may be necessary. Consult with your institution's environmental health and safety department for guidance.[7][9]

Emergency Procedures

Spills
  • Small Spills (Dry Powder):

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Gently cover the spill with a damp paper towel to avoid generating dust.

    • Carefully wipe the area and place the contaminated materials in a sealed, labeled hazardous waste container.

    • Do not use a dry brush or compressed air to clean up spills.[10]

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for nickel sulfide to the medical personnel.

Waste Disposal

All waste materials contaminated with NiS nanoparticles, including gloves, wipes, and disposable labware, must be treated as hazardous waste.[7] Collect these materials in a clearly labeled, sealed container and dispose of them according to your institution's hazardous waste management guidelines.

Conclusion and Future Directions

While NiS nanoparticles hold significant promise in various applications, their potential health and safety risks necessitate a cautious and well-informed approach to their handling. This guide provides a framework for researchers and professionals to work safely with these materials. However, it is crucial to acknowledge the current gaps in the specific toxicological data for NiS nanoparticles. Further research is urgently needed to establish clear dose-response relationships, elucidate specific mechanisms of toxicity, and develop occupational exposure limits tailored to NiS nanoparticles. By adhering to the precautionary principles outlined in this guide and staying abreast of emerging research, the scientific community can continue to innovate responsibly while ensuring the well-being of its researchers.

References

historical overview of Nickel(II) sulfide research

Author: BenchChem Technical Support Team. Date: December 2025

A Historical Overview of Nickel(II) Sulfide Research: An In-depth Technical Guide

This technical guide provides a comprehensive historical overview of the research on this compound (NiS). It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, properties, and applications of this versatile inorganic compound. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for significant synthetic methods, and utilizes visualizations to illustrate important concepts and workflows.

Introduction to this compound

Nickel sulfide encompasses a range of inorganic compounds with the general formula NiₓSᵧ. These compounds exhibit a variety of colors, from the bronze hue of Ni₃S₂ to the black appearance of NiS₂.[1] The most common stoichiometric form, NiS, is also known as the mineral millerite.[1] Historically, the precipitation of black nickel sulfide has been a fundamental technique in traditional qualitative inorganic analysis for the separation of metals.[1]

Research into nickel sulfide has evolved significantly, driven by its diverse and technologically important properties. It exists in several crystalline forms, or polymorphs, with the most common being the hexagonal α-NiS and the rhombohedral β-NiS.[2] The transition between these phases, which occurs at temperatures above 379 °C for the α-phase, is accompanied by a notable volume change of 2-4%.[2] The various stoichiometries and polymorphs of nickel sulfide, including Ni₃S₂, Ni₉S₈ (pentlandite, the primary ore for nickel mining), Ni₃S₄ (polydymite), and NiS₂ (vaesite), have been the subject of extensive study.[1] Modern research has focused on harnessing the unique electronic, catalytic, and electrochemical properties of nickel sulfide, particularly in its nanostructured forms, for a wide range of applications.

Physicochemical Properties of this compound Polymorphs

The diverse properties of nickel sulfide are intrinsically linked to its crystal structure and stoichiometry. This section presents key crystallographic and electronic data for several common nickel sulfide phases.

Crystallographic Data

The structural variations among nickel sulfide polymorphs give rise to their distinct material properties. Table 1 summarizes the crystallographic data for prominent nickel sulfide phases.

PhaseMineral NameCrystal SystemSpace GroupLattice Parameters (Å)Reference
α-NiS-HexagonalP6₃/mmca = 3.439, c = 5.348[2]
β-NiSMilleriteRhombohedralR3ma = 9.619, c = 3.150
NiS₂VaesiteCubicPa-3a = 5.689[3]
Ni₃S₂HeazlewooditeRhombohedralR32a = 5.744, c = 7.153[4]
Ni₉S₈PentlanditeCubicFm-3ma = 10.05[2]
Ni₃S₄PolydymiteCubicFd-3ma = 9.475[4]
Electronic Properties

The electronic structure of nickel sulfide compounds dictates their electrical conductivity and optical properties, which are crucial for applications in electronics and photocatalysis. Table 2 provides a summary of the band gap energies for different nickel sulfide phases.

PhaseBand Gap (eV)MethodReference
NiS2.25 - 2.54UV-Vis Spectroscopy[5]
NiS (nanoparticles)2.8 - 4.8UV-Vis Spectroscopy[6]
NiS₂MetallicFirst-principles calculation[4]
Ni₃S₂MetallicFirst-principles calculation[4]
Ni₃S₄MetallicFirst-principles calculation[4]
Zn-doped NiS2.25 - 2.54UV-Vis Spectroscopy[5]

Synthesis of this compound: A Historical Perspective and Modern Protocols

The methods for synthesizing nickel sulfide have evolved from simple precipitation reactions to sophisticated techniques for controlling morphology and crystallinity at the nanoscale.

Early Synthesis Methods

The earliest and most straightforward synthesis of NiS involves the precipitation from an aqueous solution containing Ni²⁺ ions and a sulfide source, typically hydrogen sulfide (H₂S).[1] This reaction, represented by the equation Ni²⁺ + H₂S → NiS + 2H⁺, has been a cornerstone of qualitative inorganic analysis for many years.[1] Other early methods included high-temperature reactions between the elemental constituents and solid-state metathesis reactions, for instance, between NiCl₂ and Na₂S.[1]

Modern Synthetic Protocols

The advent of nanotechnology has led to the development of numerous methods for the synthesis of nickel sulfide with controlled size, shape, and phase. These advanced techniques are crucial for tailoring the material's properties for specific applications.

This protocol describes a common method for producing NiS nanospheres, which have applications in energy storage.[7]

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve 475.38 mg (2 mmol) of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and 244.85 mg (2 mmol) of L-cysteine in 35 ml of ethylene glycol.

  • Stirring: Stir the mixture using a magnetic stirrer for a minimum of 2 hours to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-sealed autoclave.

  • Heating: Heat the autoclave at 200°C for 24 hours.

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature. Collect the black precipitate by centrifugation at 10,000 rpm for 10 minutes.

  • Washing: Wash the product alternately with deionized water and ethanol. Repeat the washing and centrifugation cycle six times to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product at 70°C in a vacuum oven for 12 hours.

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Synthesis cluster_purification Product Purification NiCl2 NiCl₂·6H₂O Mix Mixing & Stirring (2h) NiCl2->Mix Cysteine L-cysteine Cysteine->Mix EG Ethylene Glycol EG->Mix Autoclave Teflon-sealed Autoclave Mix->Autoclave Heat Heating (200°C, 24h) Autoclave->Heat Centrifuge Centrifugation Heat->Centrifuge Wash Washing (H₂O/Ethanol) Centrifuge->Wash Wash->Centrifuge Repeat 6x Dry Drying (70°C, vacuum) Wash->Dry Final_Product NiS Nanospheres Dry->Final_Product

Hydrothermal synthesis workflow for NiS nanospheres.

This method can be adapted to produce nickel disulfide microspheres, which are of interest for supercapacitor applications.

Experimental Protocol:

  • Precursor Solution: Prepare a solution of a nickel salt (e.g., nickel nitrate) and a sulfur source (e.g., elemental sulfur or thiourea) in a suitable solvent (e.g., graphene sheets in a solvent for composite materials).

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 180°C) for a designated period (e.g., 12 hours).

  • Cooling and Collection: Allow the autoclave to cool naturally. Collect the product by filtration or centrifugation.

  • Washing: Wash the collected solid with deionized water and ethanol to remove impurities.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C).

Key Applications of this compound

The unique properties of nickel sulfide have led to its investigation and application in several technologically important areas.

Catalysis: Hydrodesulfurization (HDS)

One of the most significant industrial applications of nickel sulfide is in catalysis, particularly for the hydrodesulfurization (HDS) of petroleum feedstocks. Nickel, often in combination with molybdenum (as Ni-Mo-S phase), serves as a highly effective catalyst for removing sulfur-containing compounds from fuels.[8] The mechanism of HDS on Ni-Mo-S catalysts generally proceeds through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD).[9]

G cluster_DDS Direct Desulfurization (DDS) Pathway cluster_HYD Hydrogenation (HYD) Pathway DBT Dibenzothiophene (DBT) Biphenyl Biphenyl DBT->Biphenyl +H₂ THDBT Tetrahydrodibenzothiophene (THDBT) DBT->THDBT +H₂ H2S_DDS H₂S HHDBT Hexahydrodibenzothiophene (HHDBT) THDBT->HHDBT +H₂ CHB Cyclohexylbenzene HHDBT->CHB -H₂S H2S_HYD H₂S

Simplified reaction pathways for the hydrodesulfurization of dibenzothiophene.
Energy Storage and Conversion

Nickel sulfide has emerged as a promising material for energy storage and conversion devices, including lithium-ion batteries and supercapacitors, as well as for electrocatalytic hydrogen evolution.

NiS nanostructures have been investigated as anode materials for lithium-ion batteries due to their high theoretical capacity.[7] The nanostructuring of NiS helps to accommodate the volume changes during the charge-discharge cycles, thereby improving the cycling stability and rate capability.

The high theoretical specific capacitance of nickel sulfide makes it an attractive electrode material for supercapacitors.[1] The performance of NiS-based supercapacitors is highly dependent on the morphology and crystal structure of the material.

Nickel sulfides are being explored as cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production.[3] The catalytic activity of different nickel sulfide phases varies, and their performance is often evaluated by parameters such as the Tafel slope.

Table 3: Tafel Slopes for HER on Various Nickel Sulfide Electrocatalysts

ElectrocatalystTafel Slope (mV dec⁻¹)Reference
NiSₓ/SUS100[3]
Ni-S Alloy (S2)81.6[10]
NiFeS-1/NF53[11]
o-Ni₉S₈115.9[12]
h-NiS109.7[12]

Conclusion

The research on this compound has progressed from its foundational role in analytical chemistry to the forefront of materials science and catalysis. The ability to synthesize a wide array of stoichiometries and nanostructures has unlocked its potential in diverse applications, from clean energy technologies to advanced electronics. The continued exploration of structure-property relationships and the development of novel synthetic strategies will undoubtedly lead to further advancements in the utilization of this remarkable class of materials.

References

A Deep Dive into the Theoretical Modeling of Nickel(II) Sulfide Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Nickel(II) sulfide (NiS), a compound of significant interest in materials science and catalysis, exhibits a range of complex electronic and magnetic properties. Understanding these characteristics at a fundamental level is crucial for its application in various fields, including as a catalyst and in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical modeling of NiS properties, focusing on first-principles calculations. It summarizes key quantitative data, details computational methodologies, and illustrates the typical workflow for such theoretical investigations.

Key Predicted Properties of this compound

First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in elucidating the structural, electronic, and magnetic properties of NiS. These theoretical approaches allow for the prediction of various material parameters, providing insights that complement experimental findings.

PropertyPredicted Value(s)Computational Method(s)Reference(s)
Crystal Structure Hexagonal (α-phase), Rhombohedral (β-phase)DFT[1]
Lattice Parameters Varies with computational approachDFT (GGA, HSE06)[2][3]
Electronic Structure Metallic or small bandgap semiconductorDFT, DFT+U, Hybrid Functionals[4][5]
Band Gap ~1 eV (with GW corrections for surface states)GW Approximation[4]
Magnetic Properties Paramagnetic, Antiferromagnetic, FerromagneticDFT, DFT+U[6][7]
Bonding Character Significantly covalent Ni-S bondsDFT (Bader charge analysis)[8]

Computational Protocols for Modeling NiS Properties

The successful theoretical modeling of NiS relies on a robust computational methodology. First-principles calculations, which are based on the principles of quantum mechanics without empirical parameters, are the primary tool for these investigations.[9][10][11]

First-Principles Calculations using Density Functional Theory (DFT)

DFT is a widely used method to calculate the electronic structure of materials.[12] The choice of exchange-correlation functional is critical for accurately describing the properties of transition metal sulfides like NiS.

  • Software Packages: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package).[2][8]

  • Exchange-Correlation Functionals:

    • Generalized Gradient Approximation (GGA): Often used for structural optimization and provides a good starting point for electronic properties.[3][4]

    • Hybrid Functionals (e.g., HSE06): These functionals mix a portion of exact Hartree-Fock exchange with a GGA functional, often leading to more accurate band gap predictions.[2][4]

    • DFT+U: This method adds an on-site Coulomb interaction term (U) to account for strong electronic correlations, which are significant in materials with localized d-electrons like NiS.[4][6]

  • Pseudopotentials: Ultrasoft pseudopotentials or the Projector Augmented-Wave (PAW) method are commonly used to describe the interaction between core and valence electrons.

  • Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 100 Ry) is required to ensure the convergence of the calculations.[13]

  • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh (e.g., 15x15x1 for a 2D system) needs to be converged to obtain accurate results.[13]

  • Convergence Criteria: Geometry optimization is typically performed until the forces on each atom are below a certain threshold (e.g., 10⁻² eV/Å) and the total energy change between self-consistent field cycles is minimal (e.g., 10⁻⁸ Ry).[13]

Analysis of Electronic and Magnetic Properties

Once the ground state electronic structure is determined, various properties can be calculated:

  • Density of States (DOS) and Band Structure: These analyses reveal the nature of the electronic states (e.g., metallic or insulating) and the contributions of different atomic orbitals.[5][8]

  • Magnetic Moment Calculations: Spin-polarized calculations are performed to determine the magnetic ordering (ferromagnetic, antiferromagnetic, etc.) and the magnitude of the magnetic moments on the Ni atoms.[6]

  • Bader Charge Analysis: This method is used to quantify the charge transfer between atoms and to assess the ionic or covalent nature of the chemical bonds.[8]

Workflow for Theoretical Modeling of Material Properties

The process of theoretically modeling material properties using first-principles calculations follows a systematic workflow. This involves defining the crystal structure, performing accurate calculations, and analyzing the results to extract meaningful physical and chemical insights.

Theoretical_Modeling_Workflow start Define Crystal Structure (e.g., from experimental data) method Select Computational Method (e.g., DFT, DFT+U) start->method params Set Calculation Parameters (Functional, Cutoff Energy, k-points) method->params scf Self-Consistent Field (SCF) Calculation params->scf geom_opt Geometry Optimization scf->geom_opt properties Calculate Properties (Electronic, Magnetic, etc.) geom_opt->properties analysis Analyze and Visualize Results (DOS, Band Structure, etc.) properties->analysis validation Compare with Experimental Data analysis->validation end Conclusion and Further Investigation validation->end

A typical workflow for first-principles calculations of material properties.

Application in Catalysis and Drug Development

The theoretical investigation of NiS extends to its catalytic activity, particularly in processes like the hydrogen evolution reaction (HER).[14] Computational studies can elucidate reaction mechanisms and identify the active sites, guiding the design of more efficient catalysts. In the context of drug development, understanding the electronic structure and surface properties of NiS is crucial for predicting its interactions with biological molecules. For instance, theoretical modeling can be employed to study the binding of potential drug candidates to NiS-based nanoparticles or to understand the behavior of Ni-containing enzymes.[15]

References

Methodological & Application

Hydrothermal Synthesis of Nickel(II) Sulfide Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of Nickel(II) sulfide (NiS) nanoparticles. It covers their application in energy storage, catalysis, and emerging biomedical fields, including drug delivery and photothermal therapy.

Introduction

This compound (NiS) nanoparticles have garnered significant attention due to their unique electronic, optical, and catalytic properties. The hydrothermal synthesis method offers a versatile and straightforward approach to produce NiS nanoparticles with controlled morphology, crystal phase, and size by tuning reaction parameters such as temperature, time, precursors, and surfactants. These tailored nanoparticles show great promise in a variety of applications, from high-performance supercapacitors and lithium-ion batteries to efficient catalysts and novel platforms for cancer therapy.

Applications of this compound Nanoparticles

Energy Storage

NiS nanoparticles are promising electrode materials for supercapacitors and lithium-ion batteries due to their high theoretical specific capacitance and charge storage capacity. The nanostructured morphology provides a large surface area for electrochemical reactions, while the inherent conductivity of nickel sulfide facilitates efficient charge transfer.

Catalysis

The high surface area and active sites of NiS nanoparticles make them effective catalysts for various chemical reactions. They have been successfully employed in the electrocatalytic hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and the reduction of organic pollutants like 4-nitrophenol.[1] Different phases of nickel sulfide, such as NiS, NiS2, and Ni3S4, exhibit distinct catalytic activities.[1]

Drug Delivery and Photothermal Therapy

In the biomedical field, NiS nanoparticles are being explored as carriers for targeted drug delivery and as agents for photothermal therapy (PTT). Their ability to absorb near-infrared (NIR) light and convert it into heat makes them suitable for localized hyperthermia treatment of tumors.[2] Furthermore, their surface can be functionalized for loading therapeutic agents, which can be released in response to specific stimuli like the acidic tumor microenvironment.

Data Presentation: Synthesis Parameters and Nanoparticle Properties

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of NiS nanoparticles, highlighting the influence of synthesis parameters on the resulting nanoparticle characteristics and performance in different applications.

Table 1: Hydrothermal Synthesis of NiS Nanoparticles for Supercapacitors

Nickel PrecursorSulfur PrecursorTemperature (°C)Time (h)AdditiveNanoparticle MorphologyCrystal PhaseSpecific Capacitance (F/g)Reference
Ni(CH₃COO)₂·4H₂OCS(NH₂)₂15012CO(NH₂)₂Aggregated Nanoparticlesβ-NiS638.34 C/g at 1 A/g[3][4]
Ni(NO₃)₂·6H₂OCS(NH₂)₂18012NoneNanorods-1097 at 2 mA/cm²[5]
Nickel AcetateThiourea20024NoneNanorodsRhombohedral-[6]

Table 2: Hydrothermal Synthesis of NiS Nanoparticles for Lithium-Ion Batteries

Nickel PrecursorSulfur PrecursorTemperature (°C)Time (h)AdditiveNanoparticle MorphologyCrystal PhaseReversible Capacity (mAh/g)Reference
-----Nanospheres-1402.3 at 200 mA/g after 280 cycles[1][7][8]

Table 3: Hydrothermal Synthesis of NiS Nanoparticles for Catalysis

Nickel PrecursorSulfur PrecursorTemperature (°C)Time (h)AdditiveNanoparticle MorphologyCrystal PhaseCatalytic ApplicationReference
Ni(NO₃)₂·6H₂OThiourea--EDTAHierarchical StructuresMixed phases4-nitrophenol reduction
Nickel NitrateThiourea--EDTAHierarchical StructuresNi3S4 and Ni17S184-nitrophenol reduction[9]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of β-NiS Nanoparticles for Supercapacitor Electrodes

This protocol is adapted from the work of Liu et al. for the synthesis of β-NiS nanoparticles.[3][4]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Thiourea (CS(NH₂)₂)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (50 mL)

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Dissolve 3 mmol of Ni(CH₃COO)₂·4H₂O, 15 mmol of CS(NH₂)₂, and 10 mmol of CO(NH₂)₂ in 40 mL of deionized water in a beaker.

  • Stir the mixture magnetically for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at 150°C for 12 hours in a laboratory oven.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation at 6000 rpm for 10 minutes.

  • Wash the collected product with deionized water and ethanol three times each to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at 70°C for 12 hours.

Protocol 2: Hydrothermal Synthesis of NiS Nanospheres for Lithium-Ion Battery Anodes

This protocol is based on a method for preparing NiS nanospheres with high reversible capacity.[1][7][8]

Materials:

  • Nickel salt (e.g., Nickel chloride or Nickel nitrate)

  • Sulfur source (e.g., Thiourea or Sodium thiosulfate)

  • Solvent (e.g., Deionized water or Ethanol)

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare aqueous solutions of the nickel salt and the sulfur source.

  • Mix the solutions in a beaker and stir for 30 minutes.

  • Transfer the mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a temperature between 160°C and 200°C for 12 to 24 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the precipitate by centrifugation.

  • Wash the product with deionized water and ethanol.

  • Dry the synthesized NiS nanospheres in an oven.

Protocol 3: Representative Synthesis of NiS Nanoparticles for Photothermal Therapy and Drug Delivery

This protocol describes a general method for synthesizing NiS nanoparticles suitable for biomedical applications. Surface modification for drug loading is detailed in Protocol 4.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Thiourea (CS(NH₂)₂)

  • Ethylenediaminetetraacetic acid (EDTA) (as a capping agent)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare aqueous solutions of Ni(NO₃)₂·6H₂O, thiourea, and EDTA.

  • Mix the solutions and stir for 30 minutes.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at a temperature in the range of 180-200°C for 6-12 hours.

  • After cooling, collect the nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with deionized water to remove any unreacted chemicals.

  • Dry the NiS nanoparticles.

Protocol 4: Doxorubicin Loading onto NiS Nanoparticles for pH-Responsive Drug Release

This is a representative protocol for loading a chemotherapeutic drug, doxorubicin (DOX), onto the surface of NiS nanoparticles. The release is often triggered by the acidic environment of tumors.

Materials:

  • Synthesized NiS nanoparticles (from Protocol 3)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Deionized water

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of NiS nanoparticles in an aqueous solution of DOX·HCl.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for the adsorption of DOX onto the nanoparticle surface.

  • Separate the DOX-loaded NiS nanoparticles (NiS-DOX) from the solution by centrifugation.

  • Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer to determine the drug loading efficiency.

  • To study the pH-responsive release, disperse the NiS-DOX nanoparticles in PBS at pH 7.4 (simulating physiological conditions) and pH 5.0 (simulating the tumor microenvironment).

  • At predetermined time intervals, collect aliquots of the release medium after centrifugation.

  • Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.

Visualizations

Hydrothermal Synthesis Workflow

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing cluster_characterization Characterization P1 Dissolve Nickel Salt R1 Mix Precursors P1->R1 P2 Dissolve Sulfur Source P2->R1 P3 Add Additives (optional) P3->R1 R2 Transfer to Autoclave R1->R2 R3 Heat at Controlled Temperature and Time R2->R3 PR1 Cool to Room Temperature R3->PR1 PR2 Centrifuge to Collect Product PR1->PR2 PR3 Wash with Water and Ethanol PR2->PR3 PR4 Dry Nanoparticles PR3->PR4 C1 XRD (Crystal Phase) PR4->C1 C2 SEM/TEM (Morphology) PR4->C2 C3 Performance Testing PR4->C3

Caption: Workflow for the hydrothermal synthesis of NiS nanoparticles.

Mechanism of NiS Nanoparticle-Mediated Photothermal Therapy

PTT_Mechanism cluster_delivery Delivery and Accumulation cluster_activation Photothermal Activation cluster_effect Cellular Effects D1 Systemic Administration of NiS Nanoparticles D2 Accumulation in Tumor (EPR Effect) D1->D2 A2 Light Absorption by NiS Nanoparticles D2->A2 Target A1 NIR Laser Irradiation A1->A2 Excitation A3 Photothermal Conversion A2->A3 Non-radiative decay E1 Localized Hyperthermia (43-50°C) A3->E1 Heat Generation E2 Cellular Stress E1->E2 E3 Apoptosis Induction E2->E3 Caspase activation E4 Tumor Cell Death E3->E4

Caption: Mechanism of NiS nanoparticle-mediated photothermal cancer therapy.

References

Application Notes and Protocols for Solvothermal Synthesis of Phase-Pure NiS Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of phase-pure nickel sulfide (NiS) nanocrystals using the solvothermal method. The protocols cover the preparation of both hexagonal and rhombohedral phases of NiS, which are of significant interest for applications in catalysis, energy storage, and electrocatalysis.

Introduction

Nickel sulfide (NiS) is a transition metal sulfide that exists in two primary crystalline phases at room temperature: the hexagonal α-NiS and the rhombohedral β-NiS (millerite). The distinct crystal structures of these phases result in different physicochemical properties, making phase-pure synthesis crucial for specific applications. The solvothermal method offers a robust and versatile route to synthesize high-quality, crystalline NiS nanostructures with control over their phase, size, and morphology by tuning reaction parameters such as temperature, time, precursors, and solvents.

Core Applications of Phase-Pure NiS Nanocrystals

  • Supercapacitors: NiS nanocrystals are promising electrode materials for supercapacitors due to their high theoretical specific capacitance. Hierarchical flower-like β-NiS architectures have demonstrated impressive electrochemical performance.[1]

  • Catalysis: NiS nanoparticles are effective catalysts for various organic reactions and are being explored for electrocatalytic applications such as the hydrogen evolution reaction.

  • Dye-Sensitized Solar Cells (DSSCs): NiS can be used as a cost-effective counter electrode material, replacing expensive platinum in DSSCs.

  • Lithium-Ion Batteries: NiS nanostructures are investigated as potential anode materials for lithium-ion batteries, offering high theoretical capacity.

Protocol 1: Synthesis of Hexagonal Phase (α-NiS) Nanoparticles

This protocol details the synthesis of hexagonal NiS nanoparticles using nickel chloride and elemental sulfur in an oleylamine solvent. The phase can be controlled by adjusting the molar ratio of the nickel and sulfur precursors.[2]

Experimental Protocol
  • Precursor Preparation:

    • In a typical synthesis, dissolve a specific molar amount of nickel chloride hexahydrate (NiCl₂·6H₂O) and elemental sulfur (S) in oleylamine in a three-neck flask.

    • For hexagonal NiS, a Ni/S molar ratio of 7:6 has been shown to be effective.[2]

  • Solvothermal Reaction:

    • The mixture is heated to 260 °C and maintained at this temperature for 1 hour under a nitrogen atmosphere with constant stirring.[2]

    • After the reaction, the autoclave is cooled to room temperature naturally.

  • Purification:

    • The resulting black precipitate is collected by centrifugation.

    • Wash the product repeatedly with ethanol and deionized water to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Data Presentation
ParameterValueReference
Nickel PrecursorNickel Chloride Hexahydrate (NiCl₂·6H₂O)[2]
Sulfur PrecursorElemental Sulfur (S)[2]
SolventOleylamine[2]
Ni/S Molar Ratio7:6[2]
Reaction Temperature260 °C[2]
Reaction Time1 hour[2]
Resulting PhaseHexagonal (α-NiS)[2]
Nanocrystal Size3-4 nm[2]
MorphologyNear-spherical[2]

Protocol 2: Synthesis of Rhombohedral Phase (β-NiS) Nanorods

This protocol describes the synthesis of single-crystalline rhombohedral NiS (millerite) nanorods using nickel and sulfur powders in ethylenediamine.[3]

Experimental Protocol
  • Reactant Preparation:

    • In a Teflon-lined stainless steel autoclave, add elemental nickel powder and sulfur powder.

    • A typical molar ratio of Ni to S is 1:1.

  • Solvothermal Reaction:

    • Fill the autoclave with ethylenediamine (en) to about 80% of its volume.

    • Seal the autoclave and heat it to 200 °C in an oven and maintain this temperature for a specified duration (e.g., 12-24 hours).

    • Allow the autoclave to cool down to room temperature.

  • Purification:

    • Collect the black product by filtration.

    • Wash the product with absolute ethanol and distilled water several times.

    • Dry the final product in a vacuum at 60 °C for 4 hours.

Data Presentation
ParameterValueReference
Nickel PrecursorNickel Powder (Ni)[3]
Sulfur PrecursorSulfur Powder (S)[3]
SolventEthylenediamine (en)[3]
Reaction Temperature200 °C[3]
Resulting PhaseRhombohedral (β-NiS, millerite structure)[3]
Nanocrystal DimensionsDiameter: 80-120 nm, Length: 2-3 µm[3]
MorphologyNanorods[3]

Characterization of Phase-Pure NiS Nanocrystals

Standard characterization techniques are employed to confirm the phase, purity, morphology, and properties of the synthesized NiS nanocrystals.

TechniquePurposeExpected Results
X-ray Diffraction (XRD) To identify the crystalline phase and purity.For hexagonal NiS, diffraction peaks corresponding to the α-NiS phase should be observed. For rhombohedral NiS, peaks should match the β-NiS (millerite) structure. The absence of other peaks indicates high phase purity.
Scanning Electron Microscopy (SEM) To observe the morphology and size distribution of the nanocrystals.SEM images will reveal the shape of the nanocrystals, such as near-spherical for α-NiS and nanorods for β-NiS.
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the nanocrystals, including their crystal lattice.TEM confirms the morphology and allows for the measurement of precise dimensions. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.
UV-Vis Spectroscopy To determine the optical properties, including the bandgap energy.The absorption spectra can be used to calculate the optical bandgap of the synthesized NiS nanocrystals.
Electrochemical Measurements To evaluate the performance in applications like supercapacitors.Techniques such as cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) are used to measure the specific capacitance and cycling stability.

Visualizations

Experimental Workflow

experimental_workflow General Solvothermal Synthesis Workflow for NiS Nanocrystals cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification cluster_characterization Characterization precursors Select Ni and S Precursors (e.g., NiCl2·6H2O, S powder) solvent Choose Solvent (e.g., Oleylamine, Ethylenediamine) precursors->solvent mixing Mix Precursors and Solvent in Reaction Vessel solvent->mixing autoclave Seal in Teflon-lined Autoclave mixing->autoclave heating Heat to Reaction Temperature (e.g., 200-260 °C) autoclave->heating holding Maintain Temperature for Specified Time (e.g., 1-24 h) heating->holding cooling Cool to Room Temperature holding->cooling collection Collect Precipitate (Centrifugation/Filtration) cooling->collection washing Wash with Ethanol and Deionized Water collection->washing drying Dry under Vacuum (e.g., 60 °C) washing->drying xrd XRD (Phase, Purity) drying->xrd sem_tem SEM/TEM (Morphology, Size) drying->sem_tem uv_vis UV-Vis (Optical Properties) drying->uv_vis electrochem Electrochemical Tests drying->electrochem

Caption: General workflow for the solvothermal synthesis of NiS nanocrystals.

Factors Influencing NiS Nanocrystal Phase and Morphology

influencing_factors Key Parameters Influencing NiS Nanocrystal Properties synthesis Solvothermal Synthesis of NiS Nanocrystals precursors Precursors (e.g., NiCl2, Ni powder, S, Thiourea) synthesis->precursors solvent Solvent Type (e.g., Oleylamine, Ethylenediamine, Diethanolamine) synthesis->solvent ratio Precursor Molar Ratio (Ni:S) synthesis->ratio temp Reaction Temperature synthesis->temp time Reaction Time synthesis->time capping Capping Agent (e.g., Oleic Acid) synthesis->capping phase Crystalline Phase (Hexagonal vs. Rhombohedral) precursors->phase solvent->phase morphology Morphology (Nanoparticles, Nanorods, Flower-like) solvent->morphology ratio->phase temp->phase size Nanocrystal Size temp->size time->size time->morphology capping->size capping->morphology

Caption: Factors controlling the phase and morphology of NiS nanocrystals.

References

Application Notes and Protocols for the Synthesis of Nickel(II) Sulfide via Chemical Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel(II) sulfide (NiS), a compound known for its diverse crystalline phases and interesting electronic and catalytic properties, is a material of significant interest in various scientific and industrial fields.[1][2] The chemical precipitation method offers a straightforward and cost-effective route for the synthesis of NiS nanoparticles and bulk powders.[3][4][5] This method relies on the reaction of a soluble nickel(II) salt with a sulfide ion source in a liquid medium, leading to the precipitation of insoluble NiS.[6][7] The properties of the resulting NiS, such as particle size, morphology, and crystal phase, are highly dependent on the synthesis parameters, including the choice of precursors, temperature, pH, and the presence of capping agents.[8][9][10]

These application notes provide detailed protocols for the synthesis of this compound using common chemical precipitation techniques. The information is intended to guide researchers in obtaining NiS with desired characteristics for their specific applications, which range from catalysis to potential use in energy storage and biomedical fields.

Chemical Transformation Pathway

The fundamental reaction for the chemical precipitation of this compound involves the combination of nickel(II) ions (Ni²⁺) with sulfide ions (S²⁻) in an aqueous solution.[6] The most common approach utilizes a soluble nickel salt, such as nickel chloride (NiCl₂) or nickel acetate (Ni(CH₃COO)₂), and a sulfide source like sodium sulfide (Na₂S) or hydrogen sulfide (H₂S).[6][11]

The overall chemical equation for the reaction using nickel chloride and sodium sulfide is:

NiCl₂(aq) + Na₂S(aq) → NiS(s) + 2NaCl(aq)[11]

This reaction results in the formation of a solid black precipitate of this compound.[6]

G cluster_reactants Reactants cluster_products Products NiCl2(aq) Nickel Chloride (aq) Reaction Precipitation Reaction NiCl2(aq)->Reaction Na2S(aq) Sodium Sulfide (aq) Na2S(aq)->Reaction NiS(s) This compound (s) (Precipitate) NaCl(aq) Sodium Chloride (aq) Reaction->NiS(s) Reaction->NaCl(aq)

Figure 1: Chemical reaction pathway for NiS precipitation.

Experimental Protocols

Protocol 1: Standard Aqueous Precipitation of NiS Nanoparticles

This protocol describes a common method for synthesizing NiS nanoparticles at room temperature using nickel chloride and sodium sulfide.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Distilled water

  • Ethanol or Acetone (for washing)

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers

  • Graduated cylinders

  • Centrifuge and centrifuge tubes

  • Drying oven or vacuum desiccator

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.75 M solution of nickel chloride by dissolving the appropriate amount of NiCl₂·6H₂O in 100 mL of distilled water.[12]

    • Prepare a 0.8 M solution of sodium sulfide by dissolving the appropriate amount of Na₂S·9H₂O in a separate volume of distilled water.[12]

  • Precipitation:

    • Place the nickel chloride solution in a beaker on a magnetic stirrer and begin stirring.

    • Slowly add the sodium sulfide solution dropwise to the nickel chloride solution. A black precipitate of NiS will form immediately.[12]

    • Continue stirring the mixture for a predetermined reaction time (e.g., 30 minutes) to ensure a complete reaction.[7]

  • Washing and Separation:

    • Transfer the suspension to centrifuge tubes and centrifuge to separate the NiS precipitate from the supernatant.

    • Decant the supernatant and re-disperse the precipitate in distilled water. Repeat this washing step three times to remove unreacted precursors and byproducts.[5][12]

    • Perform a final wash with ethanol or acetone to remove water and aid in drying.[4][12]

  • Drying:

    • After the final wash and centrifugation, collect the NiS precipitate.

    • Dry the product in an oven at a low temperature (e.g., 60-70 °C) or in a vacuum desiccator at room temperature until a constant weight is achieved.[13][14]

Protocol 2: Capping Agent-Mediated Synthesis of NiS Nanoparticles

This protocol utilizes a capping agent, triethanolamine (TEA), to control the size and agglomeration of the synthesized NiS nanoparticles.[4]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Sodium sulfide (Na₂S)

  • Triethanolamine (TEA)

  • Distilled water

  • Acetone

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers

  • Graduated cylinders

  • Centrifuge and centrifuge tubes

  • Drying apparatus

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 M solution of nickel acetate by dissolving the appropriate amount in 10 mL of distilled water.[4]

    • In a separate beaker, prepare a 1 M solution of sodium sulfide in 10 mL of distilled water.[4]

  • Reaction with Capping Agent:

    • In a beaker, mix 10 mL of the 1 M nickel acetate solution with 2 mL of a 0.1 M TEA solution.[4]

  • Precipitation:

    • While continuously stirring the nickel acetate/TEA solution, add the 10 mL of 1 M sodium sulfide solution dropwise.[4]

    • A precipitate will form. Continue stirring for a specified period to ensure the reaction is complete.

  • Washing and Separation:

    • Centrifuge the resulting suspension to collect the precipitate.[4]

    • Wash the precipitate several times with distilled water, followed by a final wash with acetone.[4]

  • Drying:

    • Air-dry the final product to obtain the NiS nanopowder.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chemical precipitation synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing A Prepare Nickel Salt Solution C Mix Precursors (with optional Capping Agent) A->C B Prepare Sulfide Source Solution B->C D Stir for Defined Reaction Time C->D E Centrifuge to Separate Precipitate D->E F Wash Precipitate (Water, Ethanol/Acetone) E->F G Dry NiS Product F->G H Characterization (XRD, SEM, etc.) G->H

Figure 2: General experimental workflow for NiS synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the chemical precipitation of this compound.

Table 1: Synthesis Parameters and Resulting Particle/Crystallite Size

Nickel Precursor (Concentration)Sulfide Precursor (Concentration)Capping Agent (Concentration)Annealing Temperature (°C)Resulting PhaseAverage Particle/Crystallite Size (nm)Reference
Nickel Acetate (1 M)Sodium Sulfide (1 M)Triethanolamine (0.1 M)-Orthorhombic~20[4]
Nickel ChlorideSodium Sulfide---22.43[5]
Ni(CH₃COO)₂·4H₂O (3 mmol)CS(NH₂)₂ (15 mmol)-150 (Hydrothermal)β-NiS200-500[14]
Ni(CH₃COO)₂·4H₂O (3 mmol)CS(NH₂)₂ (5 mmol)-150 (Hydrothermal)β-NiSNot specified[14]

Table 2: Influence of pH on Ni(II) Precipitation

Initial pHMnS/(Co+Ni) Molar RatioAgitation Speed (rpm)Reaction Time (min)Ni(II) Precipitation Efficiency (%)Reference
2.01040030Complete[8]
3.0104003096.7[8]
4.0104003027.0[8]

Note: This data is from a study using MnS as the sulfide source for selective precipitation.

Factors Influencing Synthesis
  • pH: The pH of the solution plays a critical role in the precipitation of metal sulfides. Lower pH values can favor the dissolution of some sulfide sources, thereby influencing the availability of sulfide ions for the reaction.[8] For NiS, precipitation is generally carried out in neutral to slightly acidic conditions.[7][8]

  • Temperature: The reaction temperature can influence the crystalline phase of the resulting NiS. Different polymorphs of NiS, such as the hexagonal α-phase and the rhombohedral β-phase, are stable at different temperatures.[1][6]

  • Precursor Concentration: The concentration of the nickel salt and the sulfide source can affect the particle size and morphology of the precipitated NiS.

  • Capping Agents: The use of capping agents like TEA can help to control particle growth and prevent agglomeration, leading to smaller and more uniform nanoparticles.[4]

  • Atmosphere: The presence of oxygen can lead to the post-dissolution of nickel sulfide, particularly at pH values below 10.[9] Conducting the synthesis under an inert atmosphere can mitigate this issue.

Characterization

Common techniques for characterizing the synthesized this compound include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the NiS.[3][4]

  • Scanning Electron Microscopy (SEM): To observe the morphology and size of the particles.[3]

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To confirm the elemental composition of the product.[3]

  • UV-Visible Spectroscopy (UV-Vis): To study the optical properties of the NiS nanoparticles.[4]

  • Photoluminescence (PL) Spectroscopy: To investigate the emission properties, which can be related to defect energy levels.[4]

By carefully controlling the synthesis parameters outlined in these protocols and considering the influencing factors, researchers can tailor the properties of this compound to meet the demands of their specific applications.

References

Application Notes and Protocols for Controlling the Morphology of NiS Nanostructures for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthesis of nickel sulfide (NiS) nanostructures with controlled morphologies for various catalytic applications. The morphology and crystalline phase of NiS nanostructures are critical parameters that significantly influence their catalytic activity, selectivity, and stability. By carefully controlling the synthesis conditions, researchers can tailor the properties of NiS nanomaterials for specific catalytic processes, including hydrogen evolution reaction (HER), oxygen evolution reaction (OER), overall water splitting, and the reduction of organic pollutants.

Introduction to Morphological Control of NiS Nanostructures

Nickel sulfide is a promising and earth-abundant material for catalysis.[1][2] Its catalytic performance is intimately linked to its structure, including its crystalline phase (e.g., NiS, NiS₂, Ni₃S₂, Ni₇S₆, Ni₃S₄, Ni₉S₈) and morphology (e.g., nanoparticles, nanosheets, nanowires, hierarchical structures).[1][3][4][5] The ability to control the morphology of NiS nanostructures allows for the tuning of key catalytic properties such as the number of active sites, surface area, and charge transfer kinetics.[2][6] Common synthesis methods for achieving morphological control include hydrothermal, solvothermal, and temperature-controlled injection techniques.[1][4][7] Key synthesis parameters that can be adjusted to control morphology include the choice of nickel and sulfur precursors, the use of capping agents or surfactants, reaction temperature, and reaction time.[1][8]

Data Presentation: Catalytic Performance of NiS Nanostructures

The following tables summarize the quantitative data on the catalytic performance of NiS nanostructures with different morphologies and crystalline phases for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).

Table 1: HER Catalytic Performance of Various NiS Nanostructures

NiS Phase & MorphologyElectrolyteOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
NiS₂ Nanowires0.5 M H₂SO₄13183.5[2]
h-NiS Nanoparticles1.0 M KOH163-[3][5]
o-Ni₉S₈ Nanoparticles1.0 M KOH266-[3][5]
Ni₃S₂ Nanowires-~199-[9]
NiS₂/S,N-rGOAcidic95-[2]

Table 2: OER Catalytic Performance of Various NiS Nanostructures

NiS Phase & MorphologyElectrolyteOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Dual-phase NiS/Ni₇S₆Alkaline290-[10]
Spider web-like Ni-Ni₃S₂/NFAlkaline~31063[11]
NiS₂/NiS/Mn₂O₃ NanofibersAlkaline333 (at 20 mA/cm²)-[12]
Co-doped Ni₉S₈1.0 M KOH--[13]

Experimental Protocols

This section provides detailed protocols for the synthesis of NiS nanostructures with different morphologies.

Protocol for Synthesis of Hierarchical NiS Nanostructures

This protocol is adapted from a hydrothermal method using a capping agent to produce hierarchical structures.[1] Such structures offer a high surface area, which is beneficial for catalytic applications.[1][7]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Thiourea (CS(NH₂)₂)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven

  • Centrifuge

  • Washing bottles

Procedure:

  • In a typical synthesis, dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and thiourea in DI water. The molar ratio of nickel to sulfur can be varied to control the phase.[1]

  • Add a specific amount of EDTA as a capping agent to the solution. The concentration of EDTA plays a crucial role in controlling the morphology.[1]

  • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).[7]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at 60 °C for 12 hours.

Protocol for Synthesis of NiS₂ Nanowires

This protocol describes a facile synthesis of one-dimensional NiS₂ nanowires, which are known to have a large surface area and abundant active sites.[2]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sulfur powder

  • Ethanolamine

  • DI water

  • Ethanol

Equipment:

  • Three-neck flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Washing bottles

Procedure:

  • Dissolve a specific amount of NiCl₂·6H₂O in ethanolamine in a three-neck flask under constant stirring.

  • In a separate beaker, dissolve sulfur powder in ethanolamine.

  • Inject the sulfur solution into the nickel precursor solution at room temperature.

  • Heat the mixture to a specific temperature (e.g., 180-220 °C) and maintain it for several hours under a nitrogen atmosphere with constant stirring.

  • After the reaction, cool the flask to room temperature.

  • Collect the black precipitate by centrifugation.

  • Wash the product thoroughly with ethanol and DI water.

  • Dry the NiS₂ nanowires in a vacuum oven at 60 °C overnight.

Protocol for Synthesis of NiS Nanoparticles

This protocol outlines a temperature-controlled injection method to synthesize single-phase NiS nanoparticles with controlled size.[4][14]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Elemental sulfur

  • Oleylamine

Equipment:

  • Schlenk line

  • Three-neck flask

  • Heating mantle with temperature controller

  • Syringe pump

  • Magnetic stirrer

  • Centrifuge

  • Methanol

Procedure:

  • Add oleylamine to a three-neck flask and degas it under vacuum at 120 °C for 1 hour.

  • In a separate vial, dissolve Ni(NO₃)₂·6H₂O in oleylamine.

  • In another vial, dissolve elemental sulfur in oleylamine. The initial ratio of the nickel to sulfur precursor concentrations can be adjusted to control the final phase and size of the nanoparticles.[4][14]

  • Heat the oleylamine in the three-neck flask to the desired reaction temperature (e.g., 240 °C) under a nitrogen atmosphere.

  • Inject the nickel and sulfur precursor solutions into the hot oleylamine using a syringe pump at a controlled rate.

  • After the injection is complete, keep the reaction mixture at the same temperature for a specific period to allow for particle growth.

  • Cool the reaction mixture to room temperature.

  • Add methanol to the solution to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with methanol.

  • Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the key relationships and workflows in the synthesis and application of NiS nanostructures for catalysis.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Catalytic Application Precursors Precursor Selection (Ni & S source, Capping Agent) Method Synthesis Method (Hydrothermal, Solvothermal, etc.) Precursors->Method Parameters Parameter Control (Temp, Time, Concentration) Parameters->Method Morphology Morphological Analysis (SEM, TEM) Method->Morphology Yields Structure Structural Analysis (XRD, XPS) Method->Structure Yields Performance Catalytic Performance Evaluation (HER, OER, etc.) Morphology->Performance Influences Structure->Performance Influences logical_relationship cluster_params Synthesis Parameters cluster_morphology Resulting Morphology cluster_performance Catalytic Performance Temp Temperature Nanoparticles Nanoparticles Temp->Nanoparticles Nanosheets Nanosheets Temp->Nanosheets Nanowires Nanowires Temp->Nanowires Hierarchical Hierarchical Structures Temp->Hierarchical Time Time Time->Nanoparticles Time->Nanosheets Time->Nanowires Time->Hierarchical Precursor Precursor Ratio Precursor->Nanoparticles Precursor->Nanosheets Precursor->Nanowires Precursor->Hierarchical CappingAgent Capping Agent CappingAgent->Nanoparticles CappingAgent->Nanosheets CappingAgent->Nanowires CappingAgent->Hierarchical ActiveSites Active Sites Nanoparticles->ActiveSites SurfaceArea Surface Area Nanoparticles->SurfaceArea ChargeTransfer Charge Transfer Nanoparticles->ChargeTransfer Nanosheets->ActiveSites Nanosheets->SurfaceArea Nanosheets->ChargeTransfer Nanowires->ActiveSites Nanowires->SurfaceArea Nanowires->ChargeTransfer Hierarchical->ActiveSites Hierarchical->SurfaceArea Hierarchical->ChargeTransfer CatalyticActivity Enhanced Catalytic Activity ActiveSites->CatalyticActivity SurfaceArea->CatalyticActivity ChargeTransfer->CatalyticActivity

References

fabrication of Nickel(II) sulfide thin films for electronics

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the fabrication of Nickel(II) Sulfide (NiS) thin films for electronic applications, detailing various synthesis protocols and resulting film properties.

Introduction

This compound (NiS) is a transition metal chalcogenide that has garnered significant interest for its diverse applications in electronic and optoelectronic devices.[1] Its utility stems from a range of properties, including use as a p-type semiconductor, and its application in solar cells, supercapacitors, and lithium-ion batteries.[2][3] NiS can exist in several crystalline phases, such as hexagonal and rhombohedral, each exhibiting distinct electronic characteristics.[2][4] The fabrication of NiS as thin films is crucial for its integration into electronic devices. Various deposition techniques have been developed to synthesize NiS thin films, each offering control over the film's structural, optical, and electrical properties. Common methods include Chemical Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), and Spray Pyrolysis.[2]

This document provides detailed protocols for these primary fabrication methods, summarizes key quantitative data from experimental studies, and illustrates the workflows and relationships involved in the synthesis and characterization of NiS thin films.

Experimental Protocols

Protocol 1: Chemical Bath Deposition (CBD)

Chemical Bath Deposition is a widely used technique due to its simplicity, low cost, and operation at relatively low temperatures.[5] The method involves the slow, controlled precipitation of the desired compound from an aqueous solution onto a substrate.

1. Substrate Preparation:

  • Begin with glass or Indium Tin Oxide (ITO) coated glass substrates.

  • Degrease the substrates by sonicating in ethanol or acetone for 15-20 minutes.[6]

  • Rinse thoroughly with deionized (DI) water.

  • Dry the substrates using a stream of nitrogen gas or in a desiccator before use.[6]

2. Precursor Solution Preparation:

  • Prepare an aqueous solution of a nickel salt, such as 0.1 M Nickel Chloride (NiCl₂·6H₂O) or Nickel Sulfate (NiSO₄).[6]

  • Prepare a separate aqueous solution of a sulfur source, such as Sodium Thiosulfate (Na₂S₂O₃) or Thiourea ((NH₂)₂CS).[7][8]

  • A complexing agent like Ethylenediaminetetra-acetic acid (EDTA) or Triethanolamine (TEA) is often added to the nickel salt solution to control the release of Ni²⁺ ions.[8][9]

  • The pH of the final reaction bath is typically adjusted to an alkaline value (e.g., pH 10-11) using ammonia solution.[6][10]

3. Deposition Process:

  • Mix the precursor solutions in a beaker to form the chemical bath.

  • Immerse the cleaned substrates vertically into the solution.[6]

  • Maintain the bath at a constant temperature, typically between 40°C and 50°C.[6][10]

  • Allow the deposition to proceed for a set duration, which can range from 1 to 4 hours.

  • After deposition, remove the substrates from the bath.

4. Post-Deposition Treatment:

  • Rinse the coated substrates with DI water to remove any loosely adhered precipitate.

  • Dry the films in air or under a nitrogen stream.

  • Annealing may be performed to improve crystallinity, typically at temperatures around 300-450°C in an inert or sulfur-containing atmosphere.[6]

Protocol 2: Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method is a versatile technique that allows for excellent control over film thickness by depositing the material layer by layer. It involves sequential immersion of the substrate into cationic and anionic precursor solutions.

1. Substrate Preparation:

  • Clean glass or fluorine-doped tin oxide (FTO) substrates following the procedure described in Protocol 1.

2. Precursor Solution Preparation:

  • Prepare a cationic precursor solution, for example, 0.1 M Nickel Chloride (NiCl₂) or Nickel Sulfate (NiSO₄).

  • Prepare an anionic precursor solution, such as 0.1 M Sodium Sulfide (Na₂S) or Thiourea.[7][11]

  • The pH and concentration of these solutions are optimized to achieve good quality films.[12]

3. Deposition Cycle:

  • Step 1 (Adsorption): Immerse the substrate into the cationic (nickel) precursor solution for a specific duration (e.g., 60 seconds) to allow Ni²⁺ ions to adsorb onto the surface.[11]

  • Step 2 (Rinsing): Rinse the substrate with high-purity DI water to remove excess, loosely bound nickel ions.[11]

  • Step 3 (Reaction): Immerse the substrate into the anionic (sulfide) precursor solution for a set time (e.g., 60 seconds), where S²⁻ ions react with the adsorbed Ni²⁺ to form a layer of NiS.[11]

  • Step 4 (Rinsing): Rinse the substrate again with DI water to remove unreacted species and powdery deposits.[11]

  • This completes one SILAR cycle. The desired film thickness is achieved by repeating this cycle multiple times.[12]

4. Post-Deposition Treatment:

  • After the final cycle, the films are dried.

  • Annealing can be performed if required to enhance the film's properties.

Protocol 3: Spray Pyrolysis

Spray Pyrolysis is a technique suitable for depositing uniform thin films over large areas.[13] It involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form the film.

1. Substrate Preparation:

  • Clean glass substrates as detailed in Protocol 1.

2. Precursor Solution Preparation:

  • Prepare a solution containing both the nickel and sulfur precursors dissolved in a solvent, typically deionized water or methanol.[2][14]

  • Common precursors include Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) for the nickel source and Thiourea ((CS(NH₂)₂) for the sulfur source.[2]

  • A typical concentration is 0.15 M total concentration of the precursors.[2]

  • The solution is stirred, often at an elevated temperature (e.g., 70°C), to ensure it is clear and homogeneous.[2]

3. Deposition Process:

  • Heat the substrates to the desired deposition temperature, typically in the range of 250°C to 573 K.[2][15]

  • The precursor solution is atomized into fine droplets using a sprayer nozzle and a carrier gas (e.g., compressed air).

  • The aerosol is directed onto the heated substrate. The solvent evaporates, and the precursors decompose and react to form a NiS thin film.

  • Key parameters to control include substrate temperature, solution spray rate, and nozzle-to-substrate distance.[14]

4. Post-Deposition Treatment:

  • The films are allowed to cool down to room temperature.

  • They are then cleaned with DI water and dried.

Data Presentation

Table 1: Deposition Parameters and Properties of NiS Thin Films by CBD
PrecursorsComplexing AgentSubstrateTemp. (°C)pHBand Gap (eV)Crystal StructureRef.
NiCl₂·6H₂O, Ammonia-Glass50111.19Cubic (NiS₂)[6]
NiSO₄, Na₂S₂O₃EDTAGlass--2.3-[8]
NiSO₄, Na₂S₂O₃TEAITORoom Temp--Ni₄S₃[9]
NiSO₄, Thioacetamide-ITO--~0.7Cubic[7]
Table 2: Deposition Parameters and Properties of NiS Thin Films by SILAR
Cationic PrecursorAnionic PrecursorSubstrateImmersion Time (s)CyclesBand Gap (eV)Crystal StructureRef.
Nickel NitrateSodium SulfideGlass60---[11]
NiCl₂·6H₂OThioureaGlass---Hexagonal[11]
Nickel SulfateSodium SulfideGlass, SiOptimized-0.45Substrate-dependent[12]
Table 3: Deposition Parameters and Properties of NiS Thin Films by Spray Pyrolysis
PrecursorsSubstrateTemp. (°C)Band Gap (eV)Crystal StructureSheet Resistance (Ω)Ref.
Ni(NO₃)₂·6H₂O, ThioureaGlass2500.86 - 0.92Hexagonal5.304 - 6.230[2]
-Glass300 (573 K)-Hexagonal (Ni₁₇S₁₈)-[15]

Visualizations

Experimental Workflow and Characterization

The general process for fabricating and analyzing NiS thin films involves several key stages, from initial substrate preparation to the final characterization of the film's properties.

G sub_prep Substrate Cleaning (Glass, ITO, FTO) solution Precursor Solution Preparation sub_prep->solution deposition Thin Film Deposition solution->deposition cbd Chemical Bath Deposition (CBD) deposition->cbd silar SILAR deposition->silar spray Spray Pyrolysis deposition->spray post_treat Post-Deposition Treatment (e.g., Annealing) cbd->post_treat silar->post_treat spray->post_treat char Film Characterization post_treat->char xrd Structural (XRD) char->xrd sem Morphological (SEM) char->sem uv Optical (UV-Vis) char->uv elec Electrical (Four-Point Probe) char->elec

Caption: General workflow for NiS thin film fabrication and analysis.

SILAR Method Cycle

The SILAR technique builds a thin film through a repeated four-step cycle, ensuring layer-by-layer growth and precise thickness control.

G adsorption 1. Cation Adsorption (Substrate in Ni²⁺ solution) rinse1 2. Rinsing (Remove excess Ni²⁺) adsorption->rinse1 reaction 3. Anion Reaction (Substrate in S²⁻ solution) rinse1->reaction rinse2 4. Rinsing (Remove excess reactants) reaction->rinse2 cycle Repeat Cycle rinse2->cycle cycle->adsorption

Caption: The four fundamental steps of a single SILAR cycle.

Schematic of Spray Pyrolysis Setup

Spray pyrolysis utilizes thermal energy to convert a liquid precursor aerosol into a solid thin film on a heated substrate.

G precursor Precursor Solution nozzle Atomizer Nozzle precursor->nozzle gas Carrier Gas (e.g., Air) gas->nozzle aerosol Aerosol Droplets nozzle->aerosol substrate Substrate aerosol->substrate Pyrolysis heater Heater Block sub_heater

Caption: Simplified diagram of a spray pyrolysis deposition system.

Influence of Deposition Parameters on Film Properties

The final characteristics of the synthesized NiS thin films are highly dependent on the careful control of various deposition parameters during the fabrication process.

G params Deposition Parameters temp Temperature params->temp ph Solution pH params->ph conc Precursor Conc. params->conc time Deposition Time / No. of Cycles params->time cryst Crystallinity & Phase temp->cryst morph Morphology (Grain Size) temp->morph bandgap Optical Band Gap temp->bandgap elec Electrical Conductivity temp->elec ph->cryst ph->morph thick Thickness conc->thick conc->elec time->thick time->morph props Film Properties cryst->props thick->props morph->props bandgap->props elec->props

Caption: Relationship between key parameters and resulting film properties.

References

Application Notes and Protocols for Nickel(II) Sulfide as an Electrocatalyst for Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating demand for clean and sustainable energy has propelled research into efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical component of water splitting. Among various non-precious metal catalysts, nickel(II) sulfide (NiS) and its related phases have emerged as promising alternatives to platinum-based catalysts due to their considerable activity, stability, and natural abundance.[1][2] This document provides detailed application notes on the use of nickel sulfide electrocatalysts for HER, summarizing key performance data and outlining comprehensive experimental protocols for their synthesis and electrochemical evaluation.

Introduction to Nickel Sulfide Electrocatalysts

Nickel sulfides exist in various stoichiometric forms, including NiS, NiS₂, and Ni₃S₂, each exhibiting distinct electrocatalytic properties for the HER.[3] These materials are recognized for their excellent electrical conductivity and stability, particularly in alkaline media.[1] The catalytic activity of nickel sulfides is attributed to the synergistic effects of nickel sites, which can facilitate water dissociation, and sulfur sites that optimize the binding of hydrogen intermediates. Strategies to further enhance their performance include creating nanostructured materials to increase the number of active sites, doping with other elements, and forming heterostructures.[1][4]

Performance of Nickel Sulfide-Based Electrocatalysts

The efficacy of an HER electrocatalyst is primarily evaluated based on its overpotential required to achieve a specific current density (typically 10 mA/cm²), its Tafel slope, which provides insight into the reaction kinetics, and its long-term stability. The following table summarizes the performance of various nickel sulfide-based electrocatalysts reported in the literature.

ElectrocatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
NiS₂ (dual sulfur source)0.5 M H₂SO₄131505 mV change after 1000 cycles[5]
NiS₂ NanowiresAcidic Solution-83.5Long-term stability[4]
Co-Ni-2 (Co₃O₄–NiS₂)Alkaline Media8467.5Negligible degradation after 5000 cycles[6]
NiS/Ni Nanoparticles-16174Robust electrochemical stability[7]
h-NiS1.0 M KOH266--[8]
NiS₂/Ni₃C@C1.0 M KOH78-Superior activity compared to Pt/C at >200 mA/cm²[1]
Fe-NiS/NFAlkaline Seawater270 (at 1000 mA/cm²)-50 hours of long-term durability[9]
β-NiS@Ni(OH)₂--5395% retention after 18 hours[10]
NiS₂ derived metallic Ni-67--[11]
NiS/NiSe₂-155--[12]
CeO₂-LDH/Ni₃S₂/MoS₂1.0 M KOH116-94.7% retention after 160 hours[13]

Experimental Protocols

Synthesis of Nickel Sulfide Electrocatalysts

A variety of methods have been developed for the synthesis of nickel sulfide nanomaterials, with hydrothermal and solvothermal routes being common due to their simplicity and control over morphology.

Protocol: Hydrothermal Synthesis of NiS₂

This protocol is adapted from a method for synthesizing NiS₂ with enhanced catalytic activity.[5]

  • Precursor Solution Preparation:

    • Dissolve a nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O) in a mixture of deionized water and a suitable solvent (e.g., ethanol).

    • Add two different sulfur sources, such as sulfur powder and 3-mercaptopropane-1,2-diol (MPS), to the solution. The use of dual sulfur sources can lead to a more regular morphology and increased active sites.[5]

  • Hydrothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 12-24 hours).

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the black precipitate by centrifugation or filtration.

    • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

Electrode Preparation and Electrochemical Measurements

Accurate and reproducible electrochemical testing is crucial for evaluating the performance of the synthesized electrocatalysts.[14]

Protocol: Electrode Preparation and HER Testing

  • Catalyst Ink Preparation:

    • Disperse a specific amount of the synthesized NiS catalyst powder (e.g., 5 mg) in a mixture of a solvent (e.g., a water/isopropanol mixture) and a binder (e.g., 5 wt% Nafion solution).

    • Sonically disperse the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Working Electrode Fabrication:

    • Drop-cast a precise volume of the catalyst ink onto a conductive substrate, such as a glassy carbon electrode, carbon paper, or nickel foam.

    • Allow the electrode to dry at room temperature or under mild heating.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • The prepared catalyst-coated substrate serves as the working electrode.

    • A graphite rod or a platinum wire is typically used as the counter electrode.

    • A saturated calomel electrode (SCE) or a Ag/AgCl electrode is used as the reference electrode.

  • Electrochemical Measurements:

    • Perform all measurements in a suitable electrolyte, such as 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions.

    • Linear Sweep Voltammetry (LSV): Record the polarization curves at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a certain current density.[14] The potential should be corrected for iR-drop.

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) to obtain the Tafel slope, which is indicative of the HER mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to investigate the electrode kinetics and charge transfer resistance.

    • Stability Test: Conduct chronoamperometry or chronopotentiometry for an extended period (e.g., 10-20 hours) or perform continuous cyclic voltammetry for a large number of cycles to evaluate the long-term stability of the catalyst.[5]

Reaction Mechanisms and Experimental Workflow

The hydrogen evolution reaction in alkaline media proceeds through the Volmer-Heyrovsky or Volmer-Tafel mechanism. The initial step (Volmer) involves the adsorption of a hydrogen atom onto the catalyst surface. The subsequent step can either be an electrochemical desorption (Heyrovsky) or a chemical recombination of two adsorbed hydrogen atoms (Tafel).

Hydrogen Evolution Reaction (HER) Mechanism in Alkaline Media

HER_Mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step v1 H₂O + e⁻ v2 H_ads + OH⁻ v1->v2 Adsorption h1 H_ads + H₂O + e⁻ h2 H₂ + OH⁻ h1->h2 Electrochemical Desorption t1 2H_ads t2 H₂ t1->t2 Recombination

Caption: The HER mechanism in alkaline solution.

Experimental Workflow for NiS Electrocatalyst Evaluation

Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis synthesis Hydrothermal/Solvothermal Synthesis of NiS purification Purification and Drying synthesis->purification ink Catalyst Ink Formulation purification->ink fabrication Working Electrode Fabrication ink->fabrication lsv Linear Sweep Voltammetry (LSV) fabrication->lsv tafel Tafel Analysis lsv->tafel eis Electrochemical Impedance Spectroscopy (EIS) lsv->eis stability Long-term Stability Test lsv->stability analysis Performance Evaluation (Overpotential, Tafel Slope, Stability) lsv->analysis tafel->analysis eis->analysis stability->analysis

Caption: Workflow for NiS electrocatalyst evaluation.

Conclusion

This compound and its composites represent a highly promising class of earth-abundant electrocatalysts for the hydrogen evolution reaction. Their performance can be readily tuned through various synthesis strategies and material engineering approaches. The protocols and data presented in this document offer a comprehensive guide for researchers aiming to explore and develop advanced nickel sulfide-based electrocatalysts for efficient hydrogen production. Continued research in this area is expected to pave the way for the large-scale implementation of water electrolysis technologies for a sustainable energy future.

References

Application Notes and Protocols: Nickel Sulfide (NiS) in High-Performance Supercapacitor Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel sulfide (NiS) as a high-performance electrode material for supercapacitors. The following sections detail the synthesis of NiS nanomaterials, the fabrication of electrodes, and the electrochemical characterization techniques, supported by performance data and experimental protocols.

Introduction to NiS for Supercapacitors

Nickel sulfide (NiS) has emerged as a promising electrode material for supercapacitors due to its high theoretical specific capacitance, excellent redox activity, low cost, and environmental friendliness.[1][2] Supercapacitors bridge the performance gap between traditional capacitors and batteries, offering high power density and rapid charge/discharge rates.[2] NiS, as a pseudocapacitive material, stores charge through fast and reversible Faradaic reactions at the electrode-electrolyte interface.[3][4] However, challenges such as lower energy density and poor cycling stability compared to batteries are active areas of research.[2][4][5]

Modification strategies to enhance the performance of NiS-based electrodes include combining it with carbonaceous materials (like graphene), doping with other metals, and creating unique nanostructures to increase the surface area and improve ion diffusion.[1][4]

Performance of NiS-Based Supercapacitor Electrodes

The electrochemical performance of NiS-based supercapacitor electrodes is significantly influenced by the synthesis method, morphology, and composition of the material. The following table summarizes key performance metrics from recent studies.

Electrode MaterialSynthesis MethodSpecific Capacitance (F/g) @ Current Density (A/g)Energy Density (Wh/kg) @ Power Density (W/kg)Cycling Stability (% retention after cycles)Reference
Porous NiS Hexagonal NanoplatesAnion Exchange1897 @ 131.2 @ 850 (Asymmetric Supercapacitor)~100% after 4000 cycles @ 3 A/g[1]
NiS Nanosheets on Ni FoamHydrothermal2587 @ 0.238 @ 1500 (Hybrid Supercapacitor)95.8% after 4000 cycles[6]
NiS/NiO NanoparticlesDealloying & Sulfur Treatment1260 @ 0.517.42 @ 160 (Hybrid Supercapacitor)93% after 30,000 cycles[7]
P-doped NiS NanocrystalsTwo-step Solvent-thermal727.79 C/g39.80 @ 809.50 (Hybrid Supercapacitor)93.1% after 3000 cycles[8]
α-NiS/Ni₃S₄ Binary HybridBinary Synergy between Sulfur Sources214.9 mAh/g @ 241.9 @ 799,000 (Hybrid Supercapacitor)103% after 10,000 cycles[1]
NiS₂/GO Hollow SpheresHydrothermal1020 @ 1Not specifiedNot specified[9]
β-NiS Nanoparticles (NiS-15)Hydrothermal638.34 C/g @ 143.57 @ 936.92 (Hybrid Supercapacitor)101.1% after 6000 cycles @ 10 A/g[10]
NiS Thin FilmChemical Bath Deposition441 @ 10 mV/s10.1 @ 4500Not specified[3]
NiS/Cu₇S₄-DTHydrothermal1674 @ 150 @ 374 (Asymmetric Supercapacitor)~90% after 10,000 cycles @ 5 A/g[11]

Experimental Protocols

Detailed methodologies for the synthesis of NiS materials and the fabrication and characterization of supercapacitor electrodes are provided below.

Synthesis of NiS Nanomaterials (Hydrothermal Method)

This protocol describes a general procedure for synthesizing β-NiS nanoparticles.[10]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific molar amount of NiCl₂·6H₂O in DI water.

    • Dissolve a corresponding molar amount of thiourea in DI water. The molar ratio of Ni:S can be varied to control the morphology. For example, a 1:5 and 1:15 molar ratio can be used.[10]

  • Hydrothermal Synthesis:

    • Mix the nickel and thiourea solutions under magnetic stirring for 30 minutes to form a homogeneous solution.

    • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160 °C) for a designated duration (e.g., 12 hours).

  • Product Collection and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the black precipitate by centrifugation.

    • Wash the precipitate several times with DI water and ethanol to remove any unreacted reagents and byproducts.

  • Drying:

    • Dry the final product in an oven at 60 °C for 12 hours.

Fabrication of NiS-based Working Electrode

This protocol outlines the steps for preparing a working electrode for electrochemical measurements.

Materials:

  • Synthesized NiS active material

  • Conductive agent (e.g., acetylene black)

  • Binder (e.g., polyvinylidene fluoride, PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • Current collector (e.g., nickel foam, stainless steel foil)

Equipment:

  • Mortar and pestle or planetary ball mill

  • Spatula

  • Doctor blade or coating machine

  • Vacuum oven

  • Hydraulic press

Procedure:

  • Slurry Preparation:

    • Mix the NiS active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).

    • Add a few drops of NMP solvent and grind the mixture thoroughly in a mortar or using a ball mill to form a homogeneous slurry.

  • Electrode Coating:

    • Clean the current collector (e.g., nickel foam) with acetone, ethanol, and DI water in an ultrasonic bath and dry it.

    • Coat the prepared slurry onto the current collector using a doctor blade to a uniform thickness.

  • Drying and Pressing:

    • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120 °C) for 12 hours to remove the solvent.

    • Press the dried electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.

Electrochemical Characterization

Electrochemical performance is typically evaluated in a three-electrode or two-electrode (for asymmetric devices) setup using an electrochemical workstation.

Electrolyte: Aqueous KOH solution (e.g., 2 M or 6 M)

Three-Electrode System:

  • Working Electrode: The fabricated NiS-based electrode.

  • Counter Electrode: A platinum foil or rod.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

Key Techniques:

  • Cyclic Voltammetry (CV):

    • Purpose: To investigate the capacitive behavior and redox reactions of the electrode material.

    • Procedure: The potential is swept linearly between a defined voltage window at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The resulting current is measured. The shape of the CV curves indicates the nature of the charge storage (rectangular for EDLC, redox peaks for pseudocapacitance).[7]

    • Calculation of Specific Capacitance (Csp):

      where ∫I dV is the integrated area of the CV curve, m is the mass of the active material, v is the scan rate, and ΔV is the potential window.

  • Galvanostatic Charge-Discharge (GCD):

    • Purpose: To determine the specific capacitance, energy density, power density, and cycling stability.

    • Procedure: The electrode is charged and discharged at a constant current density between a defined potential window. The potential is monitored over time. The triangular shape of the GCD curves is characteristic of capacitive behavior.[7]

    • Calculation of Specific Capacitance (Csp):

      where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.[7]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To analyze the internal resistance, charge transfer resistance, and ion diffusion processes within the electrode.

    • Procedure: A small AC voltage perturbation is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz). The impedance data is often presented as a Nyquist plot.[7]

Visualizations

The following diagrams illustrate the experimental workflow for preparing and testing NiS-based supercapacitor electrodes and a logical diagram showing strategies to improve their performance.

experimental_workflow cluster_synthesis NiS Synthesis (Hydrothermal) cluster_fabrication Electrode Fabrication cluster_characterization Electrochemical Characterization Ni_precursor Nickel Precursor (e.g., NiCl₂·6H₂O) mixing Mixing in DI Water Ni_precursor->mixing S_precursor Sulfur Precursor (e.g., Thiourea) S_precursor->mixing autoclave Hydrothermal Reaction (e.g., 160°C, 12h) mixing->autoclave centrifugation Centrifugation & Washing autoclave->centrifugation drying_synthesis Drying (60°C, 12h) centrifugation->drying_synthesis NiS_powder NiS Nanopowder drying_synthesis->NiS_powder active_material NiS Powder slurry_prep Slurry Preparation (with NMP) active_material->slurry_prep conductive_agent Conductive Agent (e.g., Acetylene Black) conductive_agent->slurry_prep binder Binder (e.g., PVDF) binder->slurry_prep coating Coating on Ni Foam slurry_prep->coating drying_fabrication Drying in Vacuum Oven coating->drying_fabrication pressing Pressing (10 MPa) drying_fabrication->pressing working_electrode Working Electrode pressing->working_electrode WE Working Electrode three_electrode Three-Electrode Cell (with Pt counter & Ag/AgCl ref) WE->three_electrode CV Cyclic Voltammetry (CV) three_electrode->CV GCD Galvanostatic Charge-Discharge (GCD) three_electrode->GCD EIS Electrochemical Impedance Spectroscopy (EIS) three_electrode->EIS performance_data Performance Data (Capacitance, Stability, etc.) CV->performance_data GCD->performance_data EIS->performance_data

Caption: Experimental workflow for NiS supercapacitor electrode synthesis and characterization.

performance_improvement cluster_strategies Improvement Strategies cluster_outcomes Desired Outcomes center_node High-Performance NiS Electrodes high_capacitance Increased Specific Capacitance center_node->high_capacitance high_rate Improved Rate Capability center_node->high_rate long_cycle Enhanced Cycling Stability center_node->long_cycle high_energy Higher Energy Density center_node->high_energy morphology Morphology Control (Nanoplates, Hollow Spheres, etc.) morphology->center_node composites Composite Formation (with Carbon, Oxides, etc.) composites->center_node doping Heteroatom Doping (e.g., P, Co) doping->center_node conductivity Enhancing Electrical Conductivity conductivity->center_node

Caption: Strategies for enhancing the performance of NiS-based supercapacitor electrodes.

References

Application Notes and Protocols for Nickel(II) Sulfide as a Cathode Material in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) sulfide (NiS) has emerged as a promising cathode material for next-generation lithium-ion batteries (LIBs) due to its high theoretical specific capacity (approximately 590 mAh/g), natural abundance, and low cost. Its unique electrochemical properties, however, are highly dependent on its morphology, crystal structure, and the method of synthesis. These notes provide detailed protocols for the synthesis, electrode fabrication, and electrochemical characterization of NiS, along with a summary of its performance metrics.

Synthesis of this compound

Several methods can be employed to synthesize NiS with varying morphologies and electrochemical characteristics. Below are detailed protocols for three common synthesis routes: hydrothermal synthesis, mechanical alloying, and solvothermal synthesis.

Protocol 1: Hydrothermal Synthesis of NiS Nanospheres

This method yields uniform NiS nanospheres, which offer a high surface area for electrochemical reactions.

Materials and Equipment:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • L-cysteine (C₃H₇NO₂S)

  • Ethylene glycol

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a beaker, dissolve 2 mmol of NiCl₂·6H₂O and 2 mmol of L-cysteine in 35 mL of ethylene glycol.

  • Stir the mixture vigorously for at least 2 hours to ensure homogeneity.

  • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 200°C for 24 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation at 10,000 rpm for 10 minutes.

  • Wash the product alternately with deionized water and ethanol six times to remove any unreacted precursors and byproducts.

  • Dry the final NiS nanosphere powder in a vacuum oven at 70°C for 12 hours.

Protocol 2: Mechanical Alloying Synthesis of NiS

Mechanical alloying is a solid-state synthesis method that can produce nanocrystalline NiS.

Materials and Equipment:

  • High-purity nickel powder

  • High-purity sulfur powder

  • Planetary ball mill

  • Hardened steel or zirconia vials and balls

  • Argon-filled glovebox

Procedure:

  • Inside an argon-filled glovebox, weigh stoichiometric amounts of high-purity nickel and sulfur powders.

  • Load the powders into a milling vial along with the milling balls. A ball-to-powder weight ratio of 10:1 is commonly used.

  • Seal the vial tightly inside the glovebox to maintain an inert atmosphere.

  • Mill the mixture in a planetary ball mill. A typical milling speed is 450 rpm.

  • To prevent excessive heat generation, a milling procedure with alternating grinding and rest times (e.g., 60 seconds of grinding followed by 20 seconds of rest) can be employed. The total milling time to achieve a homogeneous NiS phase is typically around 12 hours.[1]

  • After milling, handle the resulting NiS powder inside an argon-filled glovebox.

Protocol 3: Solvothermal Synthesis of NiS

Solvothermal synthesis allows for the phase-controlled production of various nickel sulfides.

Materials and Equipment:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Elemental sulfur

  • Oleylamine

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a typical synthesis for hexagonal NiS, dissolve NiCl₂·6H₂O and elemental sulfur in oleylamine in a molar ratio of 7:6 (Ni:S).[2]

  • Stir the mixture to form a homogeneous solution.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 260°C for 1 hour.[2]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the product by centrifugation and wash it thoroughly with ethanol to remove the solvent and any unreacted precursors.

  • Dry the final product in a vacuum oven.

Electrode Preparation and Cell Assembly

Protocol 4: NiS Cathode Slurry Preparation and Electrode Casting

Materials and Equipment:

  • Synthesized NiS powder (active material)

  • Super P carbon black (conductive agent)

  • Polyvinylidene fluoride (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Aluminum foil (current collector)

  • Mortar and pestle or planetary ball mixer

  • Doctor blade applicator

  • Vacuum oven

Procedure:

  • Prepare the cathode slurry by mixing the synthesized NiS powder, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10.

  • First, dissolve the PVDF binder in an appropriate amount of NMP solvent.

  • Add the NiS active material and the conductive agent to the PVDF solution.

  • Mix the components thoroughly for at least 30 minutes using a mortar and pestle or a planetary mixer to form a homogeneous slurry.

  • Use a doctor blade to cast the slurry onto a clean aluminum foil with a uniform thickness.

  • Dry the coated foil in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.

  • Punch the dried electrode sheet into circular discs of a desired diameter (e.g., 13 mm for CR2032 coin cells).

Protocol 5: CR2032 Coin Cell Assembly

Materials and Equipment:

  • NiS cathode discs

  • Lithium metal foil (anode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

  • CR2032 coin cell components (casings, spacers, spring)

  • Coin cell crimper

  • Argon-filled glovebox

Procedure:

  • Transfer all components into an argon-filled glovebox.

  • Place the NiS cathode disc in the center of the bottom casing.

  • Place a separator on top of the cathode.

  • Add a few drops of electrolyte to wet the separator and cathode.

  • Place the lithium foil on top of the wetted separator.

  • Add a spacer and a spring on top of the lithium foil.

  • Carefully place the top casing over the assembly.

  • Crimp the coin cell using a coin cell crimper to ensure a proper seal.

Electrochemical Characterization

Protocol 6: Electrochemical Performance Evaluation

Equipment:

  • Battery testing system (e.g., NEWARE)

  • Electrochemical workstation with a frequency response analyzer

Cyclic Voltammetry (CV):

  • Objective: To study the redox reactions and electrochemical behavior of the NiS cathode.

  • Procedure:

    • Connect the assembled coin cell to the electrochemical workstation.

    • Set the potential window, typically between 1.0 V and 3.0 V versus Li/Li⁺.

    • Apply a scan rate of 0.1 mV/s for several cycles to observe the electrochemical processes.

Galvanostatic Charge-Discharge Cycling:

  • Objective: To determine the specific capacity, coulombic efficiency, and cycling stability of the NiS cathode.

  • Procedure:

    • Connect the coin cell to the battery testing system.

    • Charge and discharge the cell at a constant current density (e.g., 100 mA/g) within a defined voltage range (e.g., 1.0 V to 3.0 V).

    • The specific capacity is calculated based on the mass of the active material (NiS).

    • Repeat the charge-discharge process for a desired number of cycles (e.g., 100 cycles) to evaluate cycling stability.

Rate Capability Test:

  • Objective: To evaluate the battery's performance at different charge and discharge rates.

  • Procedure:

    • Charge the cell at a low current density (e.g., C/20, where 1C = 590 mA/g).

    • Discharge the cell at various current densities (e.g., C/20, C/10, C/5, 1C, 2C, 5C), with a constant current charge step in between each discharge.

    • Plot the discharge capacity as a function of the C-rate.

Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the charge transfer resistance and ion diffusion kinetics within the cell.

  • Procedure:

    • Connect the cell to an electrochemical workstation.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge.

    • Analyze the resulting Nyquist plot to determine the internal resistance components.

Data Presentation

The electrochemical performance of NiS cathodes synthesized by different methods is summarized in the tables below.

Table 1: Performance of Hydrothermally Synthesized NiS Cathodes

ParameterValueConditionsReference
Initial Discharge Capacity1418.5 mAh/g200 mA/g[3][4]
Reversible Capacity1402.3 mAh/gAfter 280 cycles at 200 mA/g[3][4]
Rate Capability1224.3 mAh/g0.1 A/g[3]
1157.1 mAh/g0.2 A/g[3]
1003.6 mAh/g0.5 A/g[3]
814.8 mAh/g0.8 A/g[3]

Table 2: Performance of Mechanically Alloyed NiS Cathodes

ParameterValueConditionsReference
Initial Discharge Capacity580 mAh/g1.4 V vs. Li/Li⁺[1]
Capacity Retention65%After 100 cycles[1]
Rate Capability87% of theoretical capacity2C rate[1]
550 mAh/gC/50 (1 mA/g)[1]
450 mAh/gC/20 (2.5 mA/g)[1]
300 mAh/gC/10 (5 mA/g)[1]

Table 3: Performance of Solvothermally Synthesized NiS Cathodes

ParameterValueConditionsReference
Initial Discharge Capacity587.8 mAh/g-[2]

Visualizations

Experimental_Workflow cluster_synthesis NiS Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_characterization Electrochemical Characterization s1 Hydrothermal f1 Slurry Preparation (NiS, Carbon, PVDF) s1->f1 Synthesized NiS Powder s2 Mechanical Alloying s2->f1 Synthesized NiS Powder s3 Solvothermal s3->f1 Synthesized NiS Powder f2 Electrode Casting (Doctor Blade) f1->f2 f3 Cell Assembly (CR2032 Coin Cell) f2->f3 c1 Cyclic Voltammetry (CV) f3->c1 Assembled Coin Cell c2 Galvanostatic Cycling f3->c2 Assembled Coin Cell c3 Rate Capability Test f3->c3 Assembled Coin Cell c4 Electrochemical Impedance Spectroscopy (EIS) f3->c4 Assembled Coin Cell

Caption: Experimental workflow for NiS cathode evaluation.

Charge_Discharge_Mechanism Discharged Discharged State (Ni + Li2S) Charged Charged State (NiS) Discharged->Charged Charge (Delithiation) Ni + Li2S -> NiS + 2Li+ + 2e- Charged->Discharged Discharge (Lithiation) NiS + 2Li+ + 2e- -> Ni + Li2S

Caption: Charge-discharge mechanism of NiS cathode.

Synthesis_Property_Relationship cluster_synthesis Synthesis Method cluster_properties Material Properties cluster_performance Electrochemical Performance Hydrothermal Hydrothermal Morphology Morphology (e.g., Nanospheres) Hydrothermal->Morphology Mechanical Mechanical Alloying Crystallinity Crystallinity (e.g., Nanocrystalline) Mechanical->Crystallinity Solvothermal Solvothermal Phase Phase Purity Solvothermal->Phase Capacity Specific Capacity Morphology->Capacity Stability Cycling Stability Morphology->Stability Rate Rate Capability Morphology->Rate Crystallinity->Capacity Crystallinity->Stability Crystallinity->Rate Phase->Capacity Phase->Stability Phase->Rate

Caption: Synthesis, property, and performance relationships.

References

Application Notes and Protocols: Nickel(II) Sulfide as a High-Performance Counter Electrode in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and renewable energy.

Introduction

Dye-sensitized solar cells (DSSCs) have garnered significant research interest as a promising next-generation photovoltaic technology due to their low production cost, simple fabrication process, and respectable power conversion efficiencies.[1][2][3] A critical component of a DSSC is the counter electrode (CE), which is responsible for collecting electrons from the external circuit and catalyzing the reduction of the redox mediator in the electrolyte, typically the triiodide/iodide (I₃⁻/I⁻) couple.[2][3][4] While platinum (Pt) is the conventional material of choice for CEs due to its excellent catalytic activity and high conductivity, its scarcity and high cost are significant obstacles to the large-scale commercialization of DSSCs.[1][5][6]

This has spurred the search for cost-effective and earth-abundant alternative materials. Among various candidates, Nickel(II) sulfide (NiS) has emerged as a highly promising material for Pt-free CEs.[1][5][7] NiS exhibits excellent electrocatalytic activity for the I₃⁻ reduction, good electrical conductivity, and chemical stability in the electrolyte environment.[1][8][9] This document provides detailed application notes and experimental protocols for the synthesis of NiS counter electrodes and the fabrication of DSSCs utilizing these electrodes.

Performance Data of NiS-Based Counter Electrodes

The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The charge transfer resistance (Rct) at the counter electrode-electrolyte interface is also a critical indicator of the CE's catalytic activity, with lower values indicating better performance. The following tables summarize the photovoltaic performance of DSSCs employing various forms of NiS counter electrodes in comparison to conventional Pt CEs, as reported in the literature.

Counter Electrode MaterialVoc (V)Jsc (mA/cm²)FFPCE (%)Rct (Ω)Reference
Pure NiS
NiS Submicron Cubes---6.45.06[1]
α-NiS0.6811.4-5.2-[5][10]
β-NiS0.689.8-4.2-[5][10]
Nanoporous NiS Film-----[11]
NiSi---1.31-[12]
NiSi₂---3.86-[12]
NiS Composites
NiS/rGO Nanohybrid--0.789.5-[13]
NiS/Graphene-Ag-16.205-8.36< 2.78[8][9]
Ni-doped CoS₂---5.50-[14]
NiS-rGO---1.424.09[15]
NNP/GnP Hybrid0.62814.220.68686.13-[16]
Platinum (Reference)
Pt---5.37.41[1]
Pt---7.762.78[8][9]
Pt---5.49-[12]
Pt0.63514.470.69206.37-[16]

Experimental Protocols

Protocol 1: Synthesis of NiS Counter Electrode via Hydrothermal Method

This protocol is adapted from the synthesis of NiS submicron cubes.[1]

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Thioacetamide (CH₃CSNH₂)

  • Ethanol

  • Deionized (DI) water

  • Fluorine-doped Tin Oxide (FTO) conductive glass

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific molar amount of NiCl₂·6H₂O and thioacetamide in a mixture of ethanol and DI water. The molar ratio and solvent composition can be varied to control the morphology of the NiS.

  • Hydrothermal Synthesis:

    • Transfer the precursor solution into a Teflon-lined stainless steel autoclave.

    • Place a clean FTO glass substrate, with the conductive side facing down, leaning against the wall of the Teflon liner.

    • Seal the autoclave and heat it to a temperature between 160-200°C for 12-24 hours.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Post-Synthesis Treatment:

    • Remove the FTO substrate, which is now coated with a layer of NiS.

    • Rinse the NiS-coated FTO glass with DI water and ethanol to remove any residual reactants.

    • Dry the electrode in an oven at 60-80°C for a few hours.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This is a general protocol for assembling a DSSC using the prepared NiS counter electrode.[17][18]

Materials:

  • NiS counter electrode (prepared as in Protocol 1)

  • TiO₂ photoanode sensitized with a dye (e.g., N719)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Surlyn or other suitable sealant/spacer

  • Binder clips

Procedure:

  • Assembly of the Cell:

    • Place the dye-sensitized TiO₂ photoanode on a clean, flat surface.

    • Place a Surlyn spacer/sealant along the edges of the photoanode.

    • Position the NiS counter electrode on top of the photoanode, with the conductive sides facing each other. The active area of the two electrodes should align.

  • Sealing:

    • Gently press the two electrodes together and heat them on a hot plate at around 100-120°C for a few minutes to melt the Surlyn and seal the cell. Leave a small opening for electrolyte injection.

  • Electrolyte Injection:

    • Inject the iodide-based electrolyte into the cell through the pre-left opening using a syringe or pipette.

    • Ensure the space between the electrodes is completely filled with the electrolyte.

  • Final Sealing:

    • Seal the injection hole using a small piece of Surlyn and a soldering iron or a hot-melt glue gun.

  • Device Clamping:

    • Use binder clips to hold the assembled cell together firmly.

Visualizations

Experimental Workflow for DSSC Fabrication

The following diagram illustrates the key steps involved in the fabrication of a dye-sensitized solar cell with a this compound counter electrode.

DSSC_Fabrication_Workflow cluster_CE Counter Electrode Preparation cluster_PA Photoanode Preparation cluster_Assembly Cell Assembly A Prepare NiS Precursor Solution B Hydrothermal Synthesis of NiS on FTO A->B C Wash and Dry NiS Electrode B->C G Assemble Electrodes with Sealant C->G D Deposit TiO₂ on FTO E Sinter TiO₂ Film D->E F Dye Sensitization E->F F->G H Inject Electrolyte G->H I Seal Injection Hole H->I J Final Device I->J

DSSC Fabrication Workflow
Mechanism at the NiS Counter Electrode

The diagram below illustrates the catalytic process at the interface of the this compound counter electrode and the I⁻/I₃⁻ redox electrolyte.

NiS_CE_Mechanism cluster_electrode NiS Counter Electrode cluster_electrolyte Electrolyte NiS NiS Surface I3_minus I₃⁻ NiS->I3_minus Catalytic Reduction I_minus 3I⁻ I3_minus->I_minus e_in 2e⁻ (from external circuit) e_in->NiS

References

Application Notes and Protocols for the Preparation of Nickel(II) Sulfide Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) sulfide (NiS) and its composites are materials of significant scientific interest due to their unique electronic, optical, and catalytic properties. These materials have shown great promise in various applications, including energy storage (batteries and supercapacitors), catalysis, and sensors. The performance of NiS composites is highly dependent on their morphology, crystal structure, and composition, which are in turn determined by the synthesis method. This document provides detailed protocols for three common methods for preparing this compound composite materials: hydrothermal synthesis, co-precipitation, and a sol-gel method. Additionally, standard protocols for the characterization of the synthesized materials are outlined.

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method significantly impacts the properties of the resulting NiS composite materials. The following table summarizes key quantitative data associated with different synthesis approaches to aid in the selection of the most appropriate method for a specific application.

Synthesis MethodPrecursorsTemperature (°C)Time (h)Resulting Particle SizeSpecific Capacitance (F/g)Reference
Hydrothermal Ni(CH₃COO)₂·4H₂O, CS(NH₂)₂, CO(NH₂)₂15012Nanoparticles638.34 C/g (at 1 A/g)[1]
Hydrothermal Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Thiourea14024Nanoparticles on graphene630.6 (at 1 A/g)
Co-precipitation Nickel Acetate, Sodium SulfideAmbient-~20 nmNot Reported
Co-precipitation Nickel Chloride, Sodium SulfideNot Specified-22 nm600 mAh/g (initial discharge)[2]
Sol-Gel (adapted) Nickel(II) salt, Sulfur source, Solvent80-5001-10VariableNot Reported[3]

Experimental Protocols

Hydrothermal Synthesis of NiS Nanoparticles

This protocol describes a straightforward hydrothermal method for the synthesis of β-NiS nanoparticles.[1]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Thiourea (CS(NH₂)₂)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol

Equipment:

  • Magnetic stirrer

  • Teflon-lined stainless steel autoclave (50 mL capacity)

  • Oven

  • Centrifuge

Procedure:

  • In a typical synthesis, dissolve 3 mmol of Ni(CH₃COO)₂·4H₂O, 15 mmol of CS(NH₂)₂, and 10 mmol of CO(NH₂)₂ in 40 mL of deionized water in a beaker with magnetic stirring until a clear solution is formed.

  • Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at 150 °C for 12 hours in an oven.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times to remove any unreacted reagents and byproducts.

  • Dry the final product at 70 °C in an oven overnight.

hydrothermal_workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing dissolve Dissolve Ni(CH3COO)2·4H2O, Thiourea, and Urea in DI Water stir Magnetic Stirring dissolve->stir transfer Transfer to Autoclave stir->transfer heat Heat at 150°C for 12h transfer->heat cool Cool to Room Temperature heat->cool collect Collect Precipitate (Centrifugation) cool->collect wash Wash with Water and Ethanol collect->wash dry Dry at 70°C wash->dry end end dry->end Final NiS Product

Hydrothermal synthesis workflow for NiS nanoparticles.

Co-precipitation Synthesis of NiS Nanoparticles

This protocol details a simple co-precipitation method for synthesizing NiS nanoparticles at room temperature.[2]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) acetate tetrahydrate

  • Sodium sulfide (Na₂S)

  • Deionized water

  • Acetone

Equipment:

  • Beakers

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a 0.5 M solution of the nickel salt (e.g., NiCl₂·6H₂O) in 100 mL of deionized water and stir for 30 minutes.

  • Separately, prepare a 0.5 M solution of Na₂S in deionized water.

  • Slowly add the Na₂S solution dropwise to the nickel salt solution under continuous magnetic stirring. A black precipitate of NiS will form immediately.

  • Continue stirring for an additional 1-2 hours to ensure the completion of the reaction.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate several times with deionized water to remove residual ions, followed by a final wash with acetone.

  • Dry the resulting NiS nanoparticles in an oven at a low temperature (e.g., 60-80 °C) to obtain the final powder.

coprecipitation_workflow cluster_prep Solution Preparation cluster_reaction Precipitation cluster_processing Product Processing prep_ni Prepare Nickel Salt Solution mix Dropwise Addition of Na2S to Ni Salt Solution prep_ni->mix prep_s Prepare Sodium Sulfide Solution prep_s->mix stir Continuous Stirring mix->stir centrifuge Collect Precipitate (Centrifugation) stir->centrifuge wash Wash with Water and Acetone centrifuge->wash dry Dry at 60-80°C wash->dry end end dry->end Final NiS Product

Co-precipitation synthesis workflow for NiS nanoparticles.

Sol-Gel Synthesis of NiS Composite (Adapted Protocol)

This is an adapted protocol for the synthesis of NiS composites via a sol-gel method, based on general procedures for metal sulfides.[3]

Materials:

  • Nickel(II) salt precursor (e.g., Nickel(II) acetate, Nickel(II) chloride)

  • Sulfur source (e.g., thiourea, sodium sulfide)

  • Solvent (e.g., ethanol, ethylene glycol)

  • Deionized water

  • Complexing agent (optional, e.g., citric acid)

Equipment:

  • Beakers

  • Magnetic stirrer with hotplate

  • Drying oven

  • Tube furnace (for calcination)

Procedure:

  • Sol Formation: Dissolve the nickel salt precursor in the chosen solvent. If using a complexing agent like citric acid, add it to the solution and stir until fully dissolved.

  • Add the sulfur source to the solution and stir continuously to form a homogeneous sol.

  • Gelation: Heat the sol at a controlled temperature (e.g., 60-80 °C) with continuous stirring. The solution will gradually become more viscous and form a gel.

  • Aging: Age the gel at the same temperature for several hours to strengthen the network structure.

  • Drying: Dry the gel in an oven at a temperature around 100 °C to remove the solvent, resulting in a xerogel.

  • Calcination: Calcine the dried xerogel in an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 300-500 °C) to crystallize the NiS composite.

solgel_workflow cluster_sol Sol Formation cluster_gel Gelation and Aging cluster_processing Post-Processing dissolve Dissolve Ni Precursor and Sulfur Source in Solvent stir_sol Stir to form Homogeneous Sol dissolve->stir_sol heat_gel Heat at 60-80°C stir_sol->heat_gel age_gel Age the Gel heat_gel->age_gel dry_gel Dry Gel to form Xerogel age_gel->dry_gel calcine Calcine in Inert Atmosphere dry_gel->calcine end end calcine->end Final NiS Composite

Adapted sol-gel synthesis workflow for NiS composites.

Characterization Protocols

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, phase purity, and average crystallite size of the synthesized NiS composites.

Sample Preparation:

  • Ensure the NiS composite sample is a fine, dry powder.

  • Mount the powder onto a zero-background sample holder. Gently press the powder to create a flat, smooth surface that is level with the holder's surface.

Typical XRD Parameters:

  • Radiation: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 20° to 80°

  • Scan Speed: 2°/min

Data Analysis:

  • Identify the crystalline phases by comparing the diffraction peak positions and intensities with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for different NiS phases (e.g., NiS, NiS₂, Ni₃S₂).

  • Estimate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Scanning Electron Microscopy (SEM)

Purpose: To investigate the surface morphology, particle shape, and size distribution of the NiS composites.

Sample Preparation:

  • Disperse a small amount of the NiS powder in a volatile solvent like ethanol.

  • Drop-cast the dispersion onto a clean silicon wafer or an SEM stub with conductive carbon tape.

  • Allow the solvent to evaporate completely.

  • For non-conductive or poorly conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

Imaging:

  • Use an accelerating voltage in the range of 5-20 kV.

  • Acquire images at various magnifications to observe both the overall morphology and the details of individual particles.

Transmission Electron Microscopy (TEM)

Purpose: To obtain high-resolution images of the NiS nanoparticles, including their size, shape, crystal lattice, and selected area electron diffraction (SAED) patterns.

Sample Preparation:

  • Disperse a very small amount of the NiS powder in a suitable solvent (e.g., ethanol or isopropanol) and sonicate for a few minutes to create a dilute, well-dispersed suspension.

  • Place a drop of the suspension onto a TEM grid (typically a carbon-coated copper grid).

  • Allow the solvent to evaporate completely before loading the sample into the microscope.

Imaging and Analysis:

  • Operate the TEM at a high accelerating voltage (e.g., 200 kV).

  • Acquire bright-field images to observe the morphology and size of the nanoparticles.

  • Obtain high-resolution TEM (HRTEM) images to visualize the crystal lattice fringes.

  • Use SAED to determine the crystal structure of individual or groups of nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Phase Control in Nickel(II) Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nickel(II) sulfide (NiS). The following resources address common challenges in controlling the crystalline phase of NiS during experimental procedures.

Troubleshooting Guide

Issue: An unintended mixture of α-NiS and β-NiS phases is obtained.

Possible Cause: The reaction temperature may be within the transition range for the two phases.

Solution:

  • To obtain pure α-NiS, consider decreasing the reaction temperature.[1]

  • To favor the formation of the more thermodynamically stable β-NiS, increase the reaction temperature.[1][2]

  • Increasing the reaction time may also promote the complete transformation to the more stable phase at the given temperature.[2]

Issue: The synthesis results in an incorrect nickel sulfide phase (e.g., Ni₃S₄ or NiS₂ instead of NiS).

Possible Cause: The precursor ratio, precursor type, or presence of additives can significantly influence the resulting stoichiometry and crystal phase.

Solution:

  • Precursor Ratio: Adjust the molar ratio of the nickel and sulfur precursors. An increase in the sulfur precursor amount can favor the formation of sulfur-rich phases.[3]

  • Sulfur Source Reactivity: The reactivity of the sulfur source is a critical factor. More reactive precursors like N,N'-diphenyl thiourea tend to yield sulfur-rich phases (e.g., Ni₃S₄, NiS), while less reactive ones such as N,N'-dibutyl thiourea may produce sulfur-poor phases (e.g., Ni₉S₈, Ni₃S₂).[3]

  • Additives: The presence of additives can stabilize certain phases. For instance, 1-dodecanethiol can promote the formation of sulfur-deficient phases.[3]

Issue: Inconsistent results are observed between different synthesis batches.

Possible Cause: Variations in experimental parameters such as heating rate, temperature control, or precursor purity can lead to reproducibility issues.

Solution:

  • Ensure a consistent and controlled heating ramp rate for each experiment.[1]

  • Calibrate the temperature controller of your reaction setup to ensure accuracy.[1]

  • Use high-purity precursors and, if possible, use precursors from the same batch for a series of experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling the crystalline phase of this compound?

A1: Temperature is a primary factor in determining the crystalline phase of nickel sulfide.[1] Generally, lower temperatures favor the formation of metastable phases like hexagonal α-NiS, while higher temperatures promote the formation of the more thermodynamically stable rhombohedral β-NiS phase.[1][2]

Q2: What are the typical temperature ranges for synthesizing specific nickel sulfide phases?

A2: The optimal temperature can vary depending on the specific precursors, solvent, and concentration used. However, general trends have been reported. For example, in some solvothermal syntheses using dithiocarbamate precursors, pure α-NiS can be obtained at temperatures as low as 150°C, whereas pure β-NiS is formed at 280°C.[1][2] A progression from Ni₃S₄ to α-NiS and then to β-NiS can be observed with increasing temperature in certain systems.[1][3]

Q3: How does the precursor concentration affect the resulting nickel sulfide phase?

A3: Precursor concentration can influence both the phase and particle size of the synthesized nickel sulfide. While in some cases, varying the concentration at a constant temperature primarily affects the particle size, in other systems, it can lead to different phases.[2] For instance, at low concentrations, a mixture of α-NiS and Ni₃S₄ may form, while at higher concentrations, NiS₂ might be produced, especially when certain additives are present.[2]

Q4: Can the choice of solvent influence the phase of the final product?

A4: Yes, the solvent can play a crucial role in phase determination. For example, in the synthesis of α-NiS, using dodecylamine as the solvent instead of oleylamine has been shown to favor the formation of phase-pure α-NiS.[3]

Q5: Are there any additives that can help control the phase of nickel sulfide?

A5: Yes, additives can significantly alter the phase outcome. For example, the addition of 1-dodecanethiol tends to favor the formation of sulfur-deficient phases.[3] Conversely, adding tetra-iso-butyl thiuram disulfide to a reaction mixture can stabilize the α-NiS phase at higher temperatures where β-NiS would typically form.[2]

Data Presentation

Table 1: Effect of Temperature on Nickel Sulfide Phase in a Solvothermal System

Temperature (°C)PrecursorSolventResulting Phase(s)Average Particle Size (nm)Reference
150Nickel(II) bis(di-iso-butyl dithiocarbamate)Oleylamineα-NiS38.0[2]
180Nickel(II) bis(di-iso-butyl dithiocarbamate)Oleylamineα-NiS105.3[2]
230Nickel(II) bis(di-iso-butyl dithiocarbamate)Oleylamineα-NiS37.9[2]
260Nickel(II) bis(di-iso-butyl dithiocarbamate)Oleylamineβ-NiS with α-NiS impurityLarger than α-NiS[2]
280Nickel(II) bis(di-iso-butyl dithiocarbamate)OleylaminePure β-NiSLarger than α-NiS[2]

Table 2: Influence of Ni:S Precursor Ratio on Phase Formation at 180°C

Ni:S Molar RatioNickel PrecursorSulfur PrecursorSolventResulting Phase(s)Reference
1:1.5Nickel IodideN,N'-diphenyl thioureaOleylamineNi₃S₄[3]
1:3Nickel IodideN,N'-diphenyl thioureaOleylamineNi₃S₄ and α-NiS[3]
1:5Nickel IodideN,N'-diphenyl thioureaDodecylamineα-NiS[3]
1:6Nickel IodideN,N'-diphenyl thioureaOleylamineα-NiS with minor Ni₃S₄ and β-NiS[3]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of α-NiS Nanoparticles

  • Materials: Nickel(II) bis(di-iso-butyl dithiocarbamate), Oleylamine, Ethanol, Schlenk line apparatus, three-neck flask, heating mantle with temperature controller, centrifuge.

  • Procedure:

    • In a three-neck flask under an inert atmosphere, prepare a 5 mM solution of Nickel(II) bis(di-iso-butyl dithiocarbamate) in oleylamine.[1]

    • Heat the solution to 150°C and maintain this temperature for 1 hour.[1]

    • After the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Precipitate the nanoparticles by adding ethanol.[1]

    • Collect the product by centrifugation.[1]

    • Wash the collected nanoparticles multiple times with ethanol to remove residual precursors and solvent.[1]

    • Dry the final α-NiS nanoparticle product under vacuum.[1]

Protocol 2: Solvothermal Synthesis of β-NiS Nanoparticles

  • Materials: Nickel(II) bis(di-iso-butyl dithiocarbamate), Oleylamine, Ethanol, Schlenk line apparatus, three-neck flask, heating mantle with temperature controller, centrifuge.

  • Procedure:

    • Follow the initial setup as described for the α-NiS synthesis, preparing a 5 mM solution of the precursor in oleylamine under an inert atmosphere.[1]

    • Heat the solution to 280°C and maintain this temperature for the desired reaction time (e.g., 1 hour).[1]

    • After the reaction, cool the mixture to room temperature.[1]

    • Precipitate the nanoparticles with the addition of ethanol and collect them via centrifugation.[1]

    • Wash the β-NiS nanoparticles thoroughly with ethanol.[1]

    • Dry the final product under vacuum.[1]

Protocol 3: Hydrothermal Synthesis of NiS₂ Nanostructures

  • Materials: Nickel acetate, Elemental sulfur, Deionized water, Teflon-lined stainless steel autoclave.

  • Procedure:

    • Prepare an aqueous solution of nickel acetate (e.g., 30 mL).[4]

    • Prepare a solution of elemental sulfur (e.g., 20 mL) following established literature procedures for dissolving elemental sulfur.[4]

    • Mix the nickel acetate and sulfur solutions in a Teflon-lined autoclave.[4]

    • Seal the autoclave and place it in an oven preheated to 160°C for 4 hours.[4]

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the resulting precipitate by centrifugation or filtration.

    • Wash the product with deionized water and a suitable solvent (e.g., ethanol) to remove any unreacted precursors.

    • Dry the final NiS₂ product in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_workup Product Workup prep Prepare Precursor Solution (e.g., 5 mM Ni(S₂CNⁱBu₂)₂ in Oleylamine) react_alpha Heat to 150°C (for α-NiS) prep->react_alpha react_beta Heat to 280°C (for β-NiS) prep->react_beta cool Cool to Room Temperature react_alpha->cool prod_alpha α-NiS Nanoparticles react_beta->cool prod_beta β-NiS Nanoparticles precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge precipitate->centrifuge wash Wash with Ethanol centrifuge->wash dry Dry under Vacuum wash->dry

Caption: Solvothermal synthesis workflow for phase-controlled NiS.

troubleshooting_logic start Start Synthesis observe Observe Product Phase(s) start->observe pure_alpha Pure α-NiS observe->pure_alpha Desired Phase pure_beta Pure β-NiS observe->pure_beta Desired Phase mixed_phase Mixture of α-NiS & β-NiS observe->mixed_phase Undesired wrong_phase Incorrect Phase (e.g., Ni₃S₄, NiS₂) observe->wrong_phase Undesired end_success Success pure_alpha->end_success pure_beta->end_success action_decrease_T Decrease Temperature mixed_phase->action_decrease_T Target: α-NiS action_increase_T Increase Temperature or Increase Reaction Time mixed_phase->action_increase_T Target: β-NiS action_adjust_ratio Adjust Ni:S Ratio or Change Sulfur Source wrong_phase->action_adjust_ratio end_retry Retry Synthesis action_decrease_T->end_retry action_increase_T->end_retry action_adjust_ratio->end_retry

Caption: Troubleshooting logic for NiS phase control.

References

optimizing reaction parameters for NiS nanoparticle size distribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nickel sulfide (NiS) nanoparticles, with a focus on controlling particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the size of NiS nanoparticles?

The size of NiS nanoparticles is primarily influenced by several experimental parameters, including reaction temperature, precursor concentration, reaction time, and the type and concentration of capping agents. The choice of solvent can also play a significant role in determining the final particle size and phase.

Q2: How does reaction temperature affect NiS nanoparticle size?

Generally, an inverse relationship is observed between reaction temperature and nanoparticle size. Higher temperatures can lead to a faster reaction rate, promoting rapid nucleation and resulting in the formation of smaller nanoparticles.[1] Conversely, lower temperatures may favor slower nucleation and controlled growth, leading to larger particles. However, in some systems, an initial increase in temperature can lead to larger particles due to Ostwald ripening, followed by a decrease in size at even higher temperatures due to an increased nucleation rate.[1]

Q3: What is the role of precursor concentration in controlling nanoparticle size?

The concentration of nickel and sulfur precursors can have a complex effect on the final particle size. In some cases, increasing the precursor concentration leads to an increase in nanoparticle size. For instance, in a solvothermal synthesis at 180 °C, increasing the precursor concentration from 5 mM to 50 mM resulted in an increase in average particle size from approximately 100 nm to 150 nm.[1] However, in other systems, a higher precursor concentration can lead to a burst of nucleation, resulting in a large number of small nuclei and ultimately smaller nanoparticles.

Q4: Why are capping agents crucial in NiS nanoparticle synthesis?

Capping agents are molecules that adsorb to the surface of newly formed nanoparticles, playing a critical role in controlling their growth and preventing aggregation.[2][3] They act as stabilizers, and the choice of capping agent can significantly influence the final size, shape, and stability of the NiS nanoparticles.[2] Common capping agents for NiS nanoparticle synthesis include polyvinylpyrrolidone (PVP), cetyltrimethylammonium bromide (CTAB), and oleic acid.[4]

Q5: What are the common phases of NiS nanoparticles, and how can their formation be controlled?

Nickel sulfide can exist in various crystalline phases, including hexagonal α-NiS and rhombohedral β-NiS, as well as other stoichiometries like Ni₃S₄ and NiS₂. The formation of a specific phase is highly dependent on the synthesis conditions. For example, in some solvothermal systems, pure α-NiS is formed at lower temperatures (e.g., 150 °C), while increasing the temperature can lead to the formation of β-NiS (e.g., at 280 °C).[1] The choice of solvent and sulfur source can also influence the resulting crystalline phase.

Troubleshooting Guide

Problem: My NiS nanoparticles are heavily agglomerated.

  • Possible Cause 1: Ineffective Capping Agent. The capping agent may not be effectively stabilizing the nanoparticles.

    • Solution:

      • Increase the concentration of the capping agent.

      • Switch to a different capping agent known for better stabilization in your solvent system (e.g., PVP, oleic acid).[4]

      • Ensure the capping agent is added at the appropriate stage of the reaction, often before nucleation begins.

  • Possible Cause 2: High Precursor Concentration. Very high precursor concentrations can lead to rapid, uncontrolled growth and subsequent agglomeration.

    • Solution:

      • Decrease the initial concentration of the nickel and sulfur precursors.

  • Possible Cause 3: Inadequate Mixing. Poor stirring can lead to localized areas of high supersaturation, promoting agglomeration.

    • Solution:

      • Increase the stirring speed to ensure homogeneous mixing of the reactants.

  • Possible Cause 4: Improper Post-Synthesis Treatment. Agglomeration can occur during the washing and drying steps.

    • Solution:

      • Use ultrasonication to redisperse the nanoparticles after washing.[5]

      • Consider freeze-drying instead of oven-drying to minimize aggregation.

Problem: I have a broad size distribution of NiS nanoparticles.

  • Possible Cause 1: Non-uniform Nucleation. If nucleation occurs over an extended period, it can lead to a wide range of particle sizes.

    • Solution:

      • Employ a "hot-injection" method where a precursor is rapidly injected into a hot solvent to induce a burst of nucleation.

      • Ensure rapid and uniform mixing of reactants to achieve homogeneous supersaturation.

  • Possible Cause 2: Ostwald Ripening. Over extended reaction times, larger particles can grow at the expense of smaller ones, broadening the size distribution.[1]

    • Solution:

      • Optimize the reaction time. Shorter reaction times may be sufficient to form the desired nanoparticles without significant Ostwald ripening.

  • Possible Cause 3: Temperature Fluctuations. Inconsistent temperature control can lead to variations in nucleation and growth rates.

    • Solution:

      • Ensure precise and stable temperature control throughout the synthesis process.

Problem: I am getting an undesired phase of NiS.

  • Possible Cause 1: Incorrect Reaction Temperature. The crystalline phase of NiS is often highly sensitive to the reaction temperature.

    • Solution:

      • Carefully control the reaction temperature based on the desired phase. For example, lower temperatures (around 150 °C) may favor α-NiS, while higher temperatures (around 280 °C) can yield β-NiS in certain systems.[1]

  • Possible Cause 2: Inappropriate Solvent. The solvent can influence the phase of the resulting NiS nanoparticles.

    • Solution:

      • Experiment with different solvents. For instance, using absolute ethyl alcohol as a solvent has been shown to produce α-NiS, while using distilled water can result in β-NiS under similar conditions.

  • Possible Cause 3: Unwanted Impurities. Impurities in the precursors or solvent can sometimes act as templates or catalysts for the formation of undesired phases.[6]

    • Solution:

      • Use high-purity precursors and solvents.

      • Ensure all glassware is thoroughly cleaned to avoid contamination.[6]

Data Presentation

Table 1: Effect of Precursor Concentration on NiS Nanoparticle Size (Solvothermal Method)

Precursor Concentration (mM)Average Particle Size (nm)Resulting NiS PhaseReference
5~100α-NiS[1]
10-α-NiS[1]
20-α-NiS[1]
40-α-NiS[1]
50~150α-NiS[1]

Table 2: Effect of Temperature on NiS Nanoparticle Size and Phase (Solvothermal Method)

Temperature (°C)Average Particle Size (nm)Resulting NiS PhaseReference
15038.0α-NiS[1]
180105.3α-NiS[1]
23037.9α-NiS[1]
260Larger than α-NiSβ-NiS (with α-NiS impurity)[1]
280Larger than α-NiSPure β-NiS[1]

Table 3: Comparison of Capping Agents for Nickel-based Nanoparticle Synthesis

Capping AgentNanoparticle SystemAverage Particle SizeMorphologyReference
Polyvinylpyrrolidone (PVP)Ni2.2 - 3.4 nmSpherical[4]
Cetyltrimethylammonium bromide (CTAB)Ni~28 nmFlower-like walls[7]
Oleic AcidMagnetic NanoparticlesNot specifiedNot specified[4]
Triethanolamine (TEA)NiSNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of β-NiS Nanoparticles [8]

  • Preparation of Precursor Solution:

    • Dissolve 3 mmol of Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), 15 mmol of thiourea (CS(NH₂)₂), and 10 mmol of urea (CO(NH₂)₂) in 40 mL of deionized water.

    • Stir the mixture magnetically until all solids are completely dissolved.

  • Hydrothermal Reaction:

    • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 150 °C in an oven.

    • Maintain the temperature for 12 hours.

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the black precipitate by centrifugation.

    • Wash the product thoroughly with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 70 °C.

Protocol 2: Solvothermal Synthesis of NiS Nanoparticles [9][10]

  • Preparation of Precursor Solution:

    • In a typical synthesis, dissolve a nickel precursor (e.g., nickel chloride, nickel acetylacetonate) and a sulfur source (e.g., elemental sulfur, thiourea) in an appropriate solvent (e.g., oleylamine, ethylene glycol).

    • If using a capping agent, add it to the solution at this stage.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Solvothermal Reaction:

    • Transfer the solution to a three-neck flask equipped with a condenser and a thermocouple.

    • Heat the solution to the desired reaction temperature (e.g., 150 °C for α-NiS or 280 °C for β-NiS) with continuous stirring.[1]

    • Maintain the temperature for a specific duration (e.g., 1-24 hours) to allow for nanoparticle formation.

  • Product Collection and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the NiS nanoparticles by adding a non-solvent such as ethanol.

    • Collect the nanoparticles by centrifugation and wash them multiple times with ethanol and acetone to remove residual solvent and byproducts.

    • Dry the purified nanoparticles under vacuum.

Mandatory Visualization

experimental_workflow General Workflow for NiS Nanoparticle Synthesis cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification dissolve Dissolve Ni and S Precursors in Solvent add_capping Add Capping Agent dissolve->add_capping heating Heat to Reaction Temperature add_capping->heating Transfer to Reaction Vessel stirring Maintain Temperature with Stirring heating->stirring cooling Cool to Room Temperature stirring->cooling precipitation Precipitate with Non-solvent cooling->precipitation centrifugation Centrifuge and Wash precipitation->centrifugation drying Dry Nanoparticles centrifugation->drying

Caption: General experimental workflow for the synthesis of NiS nanoparticles.

troubleshooting_logic Troubleshooting Logic for NiS Nanoparticle Synthesis cluster_agglomeration Issue: Agglomeration cluster_size_dist Issue: Broad Size Distribution cluster_phase Issue: Incorrect Phase start Observe Undesired Nanoparticle Properties check_capping Check Capping Agent (Type/Concentration) start->check_capping check_nucleation Evaluate Nucleation (e.g., Hot Injection) start->check_nucleation check_temp Adjust Reaction Temperature start->check_temp check_precursor_conc Check Precursor Concentration check_capping->check_precursor_conc check_mixing Check Mixing Efficiency check_precursor_conc->check_mixing check_time Optimize Reaction Time check_nucleation->check_time check_temp_control Verify Temperature Stability check_time->check_temp_control check_solvent Change Solvent check_temp->check_solvent check_purity Ensure High Purity of Reagents check_solvent->check_purity

Caption: Logical workflow for troubleshooting common issues in NiS synthesis.

References

Technical Support Center: Scaling Up Nickel(II) Sulfide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nickel(II) Sulfide (NiS) production. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up NiS synthesis from the lab to pilot scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the successful and safe production of high-quality this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the scale-up of this compound synthesis.

Q1: Why is controlling the crystalline phase of this compound important and how can it be managed during scale-up?

A1: this compound exists in different crystalline phases (polymorphs), such as the hexagonal α-NiS and the rhombohedral β-NiS, each with distinct physical and chemical properties.[1][2] For many applications, a specific phase is required to ensure product consistency and performance. Temperature is a critical parameter for phase control.[1] Generally, lower temperatures favor the formation of the metastable α-NiS phase, while higher temperatures lead to the thermodynamically more stable β-NiS phase.[1] During scale-up, maintaining uniform temperature throughout a larger reactor volume is crucial and challenging.[3]

Q2: I'm observing a mixture of α-NiS and β-NiS phases in my scaled-up reaction. How can I obtain a pure phase?

A2: Obtaining a mixed-phase product suggests that the reaction temperature is likely within the transition range of the two phases.[1] To favor the formation of pure α-NiS, you should consider decreasing the reaction temperature. Conversely, to obtain pure β-NiS, increasing the temperature is recommended.[1] Additionally, increasing the reaction time at the target temperature can promote the complete conversion to the more stable phase.[1] Inconsistent heating or "hot spots" within a large reactor can also lead to mixed phases; therefore, ensuring efficient and uniform mixing is critical.[3]

Q3: My this compound product has a brownish or off-color tint instead of the expected black. What is the likely cause and solution?

A3: A brownish tint often indicates the presence of impurities, most commonly nickel hydroxide (Ni(OH)₂), which can precipitate alongside nickel sulfide, particularly in aqueous synthesis routes.[4][5] This is often a result of localized high pH. To prevent the formation of nickel hydroxide, it is important to maintain a controlled pH, ideally in the acidic to neutral range, depending on the specific protocol.[6][7] Ensuring rapid and efficient mixing during the addition of reagents can prevent localized pH spikes that favor hydroxide formation.

Q4: Upon scaling up, I've noticed a significant decrease in yield. What are the potential reasons?

A4: A decrease in yield during scale-up can be attributed to several factors. Inadequate mixing in a larger reactor can lead to incomplete reactions. Heat transfer limitations in larger vessels can also affect reaction kinetics and equilibrium.[8][9] Furthermore, the choice of precursors and their molar ratios are critical. For instance, in a hydrothermal synthesis using nickel chloride and thiourea, the molar ratio of Ni:S can significantly impact the product morphology and potentially the yield.[10] It is also important to ensure that the reagents are of high purity, as impurities can lead to side reactions.

Q5: How does the precursor concentration affect the final product in a scaled-up synthesis?

A5: Precursor concentration can influence both the particle size and, in some cases, the crystalline phase of the final product.[1] While in some systems, varying the concentration primarily affects the particle size, in others, it can lead to the formation of different phases or mixtures of phases.[1] When scaling up, it is important to consider that simply increasing the volume may alter the effective concentration gradients, impacting nucleation and growth. Therefore, optimization of precursor concentration at the desired scale is often necessary.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the scale-up of this compound production.

Problem Potential Cause Recommended Action
Inconsistent product color (brownish/greenish tint) Presence of Nickel Hydroxide (Ni(OH)₂) impurity due to high local pH.[4][5]Ensure efficient and rapid stirring during reagent addition to avoid localized pH spikes. Control the overall reaction pH, keeping it within the optimal range for NiS precipitation (typically acidic to neutral).[6][7] Consider using a buffered system if pH control is challenging.
Formation of mixed crystalline phases (e.g., α-NiS and β-NiS) Reaction temperature is in the phase transition zone. Non-uniform temperature distribution in the reactor. Insufficient reaction time for complete phase conversion.[1]For pure α-NiS, decrease the reaction temperature. For pure β-NiS, increase the reaction temperature.[1] Improve reactor mixing to ensure uniform temperature.[3] Increase the reaction holding time to allow for complete phase transformation.[1]
Low product yield Incomplete reaction due to poor mixing. Sub-optimal reaction temperature or time. Incorrect precursor molar ratio. Impurities in starting materials leading to side reactions.Optimize the stirring speed and impeller design for the larger reactor volume. Re-evaluate and optimize the reaction temperature and duration for the scaled-up process. Carefully control the stoichiometry of the nickel and sulfur precursors.[10] Use high-purity reagents and solvents.
Poor product morphology or large particle size distribution Inadequate control over nucleation and growth processes. Inefficient mixing leading to concentration gradients. Insufficient or inappropriate capping agent concentration for the larger volume.Optimize the rate of reagent addition to control the supersaturation level. Improve mixing to ensure homogeneous nucleation. Adjust the concentration of any capping agents used to control particle growth.
Product is difficult to filter and wash Formation of very fine particles or colloidal suspensions.Consider adjusting the reaction conditions (e.g., temperature, pH) to promote the growth of larger, more easily filterable particles. The use of a flocculant during workup may be beneficial, but its compatibility with the final product requirements should be verified.

Experimental Protocols

Scalable Hydrothermal Synthesis of this compound

This protocol is adapted from a method for the large-scale synthesis of rhombohedral NiS nanorods and can be adjusted for different scales.[10]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Deionized water

  • Ethanol

Equipment:

  • Hydrothermal synthesis reactor (autoclave) with appropriate volume for the desired scale

  • Magnetic stirrer and hot plate or overhead stirrer for larger volumes

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve Nickel(II) chloride hexahydrate and thiourea in deionized water in a molar ratio of 2:1 (NiCl₂·6H₂O : CH₄N₂S). The concentration of the reactants should be kept consistent with the laboratory scale that yielded the desired product.

    • Stir the solution until all solids are completely dissolved.

  • Hydrothermal Reaction:

    • Transfer the precursor solution to the Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a preheated oven or use an autoclave with an integrated heating system.

    • Heat the autoclave to 250°C and maintain this temperature for 5 hours.[10]

  • Product Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.

    • Once cooled, open the autoclave and collect the black precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected product thoroughly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Characterization:

  • The crystalline phase of the product should be confirmed using X-ray Diffraction (XRD).

  • The morphology and particle size can be analyzed using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Quantitative Data from Synthesis Parameter Optimization

The following table summarizes the effect of the molar ratio of precursors on the morphology of the resulting this compound in a hydrothermal synthesis.

Molar Ratio (NiCl₂·6H₂O : Thiourea)Reaction Temperature (°C)Reaction Time (h)Resulting Morphology
2:12505Micro/nanorods[10]
1:1Not specifiedNot specifiedFlower-like nanostructures[10]

Visualizations

experimental_workflow Experimental Workflow for Scaling Up NiS Production cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_solution Prepare Precursor Solution (NiCl2·6H2O + Thiourea) transfer Transfer to Autoclave prep_solution->transfer seal Seal Autoclave transfer->seal heat Heat to 250°C for 5h seal->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate cool->filter wash Wash with Water & Ethanol filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterize Product (XRD, SEM, TEM) dry->characterize

Caption: Experimental Workflow for Scaling Up NiS Production.

troubleshooting_workflow Troubleshooting Logic for NiS Scale-Up Issues cluster_color Color Issue cluster_phase Phase Issue cluster_yield Yield Issue start Problem Identified in Scaled-Up NiS Production color_issue Brownish/Greenish Tint start->color_issue phase_issue Mixed α/β Phases start->phase_issue yield_issue Low Yield start->yield_issue check_ph Check & Control pH color_issue->check_ph improve_mixing Improve Mixing check_ph->improve_mixing end Problem Resolved improve_mixing->end adjust_temp Adjust Temperature phase_issue->adjust_temp increase_time Increase Reaction Time adjust_temp->increase_time increase_time->end optimize_params Optimize Temp/Time/Ratio yield_issue->optimize_params check_precursors Check Precursor Purity optimize_params->check_precursors check_precursors->end

Caption: Troubleshooting Logic for NiS Scale-Up Issues.

Safety Precautions for Scaling Up Production

Scaling up the synthesis of this compound introduces safety hazards that must be carefully managed.

  • Chemical Hazards:

    • Nickel Compounds: Nickel compounds are classified as carcinogens and can cause skin sensitization.[2] Always handle nickel salts with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Thiourea: Thiourea is a suspected carcinogen and teratogen. Handle with extreme care in a well-ventilated area or a fume hood, and use appropriate PPE.

    • Hydrogen Sulfide (H₂S): Some synthesis routes may produce hydrogen sulfide gas, which is highly toxic and flammable.[2] All reactions with the potential to generate H₂S should be conducted in a well-ventilated fume hood, and a personal H₂S detector should be used.

  • Process Hazards:

    • High-Pressure Reactions: Hydrothermal synthesis involves high temperatures and pressures. Use autoclaves that are rated for the intended operating conditions and have been properly maintained and inspected. Never exceed the recommended filling volume of the autoclave (typically 75-80%).

    • Exothermic Reactions: Be aware of the potential for exothermic reactions, especially during reagent addition at a larger scale. Ensure that the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage heat generation.

  • Personal Protective Equipment (PPE):

    • At a minimum, safety glasses, a flame-resistant lab coat, and chemical-resistant gloves are required. For handling large quantities of powders, a respirator may be necessary to prevent inhalation.

  • Waste Disposal:

    • All nickel-containing waste must be disposed of as hazardous waste according to institutional and local regulations. Do not discharge nickel-containing solutions into the sewer system.

References

Technical Support Center: Enhancing the Cycling Stability of NiS-Based Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the cycling stability of Nickel Sulfide (NiS)-based supercapacitors. The following sections detail common issues, their causes, and potential solutions in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, performance data, and explanatory diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the experimental process with NiS-based supercapacitors, focusing on enhancing their cycling stability.

Q1: My NiS-based supercapacitor shows rapid capacitance decay after only a few hundred cycles. What are the likely causes?

A1: Rapid capacitance decay in NiS-based supercapacitors is a common issue primarily stemming from two inherent properties of the material:

  • Large Volume Expansion and Contraction: During the Faradaic redox reactions (charging and discharging), NiS undergoes significant volume changes. This repeated expansion and contraction can lead to the pulverization of the active material, causing it to lose electrical contact with the current collector and resulting in a rapid decline in performance.

  • Poor Electrical Conductivity: Nickel sulfide itself has relatively low electrical conductivity. This can lead to high internal resistance and limit the rate capability and cycling stability of the supercapacitor.

Q2: How can I mitigate the effects of volume expansion in my NiS electrodes?

A2: Several strategies can be employed to buffer the volume changes and improve the structural integrity of NiS electrodes:

  • Nanostructuring: Synthesizing NiS with specific nanostructures such as nanosheets, nanorods, or hollow spheres can provide more space to accommodate volume expansion and reduce mechanical stress.

  • Composite Formation with Carbonaceous Materials: Incorporating NiS into a conductive and flexible carbon matrix, such as graphene, carbon nanotubes (CNTs), or activated carbon, can effectively cushion the volume changes. The carbon matrix also improves the overall conductivity of the electrode.

  • Core-Shell Structures: Designing a core-shell nanostructure, for instance with a stable core and a NiS shell, can help to confine the volume expansion and prevent the pulverization of the active material.

Q3: What methods can I use to improve the poor electrical conductivity of NiS?

A3: Enhancing the electrical conductivity of NiS electrodes is crucial for improving cycling stability. Consider the following approaches:

  • Doping: Introducing heteroatoms like phosphorus (P) into the NiS crystal lattice can increase the charge carrier concentration and thereby enhance the electrical conductivity.

  • Composites with Conductive Materials: As mentioned in A2, forming composites with highly conductive materials like graphene or CNTs provides efficient pathways for electron transport, reducing the overall electrode resistance.

  • Composites with other Metal Sulfides or Oxides: Creating composites with other conductive metal sulfides (e.g., CoS, MoS₂) or oxides (e.g., NiO) can create synergistic effects that improve both conductivity and electrochemical activity.

Q4: The active material of my NiS electrode is detaching from the current collector. How can I improve adhesion?

A4: Poor adhesion between the active material and the current collector is a significant contributor to poor cycling stability. To address this:

  • Binder Optimization: The choice and amount of binder in the electrode slurry are critical. Polyvinylidene fluoride (PVDF) is a common choice. Experiment with the binder-to-active-material ratio to find the optimal balance between adhesion and electrode resistance.

  • Surface Treatment of the Current Collector: Modifying the surface of the current collector (e.g., nickel foam) to create a rougher or more chemically active surface can promote better adhesion of the slurry.

  • Binder-Free Growth: Synthesizing NiS directly onto the current collector (e.g., via hydrothermal or electrodeposition methods) eliminates the need for a binder and ensures excellent electrical contact and mechanical adhesion.

Q5: My cyclic voltammetry (CV) curves for the NiS electrode look distorted or show shifting peaks with cycling. What does this indicate?

A5: Distorted CV curves or shifting redox peaks often point towards instability in the electrode.

  • Irreversible Reactions: The shifting of peaks to different potentials upon cycling can indicate irreversible redox reactions occurring at the electrode surface, leading to a loss of active material.

  • Increased Resistance: A significant increase in the separation between anodic and cathodic peaks suggests an increase in the internal resistance of the cell, which could be due to the degradation of the active material or poor contact with the current collector.

  • Electrolyte Degradation: Unstable CV curves can also be a sign of electrolyte decomposition at the operating voltage, which can passivate the electrode surface. Ensure your chosen electrolyte is stable within the potential window of your experiment.

Data Presentation: Performance of Modified NiS-Based Supercapacitors

The following table summarizes the electrochemical performance of various NiS-based materials from recent literature, highlighting the improvements in cycling stability.

Electrode MaterialSynthesis MethodSpecific Capacitance / CapacityCurrent DensityCapacitance RetentionElectrolyte
P-doped NiS [1]Solvent-thermal727.79 C g⁻¹-93.10% after 3000 cycles2 M KOH
β-NiS Nanoparticles [2]Hydrothermal638.34 C g⁻¹1 A g⁻¹101.1% after 6000 cycles-
NiS/NiO Nanoparticles [2]Dealloying1260 F g⁻¹0.5 A g⁻¹93% after 30,000 cycles-
NiS/MoS₂@N-rGO Hydrothermal--82.6% after 1000 cycles-
NiS@CoS//AC Hydrothermal & Electrodeposition-10 A g⁻¹>80% after 5000 cycles-
MXene/NiS -746 F g⁻¹1 A g⁻¹99.49% after 3000 cycles-
NiS/SnS₂@CC Cation Exchange-40 mA cm⁻²82.6% after 1000 cycles-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of NiS-based supercapacitors.

Hydrothermal Synthesis of NiS Nanostructures

This protocol describes a general procedure for synthesizing NiS nanostructures, which can be adapted based on specific research needs.

  • Precursor Solution Preparation:

    • Dissolve a nickel source (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O) and a sulfur source (e.g., thiourea, CH₄N₂S) in a solvent, typically deionized (DI) water or a mixture of DI water and ethanol.

    • The molar ratio of the nickel to the sulfur source can be varied to control the stoichiometry and morphology of the final product.

    • Stir the solution magnetically for 30-60 minutes until a homogeneous solution is formed.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (typically between 120°C and 200°C) for a designated duration (e.g., 6 to 24 hours).

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60-80°C) for several hours to obtain the NiS nanopowder.

Electrode Slurry Preparation and Electrode Fabrication

This protocol outlines the steps to prepare a working electrode using the synthesized NiS powder.

  • Slurry Preparation:

    • Prepare a homogeneous slurry by mixing the active material (NiS powder), a conductive agent (e.g., carbon black or Super P), and a binder (e.g., PVDF) in a specific weight ratio (e.g., 80:10:10).

    • Add a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture.

    • Grind the mixture in a mortar or use a planetary ball mill to ensure uniformity. The resulting slurry should have a viscous consistency.

  • Coating on Current Collector:

    • Clean the current collector (e.g., nickel foam, carbon cloth, or stainless steel foil) by sonicating it in acetone, ethanol, and DI water sequentially.

    • Apply the prepared slurry onto the cleaned current collector using a doctor blade or by drop-casting to ensure a uniform coating.

  • Drying and Pressing:

    • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to completely remove the solvent.

    • After drying, press the electrode under a certain pressure (e.g., 10-15 MPa) to ensure good contact between the active material and the current collector.

Assembly of a Two-Electrode Coin Cell (CR2032)

This protocol describes the assembly of a standard coin cell for electrochemical testing.

  • Component Preparation:

    • Punch the prepared NiS electrode into a circular disk of a specific diameter (e.g., 12 mm).

    • Prepare a counter electrode, typically from activated carbon, in a similar manner. The mass loading of the counter electrode should be balanced with the working electrode.

    • Cut a separator (e.g., Celgard or filter paper) into a disk with a slightly larger diameter than the electrodes (e.g., 16 mm).

  • Assembly in a Glovebox:

    • Perform the assembly in an argon-filled glovebox to avoid moisture and oxygen contamination.

    • Place the negative electrode (anode) in the center of the bottom cap of the coin cell.

    • Add a few drops of the electrolyte (e.g., 6 M KOH) to wet the electrode surface.

    • Place the separator on top of the negative electrode, ensuring it is fully soaked with the electrolyte.

    • Place the positive electrode (cathode, your NiS electrode) on top of the separator.

    • Add a few more drops of electrolyte.

    • Place a stainless-steel spacer and a spring on top of the positive electrode.

    • Place the top cap and seal the coin cell using a crimping machine.

Galvanostatic Charge-Discharge (GCD) Cycling Test

This is a standard method to evaluate the cycling stability of the supercapacitor.

  • Instrument Setup:

    • Connect the assembled coin cell to a battery testing system or a potentiostat/galvanostat.

  • Test Parameters:

    • Set the desired constant current density for charging and discharging (e.g., 1 A g⁻¹, 5 A g⁻¹, etc.).

    • Define the potential window for the charge-discharge cycles (e.g., 0 to 0.5 V for a symmetric device in aqueous electrolyte).

    • Set the number of cycles to be performed (e.g., 1000, 5000, or more).

  • Data Analysis:

    • The instrument will record the voltage profile as a function of time for each cycle.

    • Calculate the specific capacitance from the discharge curve of each cycle.

    • Plot the specific capacitance or capacitance retention (%) as a function of the cycle number to evaluate the cycling stability.

Mandatory Visualizations

Troubleshooting Flowchart for Poor Cycling Stability

start Poor Cycling Stability Observed (Rapid Capacitance Decay) q1 Check Electrode Morphology and Adhesion start->q1 a1_1 Active material pulverization or detachment observed? q1->a1_1 Yes q2 Evaluate Electrical Conductivity q1->q2 No s1_1 Improve Structural Integrity: - Synthesize nanostructured NiS - Form composite with carbon - Create core-shell structures a1_1->s1_1 s1_2 Enhance Adhesion: - Optimize binder content - Surface treat current collector - Grow NiS binder-free a1_1->s1_2 s1_1->q2 s1_2->q2 a2_1 High internal resistance (EIS) or large IR drop (GCD)? q2->a2_1 Yes q3 Analyze Electrochemical Behavior (CV) q2->q3 No s2_1 Increase Conductivity: - Dope NiS with heteroatoms (e.g., P) - Form composite with highly  conductive materials (graphene, CNTs) a2_1->s2_1 s2_1->q3 a3_1 Shifting peaks or distorted CV curves? q3->a3_1 Yes end Improved Cycling Stability q3->end No s3_1 Address Instability: - Check for irreversible reactions - Ensure electrolyte stability in the  chosen potential window a3_1->s3_1 s3_1->end

Caption: A flowchart to diagnose and resolve common issues leading to poor cycling stability in NiS-based supercapacitors.

Experimental Workflow for Enhancing NiS Cycling Stability

cluster_synthesis Material Synthesis & Modification cluster_fabrication Electrode & Device Fabrication cluster_testing Electrochemical Characterization s1 Synthesize NiS Nanomaterial (e.g., Hydrothermal Method) s2 Introduce Stability Enhancement: - Doping (e.g., with Phosphorus) - Composite Formation (e.g., with Graphene) - Coating (e.g., with Carbon) s1->s2 f1 Prepare Electrode Slurry (Active Material, Binder, Conductive Agent) s2->f1 f2 Coat Slurry on Current Collector f1->f2 f3 Dry and Press Electrode f2->f3 f4 Assemble Coin Cell (Two-electrode configuration) f3->f4 t1 Cyclic Voltammetry (CV) (Initial electrochemical window & behavior) f4->t1 t2 Galvanostatic Charge-Discharge (GCD) (Capacitance and rate capability) t1->t2 t3 Electrochemical Impedance Spectroscopy (EIS) (Internal resistance) t2->t3 t4 Long-term Cycling Test (GCD) (Evaluate capacitance retention) t3->t4 end Analysis of Cycling Stability t4->end

Caption: A generalized workflow from material synthesis to electrochemical testing for improving the cycling stability of NiS-based supercapacitors.

References

Technical Support Center: Enhancing the Catalytic Activity of Nickel(II) Sulfide for OER

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on enhancing the catalytic activity of Nickel(II) Sulfide (NiS) for the Oxygen Evolution Reaction (OER).

Frequently Asked Questions (FAQs)

Q1: My unmodified NiS catalyst shows poor OER activity (high overpotential). What are the common strategies to improve its performance?

A1: Several strategies can significantly enhance the OER performance of NiS catalysts:

  • Doping: Introducing other elements (e.g., Fe, Co, Mn, Bi) into the NiS lattice can modulate its electronic structure, create more active sites, and lower the energy barrier for OER.[1][2][3][4][5]

  • Heterostructure Formation: Creating interfaces between NiS and other materials (e.g., NiS₂, Ni₃S₂, NiO, MoS₂, VS) can lead to synergistic effects that boost catalytic activity.[6][7][8][9][10]

  • Morphology Control: Synthesizing NiS with specific nanostructures, such as nanosheets or porous architectures, can increase the electrochemically active surface area (ECSA) and expose more catalytic sites.[11][12][13][14]

  • In-situ Activation: NiS often acts as a precatalyst and transforms into the highly active nickel oxyhydroxide (NiOOH) species under OER conditions.[6][15][16][17] Proper electrochemical activation is crucial.

Q2: I'm observing a high Tafel slope for my NiS-based catalyst. What does this indicate and how can I address it?

A2: A high Tafel slope suggests sluggish reaction kinetics for the OER. This could be due to a slow rate-determining step in the OER mechanism or poor intrinsic activity of the catalyst. To address this:

  • Enhance Intrinsic Activity: Doping with elements like iron can alter the electronic structure and accelerate the OER kinetics, leading to a lower Tafel slope.[1]

  • Optimize Morphology: Creating highly accessible and exposed active sites through morphological control, such as spider web-like nanostructures, has been shown to significantly reduce the Tafel slope.[12][13]

  • Promote Heterointerfaces: The synergistic effects at the interface of heterostructures (e.g., NiO/NiS) can lead to improved reaction kinetics and a lower Tafel slope.[7][8]

Q3: My NiS catalyst shows good initial activity, but its performance degrades quickly during stability testing. What are the likely causes and solutions?

A3: Stability is a critical challenge for NiS-based OER catalysts.[18] Degradation can be caused by:

  • Surface Reconstruction and Leaching: The active NiOOH layer can be prone to dissolution or detachment from the substrate. Sulfur can also leach from the catalyst.[6]

  • Structural Degradation: The nanostructure of the catalyst may agglomerate or collapse during prolonged OER, reducing the active surface area.[6]

To improve stability:

  • Doping: Doping with elements like Bi has been shown to stabilize the reconstructed active species.[3]

  • Heterostructures: Creating robust heterostructures can improve the structural integrity of the catalyst.

  • Substrate Interaction: Growing the catalyst directly on a conductive substrate like nickel foam can enhance adhesion and stability.[1][12]

Q4: How do I know if my NiS is transforming into the active NiOOH species during OER?

A4: You can use ex-situ and in-situ characterization techniques to confirm the transformation:

  • X-ray Photoelectron Spectroscopy (XPS): Post-OER analysis can show the emergence of Ni³⁺ species and the presence of oxygen in the form of oxides/hydroxides on the catalyst surface.[1][6]

  • X-ray Diffraction (XRD): While the transformed layer is often amorphous, XRD can sometimes detect changes in the crystalline structure of the bulk material.[17]

  • Raman Spectroscopy: This technique is sensitive to the vibrational modes of metal-oxygen bonds and can be used to identify the formation of NiOOH.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High Overpotential (>400 mV at 10 mA/cm²) 1. Low intrinsic activity of NiS.2. Insufficient number of active sites.3. High charge transfer resistance.1. Introduce a dopant: Fe and Mn are effective dopants for enhancing activity.[1][2]2. Create a heterostructure: Couple NiS with another metal sulfide or oxide (e.g., NiS₂, NiO).[6][7]3. Control morphology: Synthesize nanostructured NiS to increase surface area.[11][12]4. Ensure proper electrochemical activation: Cycle the electrode in the OER potential window to form the active NiOOH layer.[6]
Inconsistent Catalytic Performance 1. Non-uniform catalyst deposition.2. Impurities in the electrolyte.[19]3. Incomplete conversion to the active phase.1. Optimize catalyst ink and deposition method: Ensure a homogeneous catalyst layer on the electrode.2. Purify the electrolyte: Fe impurities in KOH can significantly affect OER activity.[19]3. Standardize activation protocol: Apply a consistent number of cyclic voltammetry scans before performance measurement.[6]
Poor Adhesion of Catalyst to Substrate 1. Weak interaction between the catalyst and the substrate.2. Use of an unstable binder.1. In-situ growth: Grow the NiS catalyst directly on a conductive substrate like nickel foam via hydrothermal or vapor-phase methods.[1][12]2. Binder-free deposition: Utilize electrodeposition to directly deposit the catalyst on the substrate.[20]
Low Electrochemical Stability 1. Dissolution of the active NiOOH layer.2. Structural degradation of the catalyst.3. Sulfur leaching.[6]1. Incorporate stabilizing dopants: Bi doping can enhance the stability of the active species.[3]2. Form robust heterostructures: The interface in heterostructures can improve structural integrity.3. Post-synthesis annealing: This can improve crystallinity and stability.

Quantitative Data Summary

Table 1: OER Performance of Enhanced NiS-based Catalysts

CatalystSynthesis StrategyOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
FeMn-NiS₂/NiS/NF [1]Dual-doping & Heterostructure10787.4Stable for 48 hours
MoS₂/NiS/NF [9]Heterostructure216Not ReportedGood cycle stability
NiO/NiS [7][8]Heterostructure209 (at 40 mA/cm²)60Stable for several hours
NiS/Ni₇S₆ [6]Dual-phase Heterostructure290Not ReportedStable for 50 hours
Ni-Ni₃S₂/NF (spider web-like) [12][13]Morphology Control~31063Not specified
Bi-Ni₃S₂/NF [3]DopingNot specified (low at 100 mA/cm²)Not ReportedHigh stability at 200 mA/cm²
Na-NiS Doping350Not ReportedNot specified
Meso C-NiFeS [5]Doping350Not ReportedNot specified

Experimental Protocols

1. Hydrothermal Synthesis of Doped NiS on Nickel Foam (NF)

This protocol is a general guideline based on the synthesis of FeMn-NiS₂/NiS/NF.[1]

  • Pre-treatment of NF: Clean a piece of nickel foam by sonicating in acetone, ethanol, and deionized (DI) water for 15 minutes each to remove surface oxides and organic residues.

  • Precursor Solution: Prepare an aqueous solution containing nickel nitrate, a sulfur source (e.g., thiourea or sodium sulfide), and the desired dopant precursors (e.g., iron nitrate, manganese nitrate).

  • Hydrothermal Reaction: Place the cleaned NF and the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).

  • Washing and Drying: After the autoclave cools down to room temperature, take out the NF, rinse it thoroughly with DI water and ethanol, and dry it in a vacuum oven.

  • Sulfurization (Optional): For further sulfurization to form mixed phases, the as-prepared sample can be annealed in a tube furnace under a sulfur-containing atmosphere (e.g., H₂S or sulfur vapor) at elevated temperatures.

2. Electrochemical Characterization of OER Activity

This is a standard protocol for evaluating OER performance in a three-electrode setup.[21][22]

  • Electrochemical Cell Setup: Use a three-electrode system with the prepared NiS-based catalyst as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO). The electrolyte is typically 1.0 M KOH.

  • Electrolyte Purification: Ensure the KOH electrolyte is free from Fe impurities, which can be removed by electrochemical purification.[19]

  • Catalyst Activation: Before recording the OER data, perform cyclic voltammetry (CV) scans (e.g., 50-100 cycles) in the potential window of interest to activate the catalyst and form the stable active layer.[6]

  • Linear Sweep Voltammetry (LSV): Record the polarization curve using LSV at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents. The potential should be iR-corrected to account for the solution resistance.

  • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data. The linear portion of this plot gives the Tafel slope.

  • Stability Test: Perform chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 or 100 mA/cm²) for an extended period (e.g., 24-50 hours) to evaluate the catalyst's stability.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochemistry Electrochemical Evaluation A Substrate Pre-treatment (e.g., Ni Foam Cleaning) B Precursor Solution (Ni, S, Dopant Sources) A->B C Hydrothermal/Solvothermal Reaction B->C D Washing & Drying C->D E Post-synthesis Treatment (e.g., Annealing, Sulfurization) D->E F Morphology (SEM, TEM) E->F G Crystallinity (XRD) E->G H Composition (XPS, EDX) E->H I Three-Electrode Cell Setup E->I J Catalyst Activation (CV) I->J K Performance Measurement (LSV, Tafel Plot) J->K L Stability Test (Chronopotentiometry) K->L L->F Post-mortem Analysis L->G Post-mortem Analysis L->H Post-mortem Analysis OER_Enhancement_Strategies cluster_strategies Enhancement Strategies cluster_effects Resulting Effects A Enhancing NiS OER Activity B Doping (Fe, Co, Mn, Bi) A->B C Heterostructure Formation (NiS/NiS₂, NiS/NiO) A->C D Morphology Control (Nanostructuring) A->D E Modulated Electronic Structure B->E F Increased Active Sites B->F I Improved Stability B->I C->F H Synergistic Effects C->H C->I D->F G Enhanced ECSA D->G J Improved OER Performance (Lower Overpotential, Lower Tafel Slope) E->J F->J G->J H->J I->J

References

preventing agglomeration of Nickel(II) sulfide nanoparticles in suspension

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nickel(II) Sulfide (NiS) Nanoparticle Suspensions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to nanoparticle agglomeration.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound (NiS) nanoparticles agglomerating?

A1: Nanoparticles have a very high surface-area-to-volume ratio, resulting in high surface energy. To minimize this energy, they tend to aggregate or agglomerate. This process is driven by attractive van der Waals forces between particles.[1][2] Agglomeration can be categorized as soft (held by weak forces, potentially reversible) or hard (involving chemical bonds, difficult to reverse).[1] Without a stabilization mechanism, agglomeration is a spontaneous process.

Q2: What are the primary strategies to prevent nanoparticle agglomeration in a suspension?

A2: There are two main strategies for stabilizing nanoparticle suspensions:

  • Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles. When particles have a sufficiently high similar charge (positive or negative), the resulting electrostatic repulsion between them overcomes the attractive van der Waals forces, preventing agglomeration.[1][2] This is often quantified by measuring the Zeta Potential.

  • Steric Stabilization: This method involves adsorbing or grafting long-chain molecules, typically polymers or non-ionic surfactants, onto the nanoparticle surface.[3] These molecules form a physical barrier that prevents the particles from getting close enough to aggregate.[3][4]

These two mechanisms can also be used in combination for enhanced stability.

Q3: How does pH affect the stability of my NiS nanoparticle suspension?

A3: The pH of the suspension medium is a critical factor, primarily for electrostatic stabilization. It determines the surface charge of the nanoparticles.[5][6] For most metal-containing nanoparticles, the surface can become protonated (positively charged) at low pH and deprotonated (negatively charged) at high pH. The pH at which the net surface charge is zero is called the Isoelectric Point (IEP).[5][6] At or near the IEP, electrostatic repulsion is minimal, leading to maximum agglomeration.[5][6] Therefore, maintaining a pH far from the IEP is crucial for stability.

Q4: What is Zeta Potential and why is it important for suspension stability?

A4: Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion.[7] It is a key indicator of the stability of a colloidal suspension.[7] A higher magnitude zeta potential (either highly positive or highly negative) indicates greater electrostatic repulsion, leading to a more stable suspension. Generally, for a suspension to be considered stable, the zeta potential should be more positive than +30 mV or more negative than -30 mV.[8]

Troubleshooting Guide

Issue 1: My NiS nanoparticles aggregate immediately after synthesis or during the reaction.

  • Possible Cause 1: High Precursor Concentration. An excessive concentration of nickel and sulfide precursors can lead to very rapid, uncontrolled nucleation and growth, resulting in large, aggregated particles.[9]

    • Solution: Systematically lower the concentration of your Ni(II) salt and sulfide source. This can slow down the reaction rate, allowing for more controlled particle formation.

  • Possible Cause 2: Suboptimal Temperature. The reaction temperature influences nucleation and growth kinetics. Temperatures that are too high can accelerate the reaction, favoring aggregation.[9]

    • Solution: Try lowering the synthesis temperature. For solvothermal or hydrothermal methods, reducing the temperature from 180-200°C to 160°C has been shown to produce more uniform, less agglomerated particles.[9]

  • Possible Cause 3: Ineffective Mixing. Poor agitation can create localized areas of high precursor concentration, leading to non-uniform particle growth and agglomeration.[9]

    • Solution: Ensure vigorous and continuous stirring or agitation throughout the synthesis process to maintain a homogeneous reaction mixture.[9]

  • Possible Cause 4: Lack of a Stabilizer. Without a stabilizing agent present during synthesis (in-situ stabilization), newly formed nanoparticles are highly prone to immediate aggregation.

    • Solution: Introduce a stabilizing agent to the reaction mixture before initiating nanoparticle formation. Common stabilizers include sodium citrate, polyvinylpyrrolidone (PVP), or surfactants like Sodium Dodecyl Sulfate (SDS).[1][10]

Issue 2: My nanoparticles are stable initially but aggregate after purification (e.g., centrifugation, washing).

  • Possible Cause 1: Removal of Stabilizers. Washing and centrifugation steps, especially repeated cycles, can strip non-covalently bound stabilizers from the nanoparticle surface, leading to re-agglomeration.[9]

    • Solution 1: Employ gentler purification techniques. Dialysis against the dispersion medium can remove unreacted ions and byproducts without the high shear forces of centrifugation.[11]

    • Solution 2: If you must centrifuge, use the lowest possible speed and time required to pellet the particles and resuspend them immediately in a solution containing a low concentration of the stabilizer.

  • Possible Cause 2: Irreversible Aggregation from Drying. Aggressive drying methods, such as oven-drying, can cause irreversible "hard" agglomeration due to strong capillary forces as the solvent evaporates.[9]

    • Solution: Use freeze-drying (lyophilization) to remove the solvent. This process minimizes the capillary forces that lead to hard aggregation.[9] It is often beneficial to add a cryoprotectant like sucrose or trehalose before freezing.[12]

Issue 3: My NiS suspension is stable in deionized water but aggregates when transferred to a buffer (e.g., PBS) or cell culture medium.

  • Possible Cause: Electrostatic Destabilization. Buffers and media contain high concentrations of salts. These ions can compress the electrical double layer around the nanoparticles, effectively shielding the surface charge that provides electrostatic repulsion.[3] This leads to rapid agglomeration.

    • Solution: Switch to a steric stabilization strategy, which is much less sensitive to high ionic strength environments. Use polymers like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) to coat the nanoparticles.[3] These create a physical barrier that prevents aggregation even in high-salt solutions.

Visualization of Stabilization Mechanisms

The diagram below illustrates the two primary mechanisms for preventing nanoparticle agglomeration.

G Stabilization Mechanisms for NiS Nanoparticles cluster_0 Electrostatic Stabilization cluster_1 Steric Stabilization np1 NiS np2 NiS np1->np2 Repulsion s1 Adsorbed Layer s1->np1 s1->np2 lab1 Negative surface charge creates repulsion between particles. np3 NiS np4 NiS np3->np4 No Interaction Physical Barrier p1 Adsorbed Polymer p1->np3 p1->np4 lab2 Bulky polymer chains create a physical barrier preventing close approach. G start Agglomeration Observed q1 When does it occur? start->q1 during During Synthesis q1->during During Synthesis after_purify After Purification (Centrifuge/Wash) q1->after_purify After Purification after_buffer After Buffer/Media Exchange q1->after_buffer After Buffer Exchange during_storage During Long-Term Storage q1->during_storage During Storage cause1 Possible Causes: - High Precursor Conc. - Suboptimal Temp/pH - No Stabilizer during->cause1 sol1 Solutions: - Lower Precursor Conc. - Optimize Temp/pH - Add in-situ Stabilizer (e.g., Citrate, PVP) cause1->sol1 end_node Stable Suspension sol1->end_node cause2 Possible Cause: Stabilizer removed during washing. after_purify->cause2 sol2 Solutions: - Use gentle purification (Dialysis) - Resuspend in stabilizer solution - Use covalently bound ligands cause2->sol2 sol2->end_node cause3 Possible Cause: High ionic strength screens electrostatic repulsion. after_buffer->cause3 sol3 Solutions: - Use Steric Stabilizer (PVP, PEG) - Increase stabilizer concentration cause3->sol3 sol3->end_node cause4 Possible Causes: - Slow Aggregation - Stabilizer Desorption - Microbial Growth during_storage->cause4 sol4 Solutions: - Store at 4°C (not frozen) - Ensure optimal pH/stabilizer conc. - Use sterile conditions/azide cause4->sol4 sol4->end_node

References

common impurities in Nickel(II) sulfide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Nickel(II) Sulfide (NiS).

Troubleshooting Guide

This guide addresses common issues encountered during NiS synthesis, focusing on impurity control and removal.

Issue 1: The synthesized product contains a mixture of different nickel sulfide phases (e.g., α-NiS, β-NiS, Ni₃S₄).

  • Possible Cause: Reaction temperature is a critical parameter that dictates the crystalline phase of nickel sulfide. The presence of mixed phases often indicates that the reaction temperature was not optimal for the desired phase or may have fluctuated.[1] Lower temperatures tend to form metastable phases like α-NiS or Ni₃S₄, while higher temperatures favor the thermodynamically stable β-NiS.[1]

  • Solution:

    • Temperature Adjustment: To obtain a pure α-NiS phase, consider decreasing the reaction temperature. Conversely, for pure β-NiS, an increase in temperature is generally required.[1] For instance, in some solvothermal methods, pure α-NiS can be formed at temperatures as low as 150°C, whereas pure β-NiS is produced at 280°C.[1]

    • Reaction Time: Increasing the reaction duration can facilitate the complete transformation to the more stable phase at the given temperature.[1]

    • Consistent Heating: Ensure a consistent and controlled heating ramp rate and calibrate the temperature controller of your reaction setup to avoid temperature fluctuations.[1]

Issue 2: The final product is contaminated with unreacted precursors or residual solvents.

  • Possible Cause: Inadequate washing of the synthesized NiS nanoparticles.

  • Solution:

    • Washing Protocol: After synthesis and precipitation (e.g., by adding a non-solvent like ethanol), it is crucial to wash the collected NiS product multiple times.[1]

    • Solvent Selection: Use appropriate solvents for washing. Deionized water and absolute ethanol are commonly used to remove salts and organic residues.[2]

    • Drying: Dry the final product under vacuum to remove any remaining solvent.[1][2] A typical procedure involves vacuum drying at 55-60°C for 10-12 hours.[2]

Issue 3: The presence of elemental sulfur or other metal sulfide impurities (e.g., iron sulfide).

  • Possible Cause: These impurities often arise from the starting materials or side reactions, particularly in syntheses that do not use high-purity precursors or are derived from ore processing methods. Iron is a common impurity in nickel sulfide ores in the form of pyrite and pyrrhotite.[3]

  • Solution:

    • Precursor Purity: Use high-purity nickel and sulfur precursors to minimize contamination.

    • Chemical Leaching (for ore-derived materials): On an industrial scale, acid leaching can be used to selectively dissolve and remove impurities.[4][5] While complex for a standard lab synthesis, this principle can be adapted for specific purification needs.

    • Sulfide Precipitation: The solubility of metal sulfides varies. This property can be exploited to selectively precipitate and remove certain metal impurities. For example, the solubility product of CuS is much lower than that of NiS, allowing for its removal from a solution containing both ions by the addition of a sulfide source.[6]

Issue 4: The product contains nickel oxide (NiO) or nickel hydroxide (Ni(OH)₂) impurities.

  • Possible Cause: Incomplete sulfidation of a nickel oxide or hydroxide precursor, or unintentional oxidation during synthesis or workup. Some synthesis methods intentionally use Ni(OH)₂ as a precursor.[2]

  • Solution:

    • Ensure Complete Reaction: If using a precursor like Ni(OH)₂, ensure the reaction conditions (temperature, time, stoichiometry of the sulfur source) are sufficient for complete conversion to NiS.[2]

    • Inert Atmosphere: Conduct the synthesis and handling of the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in laboratory-scale NiS synthesis? A1: The most common impurities include:

  • Different Crystalline Phases: Mixtures of α-NiS, β-NiS, Ni₃S₄, and NiS₂ can occur due to suboptimal temperature control.[1]

  • Unreacted Starting Materials: Residual nickel salts and sulfur sources.

  • Solvents: Trapped solvents from the reaction or washing steps.

  • Nickel Oxides/Hydroxides: From incomplete reactions or oxidation.[7]

Q2: How can I remove other metal impurities like copper or iron from my NiS product? A2: For solid NiS contaminated with other metals, purification can be challenging. It is often more effective to purify the precursor solution.

  • Solvent Extraction: Before precipitating NiS, techniques like solvent extraction can be used to selectively remove impurity ions such as copper from the aqueous nickel salt solution.[5]

  • Selective Precipitation: By carefully controlling the pH and the concentration of a precipitating agent (like sulfide ions), it's possible to selectively precipitate and remove metal impurities.[6]

Q3: What is a standard washing procedure for synthesized NiS nanoparticles? A3: A typical procedure involves:

  • Centrifuging the reaction mixture to pellet the NiS nanoparticles.

  • Discarding the supernatant.

  • Resuspending the pellet in a washing solvent like deionized water or absolute ethanol.

  • Repeating this centrifugation and resuspension cycle three times with deionized water and then three times with absolute ethanol.[2]

  • Finally, drying the washed product under vacuum.[2]

Q4: Can the choice of sulfur precursor influence the purity of the final NiS product? A4: Yes, the choice of sulfur precursor is critical and can influence the crystal structure, size, and morphology of the resulting NiS.[8] Different precursors have different decomposition kinetics and reactivity, which can affect the formation of intermediate species and the final phase purity.

Experimental Protocols

Protocol 1: General Washing Procedure for Purification of NiS Nanoparticles

  • Following the synthesis reaction, transfer the mixture to centrifuge tubes.

  • Centrifuge the mixture at a sufficient speed and duration to pellet the NiS nanoparticles (e.g., 8000 rpm for 10 minutes).

  • Carefully decant and discard the supernatant liquid, which contains unreacted precursors and soluble byproducts.

  • Add deionized water to the tubes, and vortex or sonicate to fully resuspend the NiS pellet.

  • Repeat the centrifugation and decanting steps.

  • Perform this washing cycle with deionized water a total of three times.

  • Subsequently, perform an identical washing cycle using absolute ethanol for a total of three times to remove water and organic-soluble impurities.[2]

  • After the final wash, decant the ethanol and dry the NiS powder in a vacuum oven at 55-60°C for 10-12 hours to ensure the complete removal of residual solvents.[2]

Quantitative Data Summary

The following table summarizes the common impurities and methods for their removal, along with the effectiveness where data is available.

Impurity TypeCommon ExamplesRemoval MethodEffectiveness/Control ParametersReference
Undesired Crystalline Phases α-NiS, β-NiS, Ni₃S₄, Ni₉S₈Precise Temperature ControlFor pure β-NiS, temperatures around 280°C are effective in some systems. For pure α-NiS, lower temperatures (e.g., 150°C) are used.[1]
Unreacted Precursors Nickel salts (e.g., NiCl₂), Sulfur sources (e.g., Na₂S)Washing with SolventsRepeated washing with deionized water and ethanol is a standard procedure.[1][2]
Metallic Impurities Iron (Fe), Copper (Cu), Cobalt (Co), Zinc (Zn)Sulfide PrecipitationFor a solution with 33 mg/L of sulfide ions, Ni²⁺ removal efficiency is ~90%. CuS has a much lower solubility product than NiS, allowing for selective precipitation.[6][9]
Oxides/Hydroxides Nickel(II) oxide (NiO), Nickel(II) hydroxide (Ni(OH)₂)Control of Reaction Atmosphere/StoichiometryPerforming the reaction under an inert atmosphere prevents oxidation. Ensuring complete reaction with the sulfur source is critical when using oxide/hydroxide precursors.[7]

Visual Diagrams

G Troubleshooting Workflow for NiS Synthesis Impurities cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Impurity Identification & Removal start Synthesized NiS Product analysis Characterize Product (XRD, SEM, etc.) start->analysis impurity_check Pure NiS? analysis->impurity_check mixed_phases Impurity: Mixed Phases (α-NiS, β-NiS, etc.) impurity_check->mixed_phases No precursors Impurity: Unreacted Precursors/ Solvents impurity_check->precursors No other_impurities Impurity: Oxides or Other Metal Sulfides impurity_check->other_impurities No end_product Pure NiS Product impurity_check->end_product Yes solution_phases Action: Optimize Synthesis - Adjust Temperature - Modify Reaction Time - Check Precursor Purity mixed_phases->solution_phases solution_precursors Action: Improve Washing - Repeat H₂O/Ethanol Washes - Ensure Thorough Drying precursors->solution_precursors solution_other Action: Refine Protocol - Use Inert Atmosphere - Purify Precursor Solution (e.g., Solvent Extraction) other_impurities->solution_other restart Re-Synthesize or Re-Purify solution_phases->restart solution_precursors->restart solution_other->restart

Caption: Workflow for identifying and removing common impurities in NiS synthesis.

References

refining the electrochemical testing protocol for NiS electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NiS Electrodes

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the electrochemical testing protocols for Nickel Sulfide (NiS) electrodes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the electrochemical characterization of NiS electrodes.

Q1: Why is my NiS electrode showing rapid capacity decay and poor cycling stability?

A1: Rapid performance degradation in NiS electrodes is a common issue that can stem from several factors:

  • Large Volume Changes: NiS undergoes significant volume expansion and contraction during charge-discharge cycles. This mechanical stress can lead to pulverization of the active material, causing it to lose electrical contact with the current collector.[1]

  • Structural Instability: The NiS structure can become unstable during electrochemical reactions, leading to irreversible phase changes.[2]

  • Detachment of Material: The formation of nanoparticles of NiS and discharge products (like Na2S in sodium-ion batteries) can become detached from the bulk electrode material, increasing interfacial resistance.[1]

  • Electrolyte Decomposition: Continuous side reactions with the electrolyte can form a passivation layer, impeding ion transport.

Troubleshooting Steps:

  • Incorporate Conductive Binders: Utilize binders that can better accommodate volume changes and maintain electrical integrity.

  • Nanostructuring: Synthesize nanostructured NiS (e.g., nanosheets, hollow spheres) to buffer volume changes and shorten ion diffusion pathways.[3]

  • Composite Formation: Create composites by integrating NiS with carbonaceous materials (like graphene or carbon nanotubes) or other stable metal sulfides. This enhances conductivity and provides structural support.[3][4]

  • Optimize Electrolyte: Use electrolyte additives that can form a stable solid electrolyte interphase (SEI) layer, preventing continuous decomposition.

Q2: My Cyclic Voltammogram (CV) for the NiS electrode looks distorted or shows unexpected peaks. What could be the cause?

A2: Distorted CV curves are often symptomatic of issues with the experimental setup or the electrode itself.

  • Reference Electrode Problems: An unstable or malfunctioning reference electrode is a primary cause of distorted voltammograms. This can be due to a blocked frit or air bubbles.[5]

  • High Scan Rate: At high scan rates, peak currents might be limited by slow ion diffusion, leading to broad or misshapen peaks.

  • Uncompensated Resistance (iR drop): High solution resistance or poor electrical contact can distort the shape and shift the potential of CV peaks.

  • Substrate Interference: If using nickel foam (NF) as a substrate, the foam itself is electrochemically active in alkaline electrolytes and can contribute its own redox peaks, which may overlap with the NiS signal.[6][7]

  • Presence of Oxygen: Dissolved oxygen in the electrolyte can introduce interfering reduction peaks.[8]

Troubleshooting Steps:

  • Check the Reference Electrode: Ensure the reference electrode is properly filled, free of air bubbles, and that its junction is not clogged.[5]

  • Vary the Scan Rate: Record CVs at different scan rates. A linear relationship between peak current and the square root of the scan rate suggests a diffusion-controlled process.[9]

  • Perform iR Compensation: Use the potentiostat's iR compensation feature if available. Ensure good electrical connections to the working electrode.

  • Test the Bare Substrate: Run a CV on the bare substrate (e.g., Ni foam) in the same electrolyte to identify its electrochemical signature.[6]

  • De-gas the Electrolyte: Purge the electrolyte with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes before the measurement to remove dissolved oxygen.[8]

Q3: The Galvanostatic Charge-Discharge (GCD) curve for my NiS electrode is not a perfect triangle. What does this signify?

A3: A non-linear or "non-triangular" GCD profile is characteristic of pseudocapacitive or battery-like materials, such as NiS.

  • Faradaic Reactions: The plateaus or non-linear slopes in the GCD curve correspond to Faradaic redox reactions occurring at the electrode surface, which is the primary charge storage mechanism for NiS.[6] This is different from Electric Double-Layer Capacitors (EDLCs) that store charge via ion adsorption and exhibit highly linear, triangular GCD curves.

  • Battery-like Behavior: The presence of distinct voltage plateaus is an indication of battery-like behavior, where charge storage occurs through diffusion-controlled kinetics.[6][10]

Interpretation:

  • A non-linear GCD curve is expected for NiS and confirms its pseudocapacitive nature.

  • The length of the discharge curve is used to calculate the specific capacitance.

  • The small voltage drop at the beginning of the discharge curve (iR drop) is related to the internal resistance of the cell.

Q4: How should I interpret the Nyquist plot from my Electrochemical Impedance Spectroscopy (EIS) measurement?

A4: EIS is used to study the resistive and capacitive properties of the electrode-electrolyte interface. A typical Nyquist plot for a NiS electrode can be broken down into distinct regions:

  • High-Frequency Region (Semicircle): The semicircle's diameter corresponds to the charge transfer resistance (Rct) , which represents the resistance to the Faradaic reactions at the electrode surface. A smaller semicircle indicates faster charge transfer kinetics.[11][12]

  • Low-Frequency Region (Sloped Line): The straight line represents the Warburg impedance (W) , which is related to the diffusion of ions within the electrolyte and into the electrode structure. A steeper slope (closer to 90 degrees) indicates more ideal capacitive behavior and faster ion diffusion.[11]

  • X-axis Intercept: The point where the plot intercepts the real axis (Z') at high frequency represents the equivalent series resistance (ESR) or solution resistance (Rs) . This includes the resistance of the electrolyte, the current collector, and the active material itself.[11][13]

Troubleshooting Steps:

  • High Rct Value: A large semicircle suggests slow charge transfer. This could be due to poor conductivity of the NiS material or the formation of a passivating layer. Consider creating composites with carbon to improve conductivity.

  • Shallow Warburg Slope: A line with a slope significantly less than 45 degrees indicates slow or hindered ion diffusion, possibly due to a dense electrode structure or pore blockage.

  • Changes Over Cycling: Performing EIS at different cycle numbers can reveal degradation mechanisms. An increase in Rct over cycling suggests that the electrode surface is becoming less active or that a resistive layer is forming.[1][13]

Quantitative Data Summary

The following tables summarize typical performance metrics for NiS-based electrodes reported in the literature. These values can serve as a benchmark for your experimental results.

Table 1: Comparative Performance of NiS-based Supercapacitor Electrodes

Electrode MaterialCurrent DensitySpecific Capacitance (F g⁻¹)Cycle Stability (% retention after cycles)Reference
NiS1 A g⁻¹1122.7 F g⁻¹97.8% after 1000 cycles[3]
NiS (Capsule Structure)2 A g⁻¹1159 F g⁻¹Not specified[3]
NiS2 A g⁻¹529 F g⁻¹100% after 2000 cycles (at 30 A g⁻¹)[14]
NiCo₂S₄/NiS3 mA cm⁻²1947.5 F g⁻¹90.3% after 1000 cycles[3]
NiS/ZnS Composite5 mV s⁻¹ (scan rate)1594.68 F g⁻¹Not specified[3]

Table 2: Typical Electrochemical Impedance Spectroscopy (EIS) Parameters

Electrode MaterialElectrolyteEquivalent Series Resistance (Rs) (Ω)Charge Transfer Resistance (Rct) (Ω)Reference
NiS (Capsule Structure)Not specified0.8 ΩNot specified[3]
NiS2 M KOHNot specified0.5 Ω[14]

Standardized Experimental Protocols

1. Protocol for Cyclic Voltammetry (CV)

  • Objective: To investigate the redox behavior, electrochemical stability window, and qualitative capacitive properties of the NiS electrode.

  • Methodology:

    • Cell Assembly: Assemble a three-electrode cell with the NiS electrode as the working electrode, a platinum wire/graphite rod as the counter electrode, and a standard reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

    • Electrolyte Preparation: Prepare the aqueous electrolyte (e.g., 2-6 M KOH). De-gas the electrolyte by bubbling with N₂ or Ar for at least 15-20 minutes to remove dissolved oxygen.

    • Parameter Setup:

      • Potential Window: Set a potential window that covers the redox reactions of NiS without causing electrolyte decomposition (e.g., 0 to 0.6 V vs. Ag/AgCl in KOH).

      • Scan Rate (ν): Begin with a moderate scan rate (e.g., 20-50 mV s⁻¹) and perform measurements at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹) to study the kinetics.

    • Execution: Cycle the potential between the set limits and record the resulting current. Run at least 3-5 initial cycles to stabilize the electrode before recording data for analysis.

2. Protocol for Galvanostatic Charge-Discharge (GCD)

  • Objective: To determine the specific capacitance, energy density, power density, and cycling stability of the NiS electrode.

  • Methodology:

    • Cell Assembly: Use the same three-electrode setup as for CV.

    • Parameter Setup:

      • Potential Window: Use the same potential window determined from CV analysis.

      • Current Density: Apply a constant current density (e.g., 1-10 A g⁻¹). Perform tests at various current densities to evaluate the rate capability.

    • Execution: Charge the electrode at a constant current until it reaches the upper potential limit, then discharge it at the same constant current to the lower potential limit. Repeat for a large number of cycles (e.g., 1000-5000) to assess stability.

3. Protocol for Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To analyze the internal resistance, charge transfer kinetics, and ion diffusion characteristics of the electrode.

  • Methodology:

    • Cell Assembly: Use the same three-electrode setup.

    • Parameter Setup:

      • Frequency Range: Set a wide frequency range, typically from 100 kHz down to 0.01 Hz.

      • AC Amplitude: Apply a small AC voltage perturbation (e.g., 5-10 mV) to ensure a linear response.

      • DC Potential: The measurement is typically performed at the open-circuit potential (OCP) or at a specific DC bias within the operating potential window.

    • Execution: The potentiostat applies the AC signal across the set frequency range and measures the impedance response. The resulting data is typically presented as a Nyquist plot (Z' vs. -Z'').

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Electrode Preparation cluster_cell Cell Assembly cluster_test Electrochemical Testing prep1 NiS Material Synthesis (e.g., hydrothermal) prep2 Slurry Preparation (NiS, Carbon Black, Binder) prep1->prep2 prep3 Coating & Drying (on Current Collector) prep2->prep3 cell1 Three-Electrode Setup (WE, CE, RE) prep3->cell1 cell2 Add De-gassed Electrolyte cell1->cell2 test1 Cyclic Voltammetry (CV) - Determine Potential Window - Study Redox Behavior cell2->test1 test2 Galvanostatic C-D (GCD) - Calculate Capacitance - Assess Cycle Life test1->test2 test3 Impedance Spec. (EIS) - Analyze Resistance - Evaluate Kinetics test2->test3

Caption: Workflow for NiS electrode preparation and electrochemical characterization.

Diagram 2: Troubleshooting Distorted CV Curves

G start Distorted CV Curve Observed q1 Is the reference electrode stable? start->q1 a1_yes Check for iR drop. Is resistance high? q1->a1_yes Yes a1_no Fix/Replace RE (Check for bubbles, clogs) q1->a1_no No q2 Are there peaks from the bare substrate? a1_yes->q2 No sol1 Use iR compensation. Improve contacts. a1_yes->sol1 Yes a2_yes Account for substrate contribution or change substrate q2->a2_yes Yes a2_no De-gas electrolyte to remove O₂ q2->a2_no No sol2 Lower scan rate to check diffusion limits a2_no->sol2

Caption: Decision tree for troubleshooting common CV issues with NiS electrodes.

Diagram 3: NiS Electrode-Electrolyte Interface Model

G cluster_electrode NiS Electrode Bulk cluster_interface Electrode-Electrolyte Interface cluster_electrolyte Electrolyte NiS NiS Active Material Carbon Conductive Additive (e.g., Carbon Black) NiS->Carbon Collector Current Collector Carbon->Collector Cdl Electric Double-Layer (Ion Adsorption) Carbon->Cdl e⁻ accumulation Rct Charge Transfer (Redox Reactions) Ni²⁺ ↔ Ni³⁺ + e⁻ Collector->Rct e⁻ transfer Ions Mobile Ions (e.g., OH⁻, K⁺) Rct->Ions Faradaic Process Cdl->Ions Non-Faradaic Process Rs Solution Resistance

Caption: Key processes occurring at the NiS electrode-electrolyte interface.

References

Technical Support Center: Strategies to Improve the Adhesion of NiS Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NiS (Nickel Sulfide) thin film deposition. This resource is designed for researchers and scientists encountering adhesion issues during their experimental work. Here you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common problems related to NiS film adhesion on various substrates.

Troubleshooting Guide: Common Adhesion Problems

Issue 1: Film Delaminates or Peels Off Immediately After Deposition

Question: My freshly deposited NiS film is flaking off the substrate. I can easily remove it with adhesive tape. What are the likely causes and how can I fix this?

Answer: This is a frequent problem that almost always points to issues with the substrate surface or the initial growth conditions of the film.

Potential Causes & Solutions:

  • Inadequate Substrate Cleaning: This is the most common reason for poor adhesion. Any organic residues, dust particles, or native oxide layers on the substrate will create a weak boundary that prevents strong bonding.

    • Solution: Implement a rigorous, multi-stage cleaning protocol. A proven method is sequential ultrasonic cleaning in acetone, then isopropyl alcohol (IPA), followed by a thorough rinse with deionized (DI) water and drying with high-purity nitrogen gas. For substrates like Fluorine-doped Tin Oxide (FTO) glass, an oxygen plasma or UV-Ozone treatment can be highly effective in removing final organic traces and activating the surface.[1][2]

  • Substrate Surface Chemistry: The surface energy of the substrate might be too low, preventing proper wetting by the initial NiS nuclei.

    • Solution 1: Surface Activation: As mentioned, oxygen plasma or UV-Ozone treatment increases surface energy, which can significantly enhance adhesion.[2]

    • Solution 2: Use an Adhesion Layer: Depositing a thin (5-20 nm) intermediate layer of a material known to stick well to both the substrate and the NiS film can dramatically improve adhesion. Titanium (Ti) and Chromium (Cr) are common adhesion promoters for films on glass or silicon substrates.[3]

  • High Internal Stress: If the stress within the growing NiS film is too high, it can exceed the adhesive force, causing the film to peel away. This is common in sputtered or evaporated films.

    • Solution: Optimize deposition parameters to minimize stress. This can involve adjusting sputtering pressure, deposition rate, or substrate temperature.[3] Heating the substrate during deposition can increase the mobility of deposited atoms, allowing them to settle into lower-stress configurations.[3]

Issue 2: Poor Adhesion Specifically with Chemical Bath Deposition (CBD)

Question: My NiS films grown by Chemical Bath Deposition (CBD) are powdery and wash away easily. What's going wrong?

Answer: Adhesion problems in CBD are often related to the solution chemistry and reaction kinetics.

Potential Causes & Solutions:

  • Incorrect Bath pH: The pH of the chemical bath is critical. If the pH is too low, it can lead to the formation of porous, powdery, and weakly adhered films.[4]

    • Solution: Carefully control and optimize the pH of your deposition bath. For NiS deposition using thiourea, an alkaline pH is typically required to control the release of sulfide ions. Ensure your complexing agent (e.g., ammonia, triethanolamine) concentration is correct to maintain the desired pH throughout the deposition.

  • Homogeneous Nucleation: If the reaction rate is too fast, NiS particles will precipitate throughout the solution (homogeneous nucleation) rather than forming on the substrate surface (heterogeneous nucleation). These particles then loosely settle on the substrate, resulting in a non-adherent film.

    • Solution 1: Lower the Temperature: Reducing the bath temperature will slow down the reaction rate, favoring heterogeneous nucleation on the substrate.[4]

    • Solution 2: Adjust Precursor Concentrations: The concentration of the nickel salt and the sulfur source (e.g., thiourea) directly impacts the reaction rate. A high concentration of the sulfur source can lead to rapid precipitation.[4][5][6] Experiment with lower concentrations to find a balance that promotes controlled film growth.

  • Substrate Surface Modification: The substrate may not be properly activated for nucleation.

    • Solution: Similar to other deposition methods, ensure the substrate is impeccably clean. For CBD, modifying the surface by adding specific ions to the bath can promote adhesion. For example, in CdS deposition, adding a minuscule amount of Al³⁺ ions has been shown to modify the substrate surface in-situ, significantly improving film adhesion without affecting its properties.[7] A similar approach could be explored for NiS.

Frequently Asked Questions (FAQs)

Q1: What is the best way to clean my substrates before NiS deposition?

A1: A multi-step cleaning process is recommended. A general, effective protocol is:

  • Ultrasonic agitation in a detergent solution (e.g., Hellmanex).

  • Thorough rinsing with deionized (DI) water.

  • Ultrasonic agitation in acetone for 10-15 minutes.

  • Ultrasonic agitation in isopropyl alcohol (IPA) for 10-15 minutes.

  • Final rinse with DI water.

  • Drying with a stream of high-purity nitrogen or argon gas. For conductive substrates like FTO or ITO, a final step of oxygen plasma or UV-Ozone treatment for 5-15 minutes is highly recommended to remove any remaining organic contaminants and activate the surface.[1][2]

Q2: How does annealing affect the adhesion of NiS films?

A2: Post-deposition annealing can significantly influence adhesion, though the effect can be complex. Annealing can relieve internal stress in the film, which is a primary cause of delamination. It can also promote interdiffusion at the film-substrate interface, creating a stronger, graded bond. However, an excessively high annealing temperature can also lead to the formation of brittle phases or cause delamination due to a mismatch in thermal expansion coefficients. For a NiCr film on stainless steel, annealing at 350°C was found to increase adhesion by ~37.5%.[8] A similar optimal temperature range would need to be determined experimentally for your specific NiS film-substrate combination.

Q3: Can the choice of sulfur source in my deposition process affect adhesion?

A3: Yes, particularly in chemical deposition methods. The sulfur source (e.g., thiourea, sodium thiosulfate) and its concentration control the availability of S²⁻ ions for the reaction. If the release of S²⁻ is too rapid, it can lead to powdery, non-adherent films due to excessive precipitation in the solution.[4] The choice and concentration of the sulfur precursor is a key parameter to optimize for achieving dense, well-adhered films.

Q4: How can I quantitatively measure the adhesion of my NiS films?

A4: The scratch test is a widely used and reproducible method to quantify thin film adhesion.[9][10][11] In this test, a diamond stylus is drawn across the film surface with a progressively increasing load until the film begins to detach from the substrate. The load at which this failure occurs is called the "critical load" (Lc) and serves as a quantitative measure of adhesion.[9][10][12][13] Another common method, particularly for flexible substrates, is the peel test, which measures the force required to peel the film off the substrate, with results typically given in N/m or N/25mm.[14][15][16][17][18][19]

Quantitative Adhesion Data

Direct quantitative adhesion data for NiS films is sparse in publicly available literature. However, data from related nickel-based films can provide a useful benchmark for the magnitude of adhesion strength you might expect. The following table presents illustrative data for Ni-P and Ni-Si alloy films.

Film/Substrate SystemAdhesion Improvement StrategyAdhesion Measurement MethodMeasured Adhesion Strength
Electroless Ni-P on SiliconSilane compound modification of Si surfaceTensile Pull Test4.89 MPa (unmodified) to 7.86 MPa (modified)[20]
Ni/Cu/Ag on n-TOPCon Solar CellNi-Si alloy seed layer (annealed at 375°C)90° Peel Test~2.7 N/mm (with seed layer) vs. <0.8 N/mm (without)[21][22]

Note: These values are provided as examples from related material systems and may not be directly representative of NiS films.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning for NiS Deposition

This protocol is suitable for glass, silicon, or FTO-coated glass substrates.

  • Initial Wash: Manually scrub the substrates with a lint-free wipe using a laboratory detergent solution (e.g., 2% Hellmanex in DI water).

  • DI Water Rinse: Rinse the substrates thoroughly under flowing DI water for at least 1 minute.

  • Ultrasonic Cleaning (Detergent): Place the substrates in a beaker with fresh detergent solution and sonicate for 15 minutes.

  • DI Water Rinse Series: Transfer the substrates to a beaker of fresh DI water and sonicate for 10 minutes. Repeat this step two more times with fresh DI water each time.

  • Ultrasonic Cleaning (Solvent): Place the substrates in a beaker with acetone and sonicate for 15 minutes.

  • Second Solvent Clean: Transfer the substrates to a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.

  • Final Rinse: Rinse the substrates thoroughly with high-purity DI water.

  • Drying: Immediately dry the substrates with a strong stream of filtered, high-purity nitrogen or argon gas.

  • Storage/Use: Store the cleaned substrates in a clean, sealed container or use them immediately for deposition. For best results, perform an oxygen plasma or UV-Ozone clean for 10-15 minutes just prior to loading into the deposition chamber.[2]

Protocol 2: Quantitative Adhesion Measurement by Scratch Test

This protocol outlines a general procedure for using a micro/nano scratch tester.

  • Sample Preparation: Ensure the NiS film sample is clean and free of any surface debris.

  • Mounting: Securely mount the sample on the tester's stage to prevent any movement during the test.

  • Indenter Selection: Choose a suitable indenter, typically a Rockwell C diamond stylus with a tip radius of 200 µm for harder films or a smaller radius for softer/thinner films.[13]

  • Test Parameter Setup:

    • Start Load: Set a low initial load (e.g., 0.5 N) to ensure the stylus makes contact without initial damage.

    • End Load: Set a final load sufficient to cause complete delamination (e.g., 50 N). This may require a preliminary test to determine the approximate failure range.

    • Loading Rate: Define the rate of load increase (e.g., 20 N/min).

    • Scratch Speed: Set the transverse speed of the stylus (e.g., 10 mm/min).

    • Scratch Length: Define the total length of the scratch (e.g., 10 mm).

  • Test Execution: Initiate the test. The instrument will draw the stylus across the surface while progressively increasing the normal load and simultaneously recording the normal force, tangential (frictional) force, and acoustic emission signals.

  • Analysis:

    • Use the instrument's optical microscope to examine the scratch track. Identify the precise locations of initial cracking (cohesive failure) and the first point of delamination from the substrate (adhesive failure).

    • Correlate these microscopic observations with the recorded data. A sudden change in frictional force or a sharp spike in the acoustic emission signal often corresponds to a failure event.

    • The normal force at which the first significant adhesive failure occurs is defined as the lower critical load, Lc1. The force at which widespread delamination occurs is the upper critical load, Lc2. These values are your quantitative measure of adhesion.

Visualizations

Troubleshooting_Workflow cluster_cause Potential Causes cluster_solution Solutions start NiS Film Fails Adhesion Test cause1 Inadequate Substrate Cleaning? start->cause1 cause2 High Internal Film Stress? start->cause2 cause3 Poor Deposition Conditions? (e.g., CBD pH, Temp) start->cause3 sol1 Implement Multi-Stage Cleaning Protocol (Solvents, Plasma/UV) cause1->sol1 sol2 Optimize Deposition Parameters (Temp, Pressure, Rate) cause2->sol2 sol4 Perform Post-Deposition Annealing cause2->sol4 sol5 Adjust CBD Bath Chemistry (pH, Precursor Conc.) cause3->sol5 end_node Adhesion Improved sol1->end_node sol3 Use Adhesion Layer (e.g., Ti, Cr) sol2->sol3 sol3->end_node sol4->end_node sol5->end_node

Caption: Troubleshooting workflow for poor NiS film adhesion.

Adhesion_Improvement_Strategies cluster_pre Pre-Deposition cluster_during During Deposition cluster_post Post-Deposition center Improved NiS Film Adhesion pre1 Rigorous Substrate Cleaning pre1->center pre2 Surface Roughening / Etching pre2->center pre3 Adhesion Layer Deposition (Ti/Cr) pre3->center pre4 Plasma / UV-Ozone Activation pre4->center during1 Substrate Heating during1->center during2 Optimize Deposition Rate during2->center during3 Control Sputtering Pressure during3->center post1 Stress-Relief Annealing post1->center

Caption: Key strategies to enhance NiS film adhesion.

References

mitigating degradation of Nickel(II) sulfide catalysts during operation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel(II) sulfide (NiS) catalysts. The information aims to help mitigate catalyst degradation and address common issues encountered during operation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound catalyst deactivation?

A1: The primary causes of NiS catalyst deactivation include:

  • Poisoning: This is a major issue, especially from sulfur compounds (e.g., H₂S) which can block active sites on the catalyst surface.[1][2] Other potential poisons include lead, mercury, phosphorus, and silicon.[1][3][4]

  • Coking or Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block pores and active sites, leading to a decline in activity.[1]

  • Sintering: At high operating temperatures, the small nickel sulfide nanoparticles can agglomerate into larger particles. This process, known as sintering, reduces the active surface area of the catalyst.[1][2]

  • Phase Transformation/Restructuring: The crystalline phase of nickel sulfide can change during operation, or the surface can restructure. For instance, in electrocatalytic applications, the surface can oxidize, leading to a loss of active sites.

  • Leaching: In liquid-phase reactions, active components of the catalyst can dissolve into the reaction medium.

Q2: How can I improve the stability of my NiS catalyst?

A2: Several strategies can be employed to enhance the stability of NiS catalysts:

  • Doping: Introducing a second metal, such as cobalt, iron, or molybdenum, can improve the intrinsic activity and stability of the catalyst.[5]

  • Support Interaction: The choice of support material and the interaction between the nickel sulfide and the support can significantly influence stability. A strong metal-support interaction can help prevent sintering.

  • Surface Engineering: Creating core-shell structures or applying protective coatings can shield the active NiS phase from deactivation.[6]

  • Control of Morphology and Phase: Synthesizing specific crystalline phases of nickel sulfide (e.g., Ni₃S₂) has been shown to offer superior performance and stability in certain applications compared to other phases like NiS or NiS₂.[7]

  • Feedstock Purification: Removing poisons from the reactant stream before they reach the catalyst is a crucial preventative measure.[8]

Q3: Is it possible to regenerate a deactivated NiS catalyst?

A3: Yes, regeneration is often possible, particularly for catalysts deactivated by sulfur poisoning or coking. Common regeneration methods include:

  • For Sulfur Poisoning:

    • High-Temperature Oxidation: This involves treating the catalyst with an oxidizing agent (like air or steam) at elevated temperatures to convert the adsorbed sulfur species into volatile sulfur oxides.[9]

    • Hydrogen Treatment: Following oxidation, a reduction step with hydrogen is typically required to restore the active metallic nickel phase.[10]

  • For Coking:

    • Gasification: Treating the coked catalyst with steam or a controlled amount of oxygen at high temperatures can burn off the deposited carbon.[2]

It's important to note that regeneration may not always fully restore the initial activity, and the process itself can sometimes contribute to other deactivation mechanisms like sintering if not carefully controlled.[2]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues with NiS catalysts.

Issue 1: Rapid Loss of Catalytic Activity
Potential Cause Diagnostic Check Recommended Action
Sulfur Poisoning Analyze the feedstock for sulfur-containing compounds. Perform post-reaction characterization of the catalyst (e.g., XPS, EDX) to detect sulfur on the surface.If sulfur is present in the feed, implement an upstream purification step (e.g., guard bed). For a poisoned catalyst, attempt regeneration via oxidation and reduction cycles.[9][10]
Coking/Fouling Use Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify carbon deposition on the spent catalyst.Optimize reaction conditions (e.g., increase H₂/hydrocarbon ratio in reforming reactions) to minimize coke formation. Regenerate the catalyst by controlled oxidation.[1]
Mechanical Failure Visually inspect the catalyst bed for signs of crushing or channeling. Measure the pressure drop across the reactor; a significant increase can indicate catalyst attrition.Ensure proper reactor loading and handling of the catalyst. Use a catalyst with higher mechanical strength if the issue persists.
Phase Change Analyze the spent catalyst using X-ray Diffraction (XRD) to identify any changes in the crystalline phase of the nickel sulfide.Re-evaluate the synthesis protocol to ensure the desired, more stable phase is formed. Consider operating at conditions that do not favor the undesirable phase transition.[7]
Issue 2: Gradual Decline in Performance Over Time
Potential Cause Diagnostic Check Recommended Action
Sintering Characterize the spent catalyst using Transmission Electron Microscopy (TEM) or XRD to observe changes in particle size.Operate at the lowest effective temperature to minimize thermal degradation. Utilize a support material that has a strong interaction with the NiS particles to anchor them.[2]
Slow Poisoning Regularly analyze the feedstock for trace impurities that may accumulate on the catalyst over time.Implement more rigorous feedstock purification. Consider using a sacrificial guard bed that is replaced periodically.
Leaching of Active Phase Analyze the product stream for traces of nickel using techniques like Inductively Coupled Plasma (ICP) spectroscopy.Modify the catalyst to enhance the stability of the active phase, for example, by creating a core-shell structure or improving metal-support interactions.

Data Presentation

Table 1: Performance of Different Nickel Sulfide Phases in Hydrogen Evolution Reaction (HER)
Catalyst PhaseOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Notes
Ni₃S₂LowerLowerOften exhibits the best performance due to its metallic nature and high conductivity.[7]
NiS₂IntermediateIntermediatePerformance can be influenced by morphology and synthesis method.[7]
NiSHigherHigherGenerally shows lower intrinsic activity compared to Ni₃S₂ and NiS₂.[7]

Note: The exact values can vary significantly based on the synthesis method, support material, and testing conditions. The table indicates general performance trends.

Table 2: Catalyst Regeneration Efficiency for Sulfur Poisoning
Catalyst SystemRegeneration MethodActivity RecoveryReference
Ni-Ce-ZrH₂ heat treatment at 350 °C~100% (to pre-poisoned level)[10]
Ni-based reforming catalystHigh-temperature oxidationEffective regeneration[9]
Ni-based reforming catalystHigh-temperature steam treatmentSlower but effective regeneration[9]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of NiS Electrocatalysts

Objective: To evaluate the durability of a NiS-based electrocatalyst under continuous operation.

Methodology:

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the NiS catalyst powder in a solution of deionized water, isopropanol, and a binder (e.g., Nafion).

    • Sonication of the mixture is crucial to ensure a homogeneous dispersion.

    • Drop-cast a specific volume of the ink onto a conductive substrate (e.g., glassy carbon electrode, nickel foam) to achieve a desired mass loading.

    • Allow the electrode to dry completely under ambient or slightly elevated temperature.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • The prepared NiS-based electrode serves as the working electrode.

    • A platinum wire or graphite rod is typically used as the counter electrode.

    • A reference electrode (e.g., Ag/AgCl or Hg/HgO) is placed in close proximity to the working electrode.

  • Stability Test:

    • The test is performed in a suitable electrolyte (e.g., 1 M KOH for alkaline HER).

    • Chronopotentiometry: Apply a constant current density (e.g., -10 mA/cm² for HER) and record the potential over an extended period (e.g., 10-100 hours). An increase in the required potential indicates performance degradation.[5]

    • Chronoamperometry: Apply a constant potential and monitor the current density over time. A decrease in current density signifies a loss of activity.

    • Cyclic Voltammetry (CV) Cycling: Subject the electrode to a large number of CV cycles (e.g., 1000 cycles) within a specific potential window. Compare the polarization curves before and after cycling to assess any loss in activity.

  • Post-Test Characterization:

    • After the stability test, the electrode should be carefully rinsed with deionized water and dried.

    • Characterize the catalyst using techniques like SEM to observe morphological changes, XRD for phase transformations, and XPS to analyze surface chemical state changes.

Protocol 2: Regeneration of a Sulfur-Poisoned NiS Catalyst

Objective: To restore the activity of a NiS catalyst that has been deactivated by sulfur compounds.

Methodology:

  • Pre-Regeneration Characterization (Optional but Recommended):

    • Analyze a small sample of the spent catalyst to confirm sulfur poisoning and quantify the extent of deactivation. Techniques like TGA, XPS, and activity testing are useful.

  • Oxidation Step:

    • Place the deactivated catalyst in a tube furnace.

    • Introduce a controlled flow of a dilute oxidant gas (e.g., 1-5% O₂ in an inert gas like N₂ or Ar).

    • Ramp the temperature to a target between 400-750 °C (the optimal temperature depends on the specific catalyst and support and should be determined experimentally).

    • Hold at this temperature for a set duration (e.g., 1-3 hours) to allow for the oxidation of nickel sulfide to nickel oxide and the removal of sulfur as SO₂.

  • Inert Purge:

    • After the oxidation step, switch the gas flow to an inert gas (N₂ or Ar) while maintaining the temperature to purge any remaining oxygen.

  • Reduction Step:

    • Introduce a reducing gas, typically a mixture of H₂ in an inert gas (e.g., 5-10% H₂ in N₂).

    • Maintain or adjust the temperature to a suitable reduction temperature (e.g., 400-600 °C) to reduce the nickel oxide back to metallic nickel. The sulfidation step will re-form the active nickel sulfide phase.

    • Hold for a specified time (e.g., 2-4 hours) until the reduction is complete.

  • Re-sulfidation (if necessary):

    • Depending on the application, the reduced catalyst may need to be re-sulfided to form the active NiS phase. This can be done by introducing a controlled amount of a sulfiding agent (e.g., H₂S) at a specific temperature.

  • Post-Regeneration Characterization:

    • Analyze the regenerated catalyst to confirm the removal of sulfur and the restoration of the desired catalyst phase and morphology.

    • Test the catalytic activity to quantify the recovery of performance.[9][10]

Visualizations

CatalystDegradationPathways cluster_causes Primary Causes of Deactivation cluster_effects Effects on Catalyst cluster_outcome Overall Outcome Poisoning Poisoning (e.g., Sulfur, Metals) BlockedSites Active Site Blocking Poisoning->BlockedSites Coking Coking / Fouling (Carbon Deposition) Coking->BlockedSites Sintering Sintering (Thermal Degradation) SurfaceAreaLoss Loss of Active Surface Area Sintering->SurfaceAreaLoss PhaseChange Phase Change / Oxidation PhaseTransformation Change in Crystalline Structure PhaseChange->PhaseTransformation Deactivation Catalyst Deactivation (Loss of Activity & Selectivity) BlockedSites->Deactivation SurfaceAreaLoss->Deactivation PhaseTransformation->Deactivation

Caption: Common degradation pathways for NiS catalysts.

TroubleshootingWorkflow Start Performance Decline Observed CheckRate Is the deactivation rapid or gradual? Start->CheckRate Rapid Rapid Deactivation CheckRate->Rapid Rapid Gradual Gradual Deactivation CheckRate->Gradual Gradual CheckPoisoning Analyze feed for poisons. Characterize spent catalyst for S, C. Rapid->CheckPoisoning CheckSintering Characterize spent catalyst for particle size increase (TEM, XRD). Gradual->CheckSintering PoisoningConfirmed Poisoning or Coking Identified CheckPoisoning->PoisoningConfirmed SinteringConfirmed Sintering Identified CheckSintering->SinteringConfirmed Regenerate Action: Purify Feedstock. Regenerate Catalyst. PoisoningConfirmed->Regenerate Yes OptimizeTemp Action: Lower Operating Temperature. Improve Support Interaction. SinteringConfirmed->OptimizeTemp Yes

Caption: A logical workflow for troubleshooting NiS catalyst deactivation.

References

Validation & Comparative

Validating the Phase Purity of Synthesized Nickel(II) Sulfide: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the phase purity of synthesized materials is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) with other key analytical techniques for validating the phase purity of Nickel(II) sulfide (NiS), a material with diverse applications in catalysis, energy storage, and electronics.

This guide details experimental protocols for both the synthesis of NiS and its subsequent characterization. Quantitative data from various analytical methods are presented in clear, comparative tables, and logical workflows are illustrated using diagrams to provide a thorough understanding of the phase purity validation process.

Synthesis of this compound Nanoparticles via Hydrothermal Method

A common and reliable method for synthesizing this compound nanoparticles is the hydrothermal method. This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel, known as an autoclave.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve 1.24 g of nickel acetate (Ni(CH₃COO)₂) in 50 ml of distilled water with magnetic stirring. In a separate beaker, dissolve a specific amount of a sulfur source, such as thiourea (CH₄N₂S), in distilled water. The molar ratio of the nickel precursor to the sulfur source can be varied to control the resulting phase and morphology of the nickel sulfide.

  • Mixing and Transfer: Slowly add the sulfur source solution to the nickel acetate solution under continuous stirring. After thorough mixing, transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Hydrothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature, typically between 140°C and 200°C, for a duration of 12 to 24 hours. The temperature and time are critical parameters that influence the crystallinity and phase of the final product.

  • Product Recovery and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. The resulting black precipitate is collected by centrifugation. To remove any unreacted precursors and byproducts, the product is washed multiple times with distilled water and ethanol.

  • Drying: Finally, the purified this compound nanoparticles are dried in a vacuum oven at around 60-80°C for several hours to obtain a fine powder.

Phase Purity Validation: A Multi-technique Approach

While X-ray Diffraction (XRD) is the primary technique for determining the crystalline phase of a material, a comprehensive validation of phase purity, especially in nanomaterials, necessitates the use of complementary techniques. This section compares XRD with other analytical methods and provides insights into their synergistic application.

X-ray Diffraction (XRD): The Cornerstone of Phase Identification

XRD is a powerful non-destructive technique that provides detailed information about the crystallographic structure, phase composition, and crystallite size of a material. By bombarding the sample with X-rays and analyzing the diffraction pattern, one can identify the specific crystalline phases present by comparing the obtained pattern to a standard database, such as the Joint Committee on Powder Diffraction Standards (JCPDS).

Experimental Protocol for XRD Analysis:

  • Sample Preparation: A small amount of the dried NiS powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Data Collection: The XRD analysis is performed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is typically collected over a 2θ range of 10° to 80° with a specific step size and scan speed.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are then compared with standard JCPDS cards for different nickel sulfide phases (e.g., hexagonal α-NiS, rhombohedral β-NiS, and other stoichiometries like NiS₂, Ni₃S₂, Ni₉S₈) to confirm the synthesized phase. The absence of peaks corresponding to other phases or impurities indicates high phase purity. The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.

Diagram of the Experimental Workflow for NiS Synthesis and Phase Purity Validation:

experimental_workflow cluster_synthesis NiS Synthesis (Hydrothermal) cluster_characterization Phase Purity Validation cluster_analysis Data Analysis & Conclusion s1 Precursor Solution (Nickel Acetate + Thiourea) s2 Hydrothermal Reaction (Autoclave, 140-200°C) s1->s2 s3 Washing & Centrifugation s2->s3 s4 Drying (Vacuum Oven) s3->s4 c1 XRD (Phase ID, Crystallite Size) s4->c1 Synthesized NiS Powder c2 SEM/EDX (Morphology, Elemental Composition) s4->c2 Synthesized NiS Powder c3 TEM/SAED (Nanostructure, Crystal Structure) s4->c3 Synthesized NiS Powder c4 XPS (Surface Chemistry, Oxidation State) s4->c4 Synthesized NiS Powder a1 Compare XRD to JCPDS c1->a1 a2 Quantitative Analysis (Rietveld Refinement) c1->a2 a3 Correlate with other techniques c2->a3 c3->a3 c4->a3 a1->a2 a2->a3 a4 Confirm Phase Purity a3->a4

Caption: Experimental workflow for the synthesis and phase purity validation of this compound.

Comparison with Alternative Characterization Techniques

While XRD provides bulk phase information, other techniques offer complementary data on morphology, elemental composition, and surface chemistry, which are crucial for a complete picture of the material's purity.

Table 1: Comparison of Analytical Techniques for Phase Purity Validation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Diffraction (XRD) Crystalline phase identification, lattice parameters, crystallite size, quantitative phase analysis (Rietveld).Non-destructive, provides bulk information, highly accurate for phase identification.Not sensitive to amorphous phases, detection limit for minor phases can be high.
Scanning Electron Microscopy (SEM) Surface morphology, particle size and shape, and agglomeration.High-resolution imaging of the material's surface.Provides no information about the internal structure or elemental composition without EDX.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) Elemental composition and distribution.Provides quantitative elemental analysis, can be coupled with SEM for elemental mapping.Light elements can be difficult to detect, provides elemental and not phase information.
Transmission Electron Microscopy (TEM) Nanoparticle morphology, size distribution, crystal structure of individual particles (via SAED).Very high resolution imaging, can provide crystallographic information on a nanoscale.Provides localized information, sample preparation can be tedious.
Selected Area Electron Diffraction (SAED) Crystal structure and lattice parameters of individual nanoparticles.Confirms the crystallinity and phase of individual particles.Averages over a selected area, may not be representative of the bulk sample.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition, chemical states, and electronic states of the elements.Highly surface-sensitive, provides information on oxidation states.Provides information only from the top few nanometers of the surface, not a bulk technique.

Table 2: Representative Experimental Data for Synthesized this compound

ParameterXRDEDXTEMXPS
Phase Identified Hexagonal α-NiS (JCPDS: 02-1280)-Confirmed hexagonal lattice from SAED patterns-
Crystallite Size (nm) ~20-50 (from Debye-Scherrer)-~20-50 (from TEM images)-
Elemental Composition (at%) -Ni: ~50%, S: ~50%-Ni: ~48%, S: ~52% (surface)
Morphology -Agglomerated spherical nanoparticlesIndividual spherical nanoparticles-
Chemical State ---Ni 2p₃/₂ and S 2p peaks confirm Ni²⁺ and S²⁻ states
Purity Indication No peaks from other phases like NiO or other NiS stoichiometries observed.Stoichiometric ratio close to 1:1.Uniform morphology and consistent diffraction patterns across multiple particles.Absence of signals from precursor materials or other contaminants on the surface.

Logical Framework for Phase Purity Assessment

logical_framework cluster_primary Primary Analysis cluster_secondary Complementary Analysis cluster_conclusion Conclusion xrd XRD Analysis sem_edx SEM/EDX xrd->sem_edx Bulk Phase vs. Morphology/Composition tem_saed TEM/SAED xrd->tem_saed Bulk vs. Nanoscale Crystal Structure xps XPS xrd->xps Bulk vs. Surface Chemistry conclusion Phase Purity Validated xrd->conclusion sem_edx->conclusion tem_saed->conclusion xps->conclusion

Caption: Logical workflow for comprehensive phase purity validation of NiS.

Conclusion

Validating the phase purity of synthesized this compound requires a multi-faceted approach. While XRD serves as the primary tool for identifying the crystalline phase and assessing the presence of crystalline impurities, it provides an incomplete picture on its own. Complementary techniques such as SEM with EDX, TEM with SAED, and XPS are indispensable for a thorough characterization. SEM and TEM reveal the morphology and size of the nanoparticles, while EDX confirms the elemental stoichiometry. SAED provides crystallographic information at the nanoscale, and XPS verifies the surface chemical states and the absence of surface contaminants. By integrating the data from these techniques, researchers can confidently ascertain the phase purity of their synthesized NiS, ensuring the reliability and accuracy of their subsequent research and development activities.

Comparative Analysis of α-NiS and β-NiS Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers

Nickel sulfide (NiS) has emerged as a promising and cost-effective catalyst for a range of electrochemical applications, owing to its unique electronic properties and catalytic activity. It primarily exists in two crystalline phases: the hexagonal α-NiS and the rhombohedral β-NiS (millerite). The arrangement of atoms in these phases leads to distinct physical and chemical properties, which in turn significantly influence their catalytic performance. This guide provides an objective comparison of α-NiS and β-NiS across various catalytic reactions, supported by experimental data, to aid researchers in selecting the appropriate phase for their specific applications.

Phase-Selective Synthesis of α-NiS and β-NiS

The catalytic efficacy of NiS is intrinsically linked to its phase purity and morphology, which are dictated by the synthesis method. Phase control is typically achieved by carefully tuning reaction parameters such as temperature, solvent, and precursors.[1][2]

Common Synthesis Methodologies:

Synthesis MethodTarget PhaseTypical PrecursorsKey Parameters & SolventsReference
Solvothermal/Hydrothermalα-NiSNickel sulfate (NiSO₄), ThioureaEthylene glycol/water (2:1 ratio), 180°C for 12h[3]
Solvothermal/Hydrothermalβ-NiSNickel sulfate (NiSO₄), ThioureaVarying glycol/water ratio, or using specific chelating agents like diethanolamine (DEA)[3][4]
Solvent-free Thermolysisα-NiS & β-NiSNickel alkyl xanthate complexesPhase selection is controlled by decomposition temperature.[5][6]
Microwave-assistedα-NiS & α-β-NiS compositeNickel nitrate, ThioureaRapid synthesis (e.g., 15 min), with phase controlled by temperature (140-180°C).[2][2]

Comparative Catalytic Performance

The distinct crystalline structures of α-NiS and β-NiS result in varied performance across different electrochemical reactions, including energy storage (supercapacitors) and energy conversion (electrocatalysis).

Supercapacitor Applications

In energy storage applications, both phases exhibit pseudocapacitive behavior. However, studies suggest that β-NiS often demonstrates slightly superior performance in terms of specific capacitance.

Performance Data for Supercapacitors:

CatalystSpecific Capacitance / CapacityCurrent Density / Scan RateKey FindingsReference
α-NiS 1,940 F/g2 mV/sHigh capacitance, with 79% retention at 1 A/g.[5][7]
α-NiS (hollow spheres)717.3 F/g0.6 A/gGood cycle life and high specific capacitance.[8]
β-NiS 2,150 F/g2 mV/sShowed slightly higher specific capacitance than the α-phase under similar conditions.[5][7]
β-NiS (nanoparticles)638.34 C/g1 A/gAssembled hybrid supercapacitor showed high energy density (43.57 Wh/kg).[9][9]
Electrocatalytic Water Splitting

Water electrolysis, comprising the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER), is critical for green hydrogen production. Both NiS phases are active for these reactions, though performance varies with the specific reaction and electrolyte conditions.

For the OER, β-NiS has been reported to exhibit exceptionally high activity. It's important to note that during the OER in alkaline media, the surface of NiS often undergoes in-situ transformation to form the catalytically active nickel oxide/oxyhydroxide species.[10][11]

Comparative OER Performance Data (in Alkaline Media):

CatalystOverpotential @ 10 mA/cm² (η₁₀)Tafel Slope (mV/dec)Key FindingsReference
β-NiS 139 mV32 mV/decShowed a fast and efficient OER process with a very low Tafel slope.[5][6]
NiS/Ni (composite)301 mV46 mV/decThe in-situ formed composite showed excellent OER activity.[12]
Dual-phase NiS/Ni₇S₆ 290 mVNot SpecifiedThe dual-phase structure demonstrated excellent stability over 50 hours.[10][10]

In the HER, both phases show promise, and performance can be significantly enhanced through strategies like carbon coating or creating composite structures.

Comparative HER Performance Data:

CatalystOverpotential @ 10 mA/cm² (η₁₀)Tafel Slope (mV/dec)ElectrolyteReference
α-NiS (hexagonal)163 mV (after electrolysis)89.3 mV/dec (after electrolysis)1 M NaOH[13]
β-NiS (carbon-coated)85 mV46 mV/dec0.5 M H₂SO₄[14]
NiS/Ni (composite)161 mV74 mV/decAlkaline[12]

A comparative study of NiS, NiS₂, and Ni₃S₂ nanoparticles found the intrinsic HER activity in alkaline conditions follows the order Ni₃S₂ > NiS₂ > NiS.[15]

Urea Oxidation Reaction (UOR)

The electro-oxidation of urea is a promising technology for simultaneous wastewater remediation and energy production. Nanostructured β-NiS has been demonstrated as a highly efficient catalyst for this reaction, outperforming the benchmark Ni(OH)₂.[4]

UOR Performance Data for β-NiS:

CatalystOnset Potential (vs. RHE)Tafel Slope (mV/dec)ElectrolyteKey FindingsReference
β-NiS (nanoflower)1.40 V66 mV/dec1 M KOH + 0.33 M UreaSuperior performance to Ni(OH)₂, attributed to unique morphology and high conductivity.[4][4]
Ce-doped NiS Not SpecifiedNot Specified1 M KOH + 0.5 M UreaCe-doping induced reconstruction into NiOOH, reducing the UOR energy barrier.[16][16]

Experimental Protocols & Methodologies

Detailed and consistent experimental procedures are crucial for the valid comparison of catalytic materials. Below are representative protocols for the synthesis and electrochemical evaluation of NiS catalysts.

Protocol 1: Solvothermal Synthesis of α-NiS

This protocol is adapted from a method for synthesizing spherical α-NiS microstructures.[3]

  • Precursor Solution Preparation: Dissolve 2 mmol of nickel sulfate hexahydrate (NiSO₄·6H₂O) and 4 mmol of thiourea in a 45 mL mixed solvent of ethylene glycol and deionized water with a volume ratio of 2:1.

  • Mixing: Stir the solution vigorously for 30 minutes at room temperature to ensure a homogeneous mixture.

  • Solvothermal Reaction: Transfer the mixture into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at 180°C for 12 hours in an oven.

  • Product Recovery: After the reaction, allow the autoclave to cool naturally to room temperature.

  • Washing: Collect the black precipitate by centrifugation, wash it repeatedly with deionized water and absolute ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60°C for 6 hours.

  • Characterization: Analyze the phase purity and morphology of the synthesized α-NiS using Powder X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).

Protocol 2: Electrochemical Performance Evaluation (OER/HER/UOR)

This is a general protocol for assessing electrocatalytic activity using a standard three-electrode setup.[10][13]

  • Working Electrode Preparation:

    • Prepare a catalyst ink by dispersing 5 mg of the synthesized NiS catalyst powder and 1 mg of a conductive agent (e.g., carbon black) in a solution containing 950 µL of isopropanol and 50 µL of Nafion solution (5 wt%).

    • Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

    • Drop-cast a specific volume (e.g., 5-10 µL) of the ink onto a glassy carbon electrode or other substrates (e.g., carbon paper, nickel foam) and allow it to dry at room temperature.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode configuration in the desired electrolyte (e.g., 1 M KOH for OER/HER, or 1 M KOH + 0.33 M Urea for UOR).

    • The prepared NiS-coated electrode serves as the working electrode .

    • A graphite rod or platinum wire is used as the counter electrode .

    • A saturated calomel electrode (SCE) or mercury/mercuric oxide (Hg/HgO) electrode is used as the reference electrode . (Note: All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale for proper comparison).

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Cycle the potential within a specific window to activate the catalyst surface before recording performance data.

    • Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²). All LSV curves should be iR-corrected to eliminate the effect of solution resistance.

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot gives the Tafel slope, which provides insight into the reaction kinetics.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific potential to analyze the charge-transfer resistance (Rct) of the catalyst.

    • Chronoamperometry/Chronopotentiometry: Conduct long-term stability tests by holding the electrode at a constant potential or current and monitoring the current density or potential over time.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of NiS catalysts.

G cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Electrochemical Evaluation Precursors 1. Precursor Mixing (e.g., NiSO₄ + Thiourea) Reaction 2. Hydrothermal/ Solvothermal Reaction Precursors->Reaction Processing 3. Washing & Drying Reaction->Processing XRD XRD (Phase ID) Processing->XRD 4. Material Analysis SEM SEM (Morphology) Processing->SEM 4. Material Analysis TEM TEM (Microstructure) Processing->TEM 4. Material Analysis Electrode 5. Electrode Preparation Processing->Electrode LSV 6. LSV, Tafel, EIS (Activity & Kinetics) Electrode->LSV Stability 7. Chronoamperometry (Stability Test) LSV->Stability G cluster_electrochem Electrochemical Step cluster_chem Chemical Step Ni2 Ni(OH)₂ (Ni²⁺ Active Site) Ni3 NiOOH (Ni³⁺ Intermediate) Ni2->Ni3 -e⁻, +OH⁻ Urea Urea (CO(NH₂)₂) Ni3->Urea Chemical Oxidation Products Products (N₂, CO₂) Urea->Products Products->Ni2 Catalyst Regeneration

References

A Comparative Guide to Nickel(II) Sulfide and Cobalt Sulfide as Electrocatalysts for Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of renewable energy and catalysis, the selection of efficient, cost-effective, and durable electrocatalysts is paramount for advancing water splitting technologies. This guide provides an objective comparison of two promising candidates: nickel(II) sulfide (NiS) and cobalt sulfide (CoS), focusing on their electrocatalytic performance in both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two half-reactions of water splitting.

This comparison is supported by experimental data from peer-reviewed literature, detailing the performance metrics and the methodologies used to obtain them. The aim is to offer a clear and concise overview to aid in the selection and development of next-generation electrocatalysts.

Performance Comparison: this compound vs. Cobalt Sulfide

The electrocatalytic efficacy of NiS and CoS is evaluated based on key performance indicators: the overpotential required to achieve a current density of 10 mA/cm², which signifies the catalyst's energy efficiency, and the Tafel slope, which provides insight into the reaction kinetics. The stability of the catalyst over extended periods is also a critical factor for practical applications.

Oxygen Evolution Reaction (OER)

The OER is often the bottleneck in water splitting due to its sluggish kinetics. The data below, extracted from a comparative study, highlights the performance of NiS and CoS in an alkaline medium (1 M KOH).

ElectrocatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)
This compound (NiS)326[1]94[1]
Cobalt Sulfide (CoS)320[1]84[1]

Lower values indicate better performance.

As the data indicates, CoS exhibits a slightly lower overpotential and a smaller Tafel slope for the OER compared to NiS, suggesting more favorable kinetics for oxygen evolution under the tested conditions.[1]

Hydrogen Evolution Reaction (HER)

The HER is the cathodic reaction where protons are reduced to hydrogen gas. The following table compares the HER performance of NiS and CoS in the same alkaline electrolyte.

ElectrocatalystOverpotential @ 10 mA/cm² (mV)
This compound (NiS)337[1]
Cobalt Sulfide (CoS)329[1]

Lower values indicate better performance.

For the HER, CoS again shows a marginally lower overpotential than NiS, indicating slightly better catalytic activity for hydrogen production in alkaline media.[1] It is important to note that the performance of both NiS and CoS can be significantly influenced by factors such as morphology, crystallinity, and the presence of heterostructures.

Experimental Protocols

To ensure the reproducibility and accurate comparison of electrocatalytic performance, standardized experimental protocols are crucial. Below are detailed methodologies for the synthesis of NiS and CoS electrocatalysts and the subsequent electrochemical evaluation, based on common practices in the field.

Synthesis of Electrocatalysts: Hydrothermal Method

A widely used method for synthesizing metal sulfide nanostructures is the hydrothermal method, which allows for good control over the material's morphology and crystallinity.

1. Synthesis of this compound (NiS) Nanostructures:

  • Precursors: Nickel chloride hexahydrate (NiCl₂·6H₂O) as the nickel source and L-cysteine as the sulfur source.[2]

  • Procedure:

    • Dissolve 2 mmol of NiCl₂·6H₂O and 2 mmol of L-cysteine in 35 ml of ethylene glycol.[2]

    • Stir the mixture magnetically for at least 2 hours to ensure homogeneity.[2]

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.[2]

    • Seal the autoclave and heat it at 200°C for 24 hours.[2]

    • After cooling to room temperature, collect the black precipitate by centrifugation.[2]

    • Wash the product alternately with deionized water and ethanol multiple times to remove any unreacted precursors and byproducts.[2]

    • Dry the final NiS product in a vacuum oven at 70°C for 12 hours.[2]

2. Synthesis of Cobalt Sulfide (CoS) Nanostructures:

  • Precursors: Cobalt chloride hexahydrate (CoCl₂·6H₂O) as the cobalt source and thiourea (CH₄N₂S) as the sulfur source.

  • Procedure:

    • Prepare a solution by dissolving a specific molar ratio of CoCl₂·6H₂O and thiourea in a solvent, often a mixture of water and ethanol.

    • Stir the solution until all precursors are fully dissolved.

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave at a specific temperature (e.g., 180°C) for a set duration (e.g., 12-24 hours).

    • Allow the autoclave to cool down naturally.

    • Collect the resulting precipitate through centrifugation or filtration.

    • Wash the product thoroughly with deionized water and ethanol.

    • Dry the CoS powder in a vacuum oven.

Electrochemical Evaluation: Three-Electrode Setup

The electrocatalytic performance of the synthesized NiS and CoS is typically evaluated in a standard three-electrode electrochemical cell.[3][4][5][6]

  • Working Electrode: The synthesized catalyst material is deposited onto a conductive substrate (e.g., nickel foam, carbon paper, or glassy carbon electrode). An ink is often prepared by dispersing the catalyst powder in a solution of deionized water, ethanol, and a binder like Nafion. A specific volume of this ink is then drop-casted onto the substrate.

  • Counter Electrode: A platinum wire or graphite rod is commonly used as the counter electrode.[6]

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode.[6] All potentials are typically converted to the reversible hydrogen electrode (RHE) scale for universal comparison.

  • Electrolyte: An aqueous solution of 1.0 M potassium hydroxide (KOH) is a common electrolyte for evaluating performance in alkaline media.

  • Measurements:

    • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).[3]

    • Tafel Plot: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) to assess the reaction kinetics.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance at the electrode-electrolyte interface.

    • Chronoamperometry or Chronopotentiometry: These techniques are employed to evaluate the long-term stability of the electrocatalyst by holding a constant potential or current over an extended period (e.g., 24-100 hours) and monitoring the current density or potential, respectively.[1]

Visualizing the Process

To better understand the experimental workflow and the fundamental process of water splitting, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis (Hydrothermal) cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing prec Precursors (e.g., NiCl2, CoCl2, Sulfur Source) mix Mixing & Stirring prec->mix sol Solvent (e.g., Water, Ethanol) sol->mix auto Autoclave (Heating) mix->auto wash Washing & Centrifugation auto->wash dry Drying wash->dry cat Catalyst Powder (NiS or CoS) dry->cat ink Catalyst Ink Preparation (Catalyst, Solvent, Binder) cat->ink dep Deposition on Substrate (e.g., Drop-casting) ink->dep work_elec Working Electrode dep->work_elec cell Three-Electrode Cell (Working, Counter, Reference) work_elec->cell lsv LSV & Tafel Analysis cell->lsv eis EIS cell->eis stab Stability Test cell->stab data Performance Data lsv->data eis->data stab->data

Caption: Experimental workflow for synthesis and electrochemical evaluation.

Water_Splitting_Mechanism cluster_overall Overall Water Splitting cluster_reactions Half-Reactions on Electrocatalysts H2O 2H₂O H2 2H₂ H2O->H2 Electrolysis O2 O₂ H2O->O2 Electrolysis Anode Anode (OER) NiS or CoS Cathode Cathode (HER) NiS or CoS Anode_reaction 4OH⁻ → O₂ + 2H₂O + 4e⁻ Anode->Anode_reaction Cathode_reaction 4H₂O + 4e⁻ → 2H₂ + 4OH⁻ Cathode->Cathode_reaction

Caption: Fundamental process of alkaline water splitting.

Concluding Remarks

References

A Comparative Guide to NiS and MoS₂ for Electrocatalytic Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy and catalysis, the quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is paramount. Among the promising non-precious metal catalysts, nickel sulfide (NiS) and molybdenum disulfide (MoS₂) have garnered significant attention. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed protocols.

Performance Under Scrutiny: NiS vs. MoS₂

Both NiS and MoS₂ have demonstrated considerable catalytic activity for the HER, which involves the electrochemical reduction of protons to produce hydrogen gas. However, their efficiencies, reaction kinetics, and stability can vary significantly based on their structural properties and the electrolyte environment. While both materials are considered promising alternatives to platinum-based catalysts, they exhibit distinct electrochemical behaviors.

Molybdenum disulfide, a transition metal dichalcogenide, has been extensively studied for HER catalysis. Its catalytic activity is primarily attributed to the active sites located at the edges of its layered structure.[1][2] The basal plane of 2H-MoS₂ is relatively inert, but strategies such as creating defects, phase engineering to the metallic 1T phase, and forming heterostructures can significantly enhance its performance.[1][3]

Nickel sulfide, on the other hand, exists in various stoichiometric forms (e.g., NiS, NiS₂, Ni₃S₂), each with different electronic properties and catalytic activities.[4] Generally, nickel sulfides are recognized for their good performance in alkaline media.[4] The formation of heterostructures, for instance with MoS₂, has been shown to synergistically improve the catalytic performance by optimizing electronic structures and increasing the number of active sites.[5][6][7]

Quantitative Performance Comparison

To facilitate a clear comparison, the following table summarizes key performance metrics for NiS and MoS₂-based electrocatalysts for the hydrogen evolution reaction, as reported in various studies. It is important to note that performance is highly dependent on the specific material morphology, synthesis method, and experimental conditions.

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
NiS1.0 M KOH~116.8 (for NiS specifically)116.8Good[8]
NiS/Ni₃S₂1.0 M KOH207 (at 100 mA/cm²)116.3Stable for 100 hours[9]
MoS₂0.5 M H₂SO₄90.4 (for MoS₂ specifically)90.4Stable[8]
1T-MoS₂0.5 M H₂SO₄149--[1]
NiS@MoS₂/NC1.0 M KOH18956.7Good[5]
1T-MoS₂/NiS1.0 M KOH8975Stable[6]
MoS₂/NiS1.0 M KOH84.176.9Stable after 3000 CV cycles[8]
NiS-MoS₂ HNSAs/CC1.0 M KOH10656.7Stable for 24 hours[7]

Experimental Protocols

The evaluation of HER electrocatalysts typically involves a standard three-electrode electrochemical setup.[10][11]

1. Electrode Preparation:

  • Working Electrode: The catalyst material (e.g., NiS, MoS₂) is typically dispersed in a solution containing a solvent (e.g., ethanol, isopropanol) and a binder (e.g., Nafion) through ultrasonication to form a catalyst ink. A specific volume of this ink is then drop-casted or spin-coated onto a conductive substrate, such as glassy carbon, carbon cloth, or nickel foam, and dried.[12]

  • Counter Electrode: A platinum wire or graphite rod is commonly used as the counter electrode.[13]

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode is used as the reference electrode. All potentials are typically converted to the reversible hydrogen electrode (RHE) scale.

2. Electrochemical Measurements:

  • Electrolyte: The experiments are conducted in an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) electrolyte.[14]

  • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 2-5 mV/s) to generate the polarization curve (current density vs. potential).[14] The overpotential required to achieve a specific current density (e.g., 10 mA/cm²) is a key metric for catalytic activity.

  • Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density) and provides insight into the HER mechanism.[15][16]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the electrode kinetics and charge transfer resistance.

  • Chronoamperometry or Chronopotentiometry: These techniques are employed to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period.[9]

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

HER_Pathway cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H_plus H⁺ H_ads H_ads H_plus->H_ads + e⁻ e_minus_v e⁻ H_ads_h H_ads H_ads_t1 H_ads H_ads_t2 H_ads H2_h H₂ H_ads_h->H2_h + H⁺ + e⁻ H_plus_h H⁺ e_minus_h e⁻ H2_t H₂ H_ads_t1->H2_t + H_ads

Caption: The Hydrogen Evolution Reaction (HER) pathway.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis Synthesis Catalyst Synthesis (e.g., Hydrothermal) Characterization Material Characterization (XRD, SEM, TEM) Synthesis->Characterization Ink_Prep Catalyst Ink Preparation Characterization->Ink_Prep Deposition Deposition on Substrate Ink_Prep->Deposition Drying Drying Deposition->Drying Cell_Assembly Three-Electrode Cell Assembly Drying->Cell_Assembly LSV Linear Sweep Voltammetry (LSV) Cell_Assembly->LSV Stability Stability Test Cell_Assembly->Stability Tafel Tafel Analysis LSV->Tafel EIS Electrochemical Impedance Spectroscopy (EIS) LSV->EIS Data_Extraction Performance Metrics Extraction (Overpotential, Tafel Slope) Tafel->Data_Extraction EIS->Data_Extraction Stability->Data_Extraction Comparison Comparative Analysis Data_Extraction->Comparison

Caption: Experimental workflow for HER catalyst evaluation.

Conclusion

Both NiS and MoS₂ are viable, earth-abundant catalysts for the hydrogen evolution reaction. MoS₂ has been more extensively researched, with a well-understood mechanism focusing on its edge sites. NiS shows particular promise in alkaline electrolytes. The presented data indicates that heterostructures of NiS and MoS₂ often exhibit superior performance compared to the individual components, benefiting from synergistic effects that enhance active site availability and charge transfer kinetics.[5][6][7][8] The choice between these materials will ultimately depend on the specific application, desired operating pH, and the feasibility of synthesis protocols. Further research into optimizing the morphology and composition of these sulfide catalysts will continue to pave the way for more efficient and economical hydrogen production.

References

A Comparative Analysis of Nickel(II) Sulfide Supercapacitors and Commercial Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide

The quest for high-performance energy storage solutions is a cornerstone of modern materials science, with supercapacitors emerging as a critical technology for applications demanding rapid charge-discharge cycles and high power delivery. While commercially available supercapacitors, predominantly based on activated carbon, have established a significant market presence, researchers are continually exploring novel materials to push the boundaries of energy and power density. Among these, Nickel(II) sulfide (NiS) has garnered considerable attention as a promising pseudocapacitive material. This guide provides an objective comparison of the performance of laboratory-scale NiS-based supercapacitors against their commercial counterparts, supported by experimental data and detailed protocols.

Performance Benchmark: this compound vs. Commercial Supercapacitors

The electrochemical performance of NiS-based supercapacitors, as reported in recent literature, demonstrates significant potential, often exceeding the metrics of commercially available devices. However, it is crucial to consider that laboratory results are typically based on the mass of the active material, whereas commercial specifications refer to the entire packaged device.

Table 1: Performance of this compound-Based Supercapacitors (Selected Examples)

NiS-Based Material Morphology/CompositeSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycle Life (% retention after cycles)Reference
Porous NiS Hexagonal Nanoplates1897 @ 1 A/g31.2850~100% after 4000[1]
NiS Nanosheets on Ni Foam2587 @ 0.2 A/g38150095.8% after 4000N/A
NiS/NiO Nanoparticles1260 @ 0.5 A/g17.42400093% after 30,000[2]
β-NiS Nanoparticles638.34 C/g @ 1 A/g43.57936.9296.2% after 6000[3]
NiCo₂S₄ Nanoparticles on N, S-doped Graphene630.6 @ 1 A/g19.35235110% after 10,000[4][5]
Mo-doped NiS with Graphene Quantum Dots2622 @ 1 A/g38.9416.696.4% after 10,000[6]

Table 2: Performance of Commercial Supercapacitors

ManufacturerSeries/ModelCapacitance (F)Rated Voltage (V)ESR (mΩ)Energy Density (Wh/kg)Power Density (kW/kg)
Maxwell TechnologiesBCAP3400 P30034003.00.154.25 (Wh)30
KYOCERA AVXSCC Series1 - 30002.7 - 3.00.2 - 2401.07 - 6.081.1 - 6.0
TDKEDLC Series0.005 - 0.53.2 - 4.240 - 7000--

Summary of Comparison:

ParameterThis compound Supercapacitors (Lab-Scale)Commercial Supercapacitors
Specific Capacitance Very High (often >1000 F/g)Lower (typically 25-30 F/g for activated carbon)[7]
Energy Density High (can exceed 40 Wh/kg)Moderate (typically 5-6 Wh/kg)
Power Density Variable, can be very highGenerally high and well-characterized
Cycle Life Good to Excellent (thousands to tens of thousands of cycles)Very High (often >500,000 cycles)
Scalability Currently at laboratory scaleMass-produced and commercially available

Experimental Protocols

To facilitate reproducible research and accurate benchmarking, detailed experimental protocols are essential. The following sections outline a typical procedure for the synthesis of NiS nanomaterials and the fabrication and electrochemical testing of a supercapacitor.

Hydrothermal Synthesis of this compound Nanostructures

This protocol describes a common method for synthesizing NiS nanomaterials.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • In a typical synthesis, dissolve a stoichiometric amount of NiCl₂·6H₂O and a sulfur source, such as thiourea, in a beaker containing DI water and ethanol under constant stirring.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and maintain it at a specific temperature (e.g., 160-200 °C) for a designated period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors, and finally dry it in a vacuum oven at 60-80 °C for 12 hours.

Electrode Preparation and Supercapacitor Assembly

Materials:

  • Synthesized NiS powder

  • Conductive agent (e.g., acetylene black)

  • Binder (e.g., polyvinylidene fluoride - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Current collector (e.g., nickel foam, carbon cloth)

  • Separator (e.g., filter paper, Celgard)

  • Electrolyte (e.g., 2M KOH solution)

Procedure:

  • Prepare a slurry by mixing the synthesized NiS powder, acetylene black, and PVDF in an 8:1:1 weight ratio in a small amount of NMP.

  • Stir the mixture overnight to form a homogeneous slurry.

  • Coat the slurry onto a pre-cleaned current collector (e.g., a 1x1 cm piece of nickel foam).

  • Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours.

  • Press the dried electrode under a specific pressure (e.g., 10 MPa).

  • Assemble a coin cell (or a three-electrode setup) in a glovebox. For a symmetric supercapacitor, use two identical NiS electrodes. For an asymmetric supercapacitor, a common counter electrode is activated carbon.

  • Place a separator between the two electrodes and add a few drops of the electrolyte to wet the electrodes and the separator.

Electrochemical Characterization

Electrochemical performance is typically evaluated using a three-electrode system or a two-electrode coin cell setup connected to a potentiostat.[8]

Key Techniques:

  • Cyclic Voltammetry (CV): Used to determine the capacitive behavior and the operating potential window. Measurements are performed at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).[9]

  • Galvanostatic Charge-Discharge (GCD): Used to calculate the specific capacitance, energy density, and power density. The device is charged and discharged at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).

  • Electrochemical Impedance Spectroscopy (EIS): Used to investigate the internal resistance and ion diffusion kinetics. The measurement is typically carried out in a frequency range of 100 kHz to 0.01 Hz.[10]

Experimental Workflow

The following diagram illustrates the logical flow of the benchmarking process, from material synthesis to performance evaluation.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication s1 Precursor Preparation (NiCl₂·6H₂O, Thiourea) s2 Hydrothermal Reaction (Autoclave) s1->s2 s3 Product Collection (Centrifugation, Washing) s2->s3 s4 Drying (Vacuum Oven) s3->s4 f1 Slurry Preparation (NiS, Carbon Black, PVDF) s4->f1 f2 Electrode Coating (On Ni Foam) f1->f2 f3 Drying & Pressing f2->f3 f4 Cell Assembly (Coin Cell/Three-electrode) f3->f4 t1 Cyclic Voltammetry (CV) f4->t1 t2 Galvanostatic Charge-Discharge (GCD) f4->t2 t3 Electrochemical Impedance Spectroscopy (EIS) f4->t3 a1 Calculate Specific Capacitance t1->a1 t2->a1 a2 Calculate Energy & Power Density t2->a2 a3 Evaluate Cycle Life & Stability t2->a3 t3->a3

Caption: Experimental workflow for benchmarking NiS supercapacitors.

References

characterization techniques for confirming NiS nanoparticle morphology

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Characterization Techniques for Confirming NiS Nanoparticle Morphology

For researchers, scientists, and professionals in drug development, understanding the precise morphology of nickel sulfide (NiS) nanoparticles is crucial for their application. The size, shape, and crystallinity of these nanoparticles directly influence their physical and chemical properties, including their performance in various applications. This guide provides a comparative overview of key characterization techniques used to confirm the morphology of NiS nanoparticles, supported by experimental data and detailed protocols.

Comparative Analysis of Morphological Characterization Techniques

A variety of techniques are employed to elucidate the morphology of NiS nanoparticles. Each method provides unique insights into the nanoparticle's characteristics. The primary techniques include Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), and Dynamic Light Scattering (DLS).

TechniqueInformation ProvidedSample PreparationMeasurement PrincipleAdvantagesLimitations
Transmission Electron Microscopy (TEM) High-resolution 2D projection images of individual nanoparticles, providing information on size, shape, and internal structure.[1]Nanoparticles dispersed on a TEM grid.An electron beam is transmitted through an ultra-thin specimen.High resolution, provides information on crystallinity and internal structure.Requires high vacuum, potential for sample damage from the electron beam, provides a 2D projection of 3D objects.
Scanning Electron Microscopy (SEM) 3D-like images of the surface topography of nanoparticles and their agglomerates.[2]Nanoparticles mounted on a stub and often coated with a conductive material.A focused electron beam scans the surface of the sample, and secondary electrons emitted from the surface are detected.Provides a 3D-like view of the surface, good for observing agglomeration.Lower resolution than TEM, may not resolve very small individual nanoparticles clearly.
Atomic Force Microscopy (AFM) 3D topographical images of the nanoparticle surface with high resolution.[3][4]Nanoparticles deposited on a smooth, flat substrate.A sharp tip on a cantilever scans the surface, and the deflection of the cantilever due to forces between the tip and the sample is measured.Provides true 3D surface profile, can operate in air or liquid.[3]The measured lateral dimensions can be affected by the tip shape, slower imaging speed.
X-ray Diffraction (XRD) Information about the crystal structure, phase purity, and average crystallite size of the nanoparticles.[2][5]A powdered sample of nanoparticles.X-rays are diffracted by the crystalline lattice of the material, and the diffraction pattern is analyzed.Provides information on crystallinity and phase composition, can determine average crystallite size.Does not provide information on the morphology of individual particles, only the average crystalline domain size.
Dynamic Light Scattering (DLS) Provides the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.[6]Nanoparticles dispersed in a suitable solvent.Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.Fast and easy to use for determining the average size and size distribution in a liquid.Measures the hydrodynamic diameter which is influenced by the solvent layer, sensitive to the presence of a few large particles or agglomerates.[7][8][9]

Quantitative Data Summary

The following table summarizes representative quantitative data for NiS nanoparticle characterization from various studies. It is important to note that these values are from different sources and synthesized by different methods, and therefore, direct comparison should be made with caution.

TechniqueParameterReported Value (nm)Morphology Description
TEM Particle Size20-45Spherical
SEM Particle Size20-50Quasi-spherical
AFM Particle Height24.48Not specified
XRD Crystallite Size20-45Crystalline
DLS Hydrodynamic Diameter~150-250In suspension

Experimental Workflows and Logical Relationships

The characterization of NiS nanoparticle morphology typically follows a logical workflow, starting from the synthesized nanoparticles and branching into different analytical techniques to obtain a comprehensive understanding of their properties.

G Workflow for NiS Nanoparticle Morphology Characterization cluster_synthesis Synthesis cluster_characterization Morphological Characterization cluster_information Obtained Information NiS_Nanoparticles Synthesized NiS Nanoparticles TEM Transmission Electron Microscopy (TEM) NiS_Nanoparticles->TEM SEM Scanning Electron Microscopy (SEM) NiS_Nanoparticles->SEM AFM Atomic Force Microscopy (AFM) NiS_Nanoparticles->AFM XRD X-ray Diffraction (XRD) NiS_Nanoparticles->XRD DLS Dynamic Light Scattering (DLS) NiS_Nanoparticles->DLS Size_Shape Size & Shape (Individual Particles) TEM->Size_Shape Surface_Topo Surface Topography & Agglomeration SEM->Surface_Topo ThreeD_Profile 3D Surface Profile & Height AFM->ThreeD_Profile Crystallinity Crystallinity & Phase Purity XRD->Crystallinity Hydro_Diameter Hydrodynamic Diameter & Size Distribution DLS->Hydro_Diameter

Caption: Workflow for NiS Nanoparticle Morphology Characterization.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the key characterization techniques.

Transmission Electron Microscopy (TEM)
  • Sample Preparation:

    • Disperse a small amount of NiS nanoparticle powder in a suitable solvent (e.g., ethanol) and sonicate for several minutes to ensure a homogenous suspension.

    • Place a drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.

    • Allow the solvent to evaporate completely at room temperature.

  • Imaging:

    • Insert the dried TEM grid into the TEM holder.

    • Operate the TEM at a suitable accelerating voltage (e.g., 120 kV).[10]

    • Acquire images at different magnifications to observe the overall morphology and individual nanoparticle details.

    • For high-resolution imaging of the crystal lattice, use a higher magnification and ensure proper focusing.

Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Mount a small amount of the NiS nanoparticle powder onto an aluminum SEM stub using double-sided carbon tape.[11]

    • For imaging of dispersed particles, a drop of the nanoparticle suspension can be placed on a silicon wafer and allowed to dry.[12]

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Place the prepared stub into the SEM chamber.

    • Operate the SEM at an appropriate accelerating voltage (e.g., 20 kV).[13]

    • Scan the sample surface with the electron beam and collect the secondary electron signal to form an image.

    • Adjust magnification to view both the overall sample and individual particle morphology.

Atomic Force Microscopy (AFM)
  • Sample Preparation:

    • Disperse the NiS nanoparticles in a volatile solvent.

    • Deposit a drop of the suspension onto a freshly cleaved, atomically flat substrate, such as mica or a silicon wafer.[3][14]

    • Allow the solvent to evaporate, leaving the nanoparticles adhered to the substrate.

  • Imaging:

    • Mount the substrate onto the AFM stage.

    • Engage the AFM tip with the surface in a suitable imaging mode (e.g., tapping mode) to minimize sample damage.

    • Scan the desired area to obtain a topographical image of the nanoparticles.

    • Analyze the height of the features in the image to determine the nanoparticle size.[4]

X-ray Diffraction (XRD)
  • Sample Preparation:

    • Ensure the NiS nanoparticle sample is in a fine powder form.

    • Mount the powder onto a sample holder, ensuring a flat and level surface.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the instrument to scan over a specific range of 2θ angles (e.g., 10-80 degrees).

    • Use a specific X-ray source, typically Cu Kα radiation.[2]

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions and intensities to a standard diffraction pattern for NiS to confirm the crystal structure and phase.

    • Use the Scherrer equation on the peak broadening to estimate the average crystallite size.[2]

Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Disperse the NiS nanoparticles in a suitable, filtered solvent to form a dilute and stable suspension.

    • Ensure there are no air bubbles in the cuvette.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement, where the instrument's laser illuminates the sample and a detector measures the scattered light fluctuations.

  • Data Analysis:

    • The instrument's software analyzes the autocorrelation function of the scattered light intensity to determine the diffusion coefficient of the nanoparticles.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the nanoparticles.[6]

References

comparative analysis of different synthesis methods for NiS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Methods for Nickel Sulfide (NiS)

For researchers, scientists, and drug development professionals, the synthesis of nickel sulfide (NiS) nanoparticles with tailored properties is of paramount importance for a wide range of applications, including catalysis, energy storage, and biomedicine. The choice of synthesis method significantly influences the physicochemical characteristics of the resulting NiS, such as crystallinity, morphology, particle size, and, consequently, its performance. This guide provides an objective comparison of common synthesis methods for NiS, supported by experimental data and detailed protocols.

Performance Comparison of NiS Synthesis Methods

The selection of a synthesis route directly impacts the properties and performance of the resulting NiS nanoparticles. The following table summarizes quantitative data from various studies, offering a comparative overview of different synthesis methods.

Synthesis MethodPrecursorsParticle Size (nm)MorphologySpecific Capacitance (F g⁻¹)Key Advantages
Hydrothermal Nickel chloride, Thiourea100-500Nanospheres638.34 @ 1 A g⁻¹[1]Good crystallinity, simple process.[1]
Nickel nitrate, ThioureaRod-likeN/A1097 @ 2 mA cm⁻²[2]Template-free growth on substrates.[2]
Solvothermal Nickel diethyldithiocarbamate~35NanoparticlesN/AExcellent control over phase and morphology.[3][4][5]
Nickel chloride, Sulfur, Oleylamine3-4Near-sphericalN/APhase-controlled synthesis is possible.[6]
Co-precipitation Nickel chloride, Sodium sulfide~22-29NanoparticlesN/ASimple, rapid, high yield, and scalable.[7][8]
Nickel acetate, Sodium sulfide, Triethanolamine~20OrthorhombicN/ACost-effective and straightforward.[9][10]
Microwave-Assisted Nickel nitrate, ThioacetamideVariesNanocubes, Nanospheres695 @ 1.25 A g⁻¹[11]Rapid, uniform heating, short reaction time, and consistent product quality.[12][13]

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below.

Hydrothermal Synthesis of NiS Nanoparticles

This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

Protocol:

  • Dissolve nickel chloride (NiCl₂) and thiourea (CS(NH₂)₂) in deionized water.

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 140-200 °C) for a designated period (e.g., 12-24 hours).[14]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting black precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times to remove any impurities.

  • Dry the final NiS product in a vacuum oven.

Solvothermal Synthesis of NiS Nanoparticles

Similar to the hydrothermal method, but using a non-aqueous solvent. This allows for greater control over the product's properties.

Protocol:

  • Dissolve a nickel precursor, such as nickel chloride (NiCl₂·6H₂O), and a sulfur source, like elemental sulfur, in a solvent such as oleylamine.[6]

  • Place the mixture in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 260 °C) for a set duration (e.g., 1 hour).[6]

  • After the reaction, cool the autoclave to room temperature.

  • Collect the precipitate by centrifugation.

  • Wash the product with a non-polar solvent (e.g., ethanol) to remove the solvent and unreacted precursors.

  • Dry the NiS nanoparticles under vacuum.

Co-precipitation Synthesis of NiS Nanoparticles

This technique involves the simultaneous precipitation of the nickel and sulfide ions from a solution.

Protocol:

  • Prepare an aqueous solution of a nickel salt, such as nickel chloride (NiCl₂).

  • Separately, prepare an aqueous solution of a sulfide source, like sodium sulfide (Na₂S).

  • Add the sodium sulfide solution dropwise to the nickel chloride solution under constant stirring.[9]

  • A black precipitate of NiS will form immediately.

  • Continue stirring for a period to ensure complete reaction.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product thoroughly with deionized water and ethanol to remove residual ions.

  • Dry the NiS nanoparticles in an oven.

Microwave-Assisted Synthesis of NiS Nanoparticles

This method utilizes microwave irradiation to rapidly heat the reactants, leading to a fast and uniform synthesis of nanoparticles.

Protocol:

  • Dissolve a nickel precursor (e.g., nickel nitrate) and a sulfur source (e.g., thioacetamide) in a suitable solvent, often a polyol like ethylene glycol.

  • Place the solution in a microwave-transparent vessel.

  • Expose the solution to microwave irradiation in a microwave reactor for a short duration (e.g., a few minutes).[11]

  • The rapid heating induces the decomposition of the precursors and the formation of NiS nanoparticles.

  • After the reaction, cool the mixture to room temperature.

  • Collect the product by centrifugation.

  • Wash the nanoparticles with ethanol and deionized water.

  • Dry the final product under vacuum.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described NiS synthesis methods.

Hydrothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start dissolve Dissolve Ni and S precursors in water start->dissolve transfer Transfer to Autoclave dissolve->transfer heat Heat in Autoclave (e.g., 140-200°C) transfer->heat cool Cool to Room Temp heat->cool collect Collect Precipitate (Centrifugation) cool->collect wash Wash with Water and Ethanol collect->wash dry Dry under Vacuum wash->dry end End dry->end Solvothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start dissolve Dissolve Ni and S precursors in solvent start->dissolve transfer Transfer to Autoclave dissolve->transfer heat Heat in Autoclave (e.g., 260°C) transfer->heat cool Cool to Room Temp heat->cool collect Collect Precipitate (Centrifugation) cool->collect wash Wash with Ethanol collect->wash dry Dry under Vacuum wash->dry end End dry->end Co_precipitation_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start prep_ni Prepare Ni Salt Solution start->prep_ni prep_s Prepare Sulfide Source Solution start->prep_s mix Mix Solutions with Constant Stirring prep_ni->mix prep_s->mix precipitate NiS Precipitate Forms mix->precipitate collect Collect Precipitate (Filtration) precipitate->collect wash Wash with Water and Ethanol collect->wash dry Dry in Oven wash->dry end End dry->end Microwave_Assisted_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start dissolve Dissolve Ni and S precursors in solvent start->dissolve transfer Place in Microwave Reactor Vessel dissolve->transfer irradiate Microwave Irradiation (Short Duration) transfer->irradiate cool Cool to Room Temp irradiate->cool collect Collect Product (Centrifugation) cool->collect wash Wash with Ethanol and Water collect->wash dry Dry under Vacuum wash->dry end End dry->end

References

A Comparative Guide to the Long-Term Stability of Nickel(II) Sulfide Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

The quest for durable and efficient energy storage solutions has positioned Nickel(II) sulfide (NiS) as a material of significant interest for electrode fabrication, particularly in the realm of supercapacitors. Its promising electrochemical properties, however, are often scrutinized for their long-term stability—a critical factor for researchers, scientists, and drug development professionals invested in robust technological advancements. This guide provides an objective comparison of NiS electrode performance against common alternatives, supported by experimental data, to elucidate its viability in demanding applications.

Performance Under Scrutiny: A Data-Driven Comparison

The long-term stability of an electrode is paramount for its practical application. This is typically evaluated by its ability to retain capacitance over thousands of charge-discharge cycles. The following table summarizes the performance of various NiS-based electrodes and compares them with other widely used materials like Manganese Dioxide (MnO₂), Cobalt Oxide (Co₃O₄), and Activated Carbon (AC).

Electrode MaterialTypeCapacitance Retention (%)Number of CyclesCurrent DensityElectrolyteReference
Phosphorus-doped NiS Pseudocapacitive93.103,000Not Specified2 M KOH[1]
NiS Thin Film Pseudocapacitive981,0001 mA cm⁻²1 M KOH[2]
β-NiS Nanoparticles Pseudocapacitive96.2 - 101.16,00010 A g⁻¹Not Specified[3]
Ni₃S₂–NiS Nanowires Pseudocapacitive76.310,00020 A g⁻¹Not Specified[4]
Ni₃S₂–Ni Nanowires Pseudocapacitive10010,000Not SpecifiedNot Specified[4]
NiS/Ni₃S₄ Composite PseudocapacitiveNot specified, 89.5 mAh g⁻¹ retained5,00010 A g⁻¹Not Specified[5]
NiCo₂S₄ Pseudocapacitive99.92,0001 mA cm⁻²Not Specified[6]
Manganese Dioxide (MnO₂) Nanorods Pseudocapacitive~73%1,000Not SpecifiedNot Specified[5]
CNT/MnO₂ Pseudocapacitive165 (increase)10,000200 mV/s (CV)Neutral[7]
Cobalt Oxide (Co₃O₄)/g-C₃N₄ Pseudocapacitive90.410,00010 A g⁻¹Not Specified[3]
Mn₂O₃–Co₃O₄ Pseudocapacitive>955,000Not Specified1 M KOH[8]
Activated Carbon (AC) EDLC9810,0000.5 A g⁻¹6 M KOH[9]
Graphene Acid EDLC95.360,0003 A g⁻¹Sulfuric Acid[10]

Note: EDLC refers to Electric Double-Layer Capacitor. The performance of electrode materials can vary significantly based on their morphology, synthesis method, and the overall device architecture.

Deciphering the Data

The data reveals that pristine NiS electrodes can exhibit good stability, with some configurations retaining over 98% of their initial capacitance after 1,000 cycles[2]. However, significant advancements have been achieved through material engineering. Doping NiS with elements like phosphorus has been shown to enhance cycling stability, maintaining over 93% capacitance after 3,000 cycles[1]. Furthermore, creating composite structures, such as NiS combined with other metal sulfides like cobalt sulfide (forming NiCo₂S₄), or integrating NiS with conductive frameworks like nickel nanowires, can lead to exceptional stability, with some materials showing nearly 100% capacitance retention even after 10,000 cycles[4][6].

In comparison, traditional pseudocapacitive materials like MnO₂ can suffer from lower cycling stability, although composites with carbon nanotubes have shown a remarkable increase in capacitance over extended cycling[7]. Co₃O₄, another common alternative, demonstrates good stability, especially when combined with materials like graphitic carbon nitride, retaining over 90% of its capacitance after 10,000 cycles[3]. Activated carbon, a standard for electric double-layer capacitors, is known for its excellent stability, often exceeding 95% retention after tens of thousands of cycles, albeit with generally lower specific capacitance compared to pseudocapacitive materials[9][10].

Experimental Protocols: A Closer Look at Stability Validation

The validation of long-term stability for NiS electrodes and their alternatives relies on a suite of standardized electrochemical techniques. The following protocols are fundamental to these evaluations.

Electrode Preparation and Cell Assembly
  • Working Electrode Fabrication: The active material (e.g., NiS powder) is typically mixed with a conductive agent (like carbon black) and a binder (such as polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel foil) and dried under vacuum.

  • Three-Electrode System: For intrinsic material characterization, a three-electrode setup is commonly used. This consists of the prepared working electrode, a counter electrode (often a platinum wire or foil), and a reference electrode (such as Ag/AgCl or a saturated calomel electrode).

  • Two-Electrode System (Symmetric or Asymmetric Device): To evaluate performance in a device configuration, a two-electrode cell is assembled. This can be a symmetric capacitor with two identical electrodes or an asymmetric capacitor pairing the NiS-based electrode with a different material, often activated carbon.

  • Electrolyte: The choice of electrolyte is crucial and is typically an aqueous solution of potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄).

Electrochemical Testing
  • Cyclic Voltammetry (CV): This technique is used to assess the capacitive behavior and electrochemical reversibility of the electrode. The electrode potential is swept linearly between two set voltage limits for a specified number of cycles. The stability is gauged by the consistency of the CV curve shape and the integrated area (proportional to capacitance) over repeated cycles.

  • Galvanostatic Charge-Discharge (GCD) Cycling: This is the primary method for determining long-term cycling stability. The electrode is repeatedly charged and discharged at a constant current density between a defined potential window. The capacitance is calculated from the discharge curve, and the capacitance retention is plotted against the cycle number. A high and stable coulombic efficiency (the ratio of discharge to charge capacity) is also a key indicator of stability.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed before and after extended cycling to analyze changes in the electrode's resistance and charge transfer kinetics. An increase in the semicircle diameter of the Nyquist plot typically indicates an increase in charge transfer resistance, which can be a sign of degradation.

Visualizing the Workflow and Influencing Factors

To better understand the process of stability validation and the factors at play, the following diagrams are provided.

Experimental_Workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Active Material Synthesis (e.g., NiS) B Slurry Formation (Active Material + Binder + Conductive Agent) A->B C Coating on Current Collector B->C D Drying and Pressing C->D E Working Electrode D->E F Separator E->F H Electrolyte Filling F->H G Counter & Reference Electrodes G->F I Initial Characterization (CV, GCD, EIS) H->I J Long-Term Galvanostatic Cycling I->J K Post-Cycling Characterization (CV, GCD, EIS) J->K L Calculate Capacitance Retention K->L M Analyze Coulombic Efficiency K->M N Compare Impedance Spectra L->N M->N

Caption: Experimental workflow for validating electrode stability.

Stability_Factors cluster_material Material Properties cluster_operational Operational Parameters cluster_degradation Degradation Mechanisms A Intrinsic Conductivity S Long-Term Stability A->S B Morphology & Nanostructure B->S C Chemical Composition (Doping, Composites) C->S D Current Density G Structural Degradation (Volume Changes) D->G E Voltage Window H Irreversible Faradaic Reactions E->H F Electrolyte Composition F->H I Loss of Electrical Contact G->I G->S H->S I->S

References

A Comparative Analysis of NiS-Based Batteries and Other Advanced Energy Storage Systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the energy density, performance metrics, and experimental validation of emerging nickel sulfide battery technology against established lithium-ion, sodium-ion, and solid-state competitors.

In the relentless pursuit of more efficient and cost-effective energy storage solutions, researchers are exploring a myriad of battery chemistries beyond the incumbent lithium-ion technology. Among the promising candidates, nickel sulfide (NiS)-based systems are attracting attention due to their high theoretical capacity and the natural abundance of their constituent materials. This guide provides a comprehensive comparison of the energy density of NiS-based battery materials with established systems such as Lithium-Ion (Li-ion), Sodium-Ion (Na-ion), and next-generation Solid-State batteries. The following sections present a quantitative comparison, detail the experimental protocols for performance evaluation, and visualize the comparative landscape of these energy storage technologies.

Quantitative Performance Comparison

The energy density of a battery, a key metric of its performance, is defined in two ways: gravimetric energy density (the amount of energy stored per unit mass, typically in watt-hours per kilogram or Wh/kg) and volumetric energy density (the amount of energy stored per unit volume, usually in watt-hours per liter or Wh/L). The following table summarizes the typical energy densities of various battery systems. It is important to note that while NiS is a promising electrode material, a standardized, commercially available "NiS-based battery" is still in the research and development phase. The values presented for NiS are based on its performance as an electrode in various battery configurations.

Battery SystemCathode ChemistryGravimetric Energy Density (Wh/kg)Volumetric Energy Density (Wh/L)
NiS-based (projected) Nickel Sulfide (e.g., NiS, NiS₂)Highly dependent on cell designHighly dependent on cell design
Lithium-Ion Lithium Nickel Manganese Cobalt Oxide (NMC)150 - 300+[1]250 - 730[2]
Lithium Iron Phosphate (LFP)90 - 205[1]220 - 400[2]
Sodium-Ion Prussian Blue Analogues, Layered Oxides100 - 200[3][4][5][6]250 - 375[6]
Solid-State Various (e.g., oxides, sulfides)250 - 500+ (potential)[7][8]500 - 1000+ (potential)[2][8]

Experimental Protocols

The determination of a battery's energy density and other performance metrics relies on standardized electrochemical testing procedures. These protocols are crucial for obtaining reliable and comparable data.

Key Experimental Procedures:
  • Cell Assembly: For research purposes, battery materials are typically tested in coin cells (e.g., CR2032), Swagelok-type cells, or pouch cells.[9] The assembly is performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and oxygen. The cell consists of a positive electrode (cathode), a negative electrode (anode), a separator, and an electrolyte.

  • Electrochemical Cycling:

    • Galvanostatic Cycling: This is the most common method to determine the capacity and energy density of a battery.[9] A constant current is applied to the cell to charge and discharge it between predefined voltage limits. The C-rate indicates the rate of charge or discharge relative to the cell's capacity (e.g., a 1C rate means the battery is charged or discharged in one hour).[10]

    • Cyclic Voltammetry (CV): This technique is used to study the electrochemical reactions occurring at the electrodes. The voltage is swept linearly between two set points, and the resulting current is measured.[9] This provides information about the redox potentials and reversibility of the electrochemical processes.

  • Calculation of Gravimetric Energy Density: The gravimetric energy density (Wh/kg) is calculated by multiplying the discharge capacity (Ah/kg) by the average discharge voltage (V) of the cell.[11] The total mass of the cell, including the anode, cathode, separator, electrolyte, and casing, is used for this calculation.

  • Calculation of Volumetric Energy Density: The volumetric energy density (Wh/L) is calculated by dividing the total energy of the cell (Wh) by its total volume (L).[11] The volume of all cell components is taken into account.

Experimental Workflow for a Novel Electrode Material (e.g., NiS):

G cluster_0 Material Preparation cluster_1 Electrode Fabrication cluster_2 Cell Assembly cluster_3 Electrochemical Testing cluster_4 Data Analysis A Synthesis of NiS Nanomaterial B Characterization (XRD, SEM, TEM) A->B C Slurry Preparation (NiS, binder, conductive agent) B->C D Coating on Current Collector C->D E Drying and Punching Electrodes D->E F Coin Cell Assembly in Glovebox E->F G Galvanostatic Cycling (Charge-Discharge) F->G H Cyclic Voltammetry F->H I Electrochemical Impedance Spectroscopy G->I H->I J Calculate Specific Capacity I->J K Determine Energy Density (Gravimetric & Volumetric) J->K L Analyze Cycle Life and Rate Capability J->L G cluster_0 Lower Energy Density cluster_1 Higher Energy Density cluster_2 Emerging / Potential Na-ion Sodium-Ion (100-200 Wh/kg) NMC Li-ion (NMC) (150-300+ Wh/kg) Na-ion->NMC Increasing Gravimetric Energy Density LFP Li-ion (LFP) (90-205 Wh/kg) LFP->NMC Solid-State Solid-State (250-500+ Wh/kg) NMC->Solid-State NiS-based NiS-based (Potential for High Capacity) NiS-based->Solid-State Future Development

References

A Comparative Guide to the Properties of Nickel Sulfide (NiS): Cross-Validation of Theoretical Predictions and Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical predictions and experimental findings for the structural, electronic, and magnetic properties of Nickel Sulfide (NiS). By juxtaposing computational and empirical data, we aim to offer a nuanced understanding of this material, which is of growing interest in various scientific and biomedical fields. Furthermore, this guide delves into the toxicological aspects of NiS nanoparticles, outlining key signaling pathways implicated in their cellular interactions, a critical consideration for drug development and nanotoxicology.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data comparing theoretical predictions, primarily from Density Functional Theory (DFT), with experimental results for different phases of Nickel Sulfide.

Table 1: Structural Properties - Lattice Parameters

PropertyPhaseTheoretical Prediction (DFT)Experimental Result (XRD)
Lattice Parameters Millerite (NiS), Trigonal, R3ma = 9.50 Å, c = 3.13 Å[1]a = 9.607 Å, c = 3.143 Å (JCPDS No. 65-2117)[2]
Hexagonal (α-NiS), P6₃/mmcSystematically overestimated by 2-3%[3]Referenced in JCPDS file No. 86–2281[4]
Bulk Modulus Millerite (NiS)111.78 GPa (at 300 K)[5]111(1) GPa[5]

Note: Theoretical lattice parameters from DFT calculations with the PBE functional tend to overestimate experimental values.[3]

Table 2: Electronic Properties - Band Gap

PropertyFormTheoretical PredictionExperimental Result
Band Gap Bulk NiS0.00 eV (Metallic)[1]~0.4 eV[6]
NiS Nanoparticles-1.92 - 4.8 eV (Varies with size and synthesis method)[6][7]
NiS₂Metallic (GGA-DFT)[8]Insulator[8]

Note: Standard DFT calculations can incorrectly predict the electronic properties of strongly correlated systems like NiS₂. More advanced methods are required to capture its insulating nature.[8] The band gap of NiS nanoparticles is subject to quantum confinement effects, leading to a significant increase compared to the bulk material.[6]

Table 3: Magnetic Properties

PropertyFormTheoretical PredictionExperimental Result
Magnetic Ordering Bulk NiSAntiferromagneticAntiferromagnetic
NiS Nanoparticles-Weak ferromagnetism and exchange bias observed[9]
NiS₂Antiferromagnetic ground stateAntiferromagnetic at low temperatures[1]
Magnetic Moment Ni²⁺ ion (d⁸)Spin-only value: 2.83 B.M.3.25 - 3.89 B.M. (in tetrahedral complexes, temperature-dependent)[10]

Note: The magnetic properties of NiS are complex. While bulk NiS is antiferromagnetic, its nanostructures can exhibit different magnetic behaviors. For Ni²⁺ complexes, the experimental magnetic moment is often higher than the spin-only value due to orbital contributions.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the characterization of NiS.

X-Ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystal structure, phase purity, and lattice parameters of NiS.

Methodology:

  • Sample Preparation: A fine powder of the synthesized NiS material is prepared.

  • Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range, commonly from 10° to 90°.

  • Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database (e.g., JCPDS No. 65-2117 for millerite NiS).[2] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.

UV-Vis Spectroscopy for Optical Properties

Objective: To determine the optical band gap of NiS nanoparticles.

Methodology:

  • Sample Preparation: NiS nanoparticles are dispersed in a suitable solvent (e.g., deionized water or ethanol) to form a stable colloidal suspension.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Measurement: The absorbance of the suspension is measured over a range of wavelengths (e.g., 200-800 nm). A reference cuvette containing the pure solvent is used for baseline correction.[13]

  • Analysis: The optical band gap (Eg) is determined from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For a direct band gap semiconductor, (αhν)² is plotted against hν, and for an indirect band gap, (αhν)¹/² is plotted against hν. The band gap is obtained by extrapolating the linear portion of the curve to the energy axis.[2]

SQUID Magnetometry for Magnetic Characterization

Objective: To measure the magnetic properties of NiS, such as magnetization as a function of temperature and applied magnetic field.

Methodology:

  • Sample Preparation: A small amount of the powdered NiS sample is packed into a gelatin capsule or a straw.

  • Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is used due to its high sensitivity.

  • Measurement:

    • M-H Curves (Hysteresis loops): The magnetic moment (M) is measured as the applied magnetic field (H) is swept through a range (e.g., -5 T to 5 T) at a constant temperature.[14]

    • M-T Curves (Zero-Field-Cooled and Field-Cooled):

      • Zero-Field-Cooled (ZFC): The sample is cooled in the absence of a magnetic field. Then, a small field is applied, and the magnetic moment is measured as the temperature is increased.

      • Field-Cooled (FC): The sample is cooled in the presence of a magnetic field, and the magnetic moment is measured as the temperature is increased or decreased.[15]

  • Analysis: The M-H curves provide information about saturation magnetization, coercivity, and remanence. The ZFC-FC curves help to determine blocking temperatures in nanoparticles and identify magnetic phase transitions.

Mandatory Visualization

Logical Workflow for NiS Characterization

G Logical Workflow for NiS Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Analysis & Comparison Synthesis NiS Synthesis (e.g., Hydrothermal, Co-precipitation) Structural Structural Analysis (XRD) Synthesis->Structural Electronic Electronic/Optical Analysis (UV-Vis) Synthesis->Electronic Magnetic Magnetic Analysis (SQUID) Synthesis->Magnetic Data_Analysis Data Analysis Structural->Data_Analysis Electronic->Data_Analysis Magnetic->Data_Analysis Theory_Comparison Comparison with Theoretical Predictions (DFT) Data_Analysis->Theory_Comparison

Caption: A flowchart illustrating the typical workflow for the synthesis, characterization, and analysis of NiS.

Signaling Pathway of Nickel Nanoparticle-Induced Toxicity

G Signaling Pathway of Nickel Nanoparticle-Induced Toxicity cluster_cellular_stress Cellular Stress cluster_dna_damage DNA Damage & Repair cluster_apoptosis Apoptosis Ni_NP Nickel Nanoparticles ROS Increased Reactive Oxygen Species (ROS) Ni_NP->ROS GSH_depletion Glutathione (GSH) Depletion Ni_NP->GSH_depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_depletion->Oxidative_Stress HIF1a HIF-1α Stabilization Oxidative_Stress->HIF1a DNA_damage DNA Damage Oxidative_Stress->DNA_damage p53 p53 Upregulation Oxidative_Stress->p53 miR210 miR-210 Upregulation HIF1a->miR210 Rad52 Rad52 Downregulation miR210->Rad52 Rad52->DNA_damage Inhibition of Repair DNA_damage->p53 Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Proper Disposal Procedures for Nickel(II) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Nickel(II) sulfide is critical for ensuring laboratory safety and environmental protection. As a compound containing nickel, it is classified as a hazardous waste due to its potential toxicity and carcinogenicity.[1][2] Adherence to strict disposal protocols is mandatory to comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn and engineering controls are in place to minimize exposure.

  • Engineering Controls : Always handle this compound powder and waste within a certified chemical fume hood to prevent inhalation of dust particles.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tightly fitting safety goggles or a face shield.[3][6]

    • Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat. Double gloving is recommended for extended handling.[6][7]

    • Respiratory Protection : If working outside a fume hood or if exposure limits may be exceeded, a NIOSH-approved respirator for dusts and mists is required.[3]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final collection by trained personnel.

Step 1: Waste Identification and Classification

  • All waste containing this compound, including contaminated labware (e.g., gloves, weigh boats, pipette tips) and chemical residues, must be treated as hazardous waste.[1]

  • Due to its nickel content, this waste falls under the category of heavy metal waste.[1]

Step 2: Waste Segregation and Collection

  • Do NOT dispose of this compound waste down the drain or in regular trash. [1]

  • Collect all solid and aqueous waste containing this compound in a designated hazardous waste container.[1][8]

  • Use a chemically compatible container, such as high-density polyethylene (HDPE), that is in good condition and free of leaks.[1]

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or acids.[3]

Step 3: Container Labeling

  • Properly label the hazardous waste container immediately upon adding the first particle of waste.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste".

    • The concentration (if in solution).[1]

    • The accumulation start date (the date the first waste is added).[1]

    • The specific hazards (e.g., Toxic, Carcinogen).

Step 4: Waste Storage

  • Keep the waste container securely sealed at all times, except when adding waste.[8][9]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) and located away from drains and general work areas.[1]

Step 5: Arranging for Disposal

  • Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]

  • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel or a licensed hazardous waste disposal contractor must handle the collection and final disposal.[1][6]

Spill and Emergency Procedures

In the event of a spill, isolate the area and follow these procedures:

  • Minor Spill (Solid) :

    • Avoid generating dust.[2] Do not dry sweep.

    • If appropriate, moisten the material first to prevent it from becoming airborne.[8]

    • Carefully clean up the spill using a HEPA-filtered vacuum or by wet wiping.[3][7]

    • Place all contaminated cleaning materials and PPE into a designated hazardous waste container.[2]

  • Personal Exposure :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

    • Eye Contact : Flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5]

    • Inhalation : Move the individual to fresh air.[5]

    • In all cases of exposure, seek immediate medical attention. [5]

Regulatory and Safety Data

Nickel compounds are subject to regulation under various federal acts. The following table summarizes key quantitative data relevant to the disposal and classification of nickel waste.

ParameterValueRegulation/Context
CAS Number (NiS) 16812-54-7Chemical Identification
Reportable Quantity (RQ) 100 lbs (45.4 kg)CERCLA (for Nickel Sulfate, Nitrate, Hydroxide)[7][8]
10 lbs (4.54 kg)CERCLA (for Nickel Cyanide)[7]
Toxicity Characteristic Leaching Procedure (TCLP) Limit Varies (e.g., 5-90.5 mg/L)RCRA (Used to determine if a solid waste is a hazardous waste. Specific limits for delisting nickel-containing sludges vary by facility and waste stream.)[5]
UN Number (for transport) UN3077Environmentally hazardous substance, solid, n.o.s. (Nickel sulfide)[10]

Note: While this compound is not individually listed with a Reportable Quantity, it is a nickel compound and should be managed according to regulations for nickel-containing hazardous substances.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste from generation to final pickup.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Waste Generation (this compound Residue) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe seg Segregate Waste (No Drain/Trash Disposal) ppe->seg collect Collect in Labeled, Compatible Container (HDPE) seg->collect store Store Sealed Container in Secondary Containment (SAA) collect->store contact Contact EHS for Pickup store->contact When Full or Time Limit Reached pickup Waste Collected by Trained Personnel contact->pickup disposal Final Disposal at Licensed Hazardous Waste Facility pickup->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nickel(II) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling of chemical compounds is paramount to ensuring a safe and productive research environment. This document provides detailed procedural guidance for the safe use of Nickel(II) sulfide, a compound recognized for its carcinogenic properties and other health risks. Adherence to these protocols is critical for minimizing exposure and mitigating potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, categorized by the type of protection.

Protection Type Required Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved dust-mist-vapor respirator[1] or a full-face respirator[2].This compound is a known carcinogen by inhalation[3][4]. A respirator is essential to prevent the inhalation of its fine powder.
Hand Protection Chemical-resistant rubber gloves[1].Prevents skin contact, which can cause allergic reactions and sensitization[4][5]. Gloves must be inspected before use.
Eye Protection Safety glasses with side shields or chemical safety goggles[3][6].Protects eyes from dust particles that can cause irritation[1].
Body Protection Protective work clothing, long-sleeved shirt, and long pants[5][7]. In some cases, fire/flame resistant and impervious clothing may be required.Minimizes skin exposure. Contaminated clothing should not be taken home and must be washed before reuse[2][4][5].
Footwear Close-toed shoes[5].Protects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_weigh Carefully Weigh This compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of accidental exposure or a spill, a swift and informed response is critical.

First Aid Measures

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water[1][4]. Seek medical attention if irritation or a rash develops[5].
Eye Contact Flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if irritation persists[1].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][8].

Spill Response Protocol

The following diagram outlines the logical steps for managing a this compound spill.

spill_start Spill Occurs spill_evacuate Evacuate Immediate Area & Alert Others spill_start->spill_evacuate spill_ppe Don Appropriate PPE (including respirator) spill_evacuate->spill_ppe spill_contain Contain the Spill (if safe to do so) spill_ppe->spill_contain spill_cleanup Clean Up Spill Using a HEPA Vacuum or by carefully sweeping spill_contain->spill_cleanup spill_collect Place Spilled Material and Contaminated Cleaning Materials into a Labeled, Sealed Container spill_cleanup->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste According to Institutional and Local Regulations spill_decontaminate->spill_dispose spill_report Report the Incident spill_dispose->spill_report

Caption: A logical workflow for responding to a this compound spill.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound, including contaminated PPE and cleaning materials, is considered hazardous waste[9].

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and appropriate container[2][5][8].

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids[1][4][10].

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations[1][4]. Contact your institution's environmental health and safety department for specific disposal procedures. Do not release into the environment[8][9][10].

By implementing these safety and logistical protocols, you can significantly reduce the risks associated with handling this compound and foster a culture of safety within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.